molecular formula C9H11NO B110321 N-Benzylacetamide CAS No. 588-46-5

N-Benzylacetamide

Cat. No.: B110321
CAS No.: 588-46-5
M. Wt: 149.19 g/mol
InChI Key: UZJLYRRDVFWSGA-UHFFFAOYSA-N
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Description

N-Benzylacetamide, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8065. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-benzylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-8(11)10-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJLYRRDVFWSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052249
Record name N-Benzylacetamide
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588-46-5
Record name N-Benzylacetamide
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Record name N-Acetylbenzylamine
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Record name N-BENZYLACETAMIDE
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Record name N-Benzylacetamide
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Record name N-benzylacetamide
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Foundational & Exploratory

N-Benzylacetamide CAS number 588-46-5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-Benzylacetamide (CAS: 588-46-5)

For Researchers, Scientists, and Drug Development Professionals

This compound, with the CAS number 588-46-5, is a versatile amide derivative utilized in various scientific fields. It features a benzyl group attached to an acetamide, making it a valuable intermediate in the synthesis of diverse chemical compounds, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, analytical methodologies, and biological significance.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and application.

PropertyValueSource
CAS Number 588-46-5
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Melting Point 61-62 °C
Boiling Point 157 °C / 2 mmHg
Density 1.0753 g/cm³ (estimate)
IUPAC Name This compound
Synonyms N-Acetylbenzylamine, Benzylacetamide
Solubility Soluble in methanol, ethanol, and acetone. Limited solubility in water.
Appearance White crystalline solid or flaky crystals.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

Experimental Protocol 1: From Benzylamine and Methyl Acetate

This method involves the reaction of benzylamine with methyl acetate in the presence of a catalyst.

Materials:

  • Benzylamine (2.1 g)

  • Methyl acetate (7.4 g)

  • Sodium salt of 4,6-dimethyl-2-hydroxypyridine (1.5 g)

  • Dimethyl acetamide (30 ml)

  • Water (200 ml)

  • Concentrated hydrochloric acid (0.9 ml)

  • Ethyl acetate (3 x 100 ml)

  • Sodium sulfate

Procedure:

  • Dissolve benzylamine, methyl acetate, and the sodium salt of 4,6-dimethyl-2-hydroxypyridine in dimethyl acetamide.

  • Heat the mixture at approximately 78°C for 4.5 hours. Monitor the reaction progress using thin-layer chromatography until the benzylamine is consumed.

  • Add 200 ml of water and 0.9 ml of concentrated hydrochloric acid to the reaction solution.

  • Extract the solution three times with 100 ml of ethyl acetate.

  • Wash the combined organic layer with 100 ml of water.

  • Dry the organic layer with sodium sulfate, then concentrate and crystallize the product.

  • Recrystallize the crude product from a 1:1 mixture of ether and petroleum benzin to obtain needle-like crystals of this compound. The reported yield is 84%.

Experimental Protocol 2: From Benzyl Chloride and Acetamide

This protocol describes the synthesis using benzyl chloride and acetamide in N,N-dimethylformamide (DMF).

Materials:

  • Acetamide (12 g)

  • LEVATIT MP-500 (105 g)

  • Benzyl chloride (32 g)

  • N,N-dimethylformamide (200 ml)

  • Benzene (for recrystallization)

Procedure:

  • To 200 ml of N,N-dimethylformamide, add acetamide, LEVATIT MP-500, and benzyl chloride.

  • Stir the reaction mixture at 50°C for 4 hours.

  • After the reaction, process the solution to isolate the crude product.

  • Recrystallize the resulting distillation residue from benzene to yield this compound.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification benzylamine Benzylamine heating Heat (78°C, 4.5h) benzylamine->heating methyl_acetate Methyl Acetate methyl_acetate->heating solvent Dimethyl Acetamide solvent->heating catalyst Sodium salt of 4,6-dimethyl-2-hydroxypyridine catalyst->heating extraction Acidification & Ethyl Acetate Extraction heating->extraction Reaction Mixture drying Drying (Na2SO4) extraction->drying crystallization Crystallization drying->crystallization recrystallization Recrystallization crystallization->recrystallization product This compound recrystallization->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Chromatographic Analysis

The characterization and quantification of this compound are crucial for quality control and research purposes. Standard analytical techniques include NMR, IR, and HPLC.

Experimental Protocol: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H and 13C NMR spectra are typically recorded on a 300 MHz or higher spectrometer.

  • The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Tetramethylsilane (TMS) is used as an internal standard.

  • The resulting spectra provide detailed information about the molecular structure.

Infrared (IR) Spectroscopy:

  • IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be prepared as KBr pellets or analyzed as a melt in a capillary cell.

  • The N-H stretching vibration is typically observed in the 3400–3100 cm⁻¹ range.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.

Instrumentation and Conditions:

  • Column: A Newcrom R1 reverse-phase column is suitable for this separation.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.

  • Detection: UV detection is commonly used.

  • Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.

G sample Sample containing This compound hplc HPLC System (Newcrom R1 column) sample->hplc detector UV Detector hplc->detector mobile_phase Mobile Phase (Acetonitrile/Water/Acid) mobile_phase->hplc data Data Acquisition & Analysis detector->data

Caption: Analytical workflow for this compound using HPLC.

Biological Significance

This compound is of significant interest to drug development professionals due to its role as a key intermediate and a metabolite of a clinically used drug.

Intermediate in Pharmaceutical Synthesis

This compound serves as a building block in the synthesis of more complex, biologically active molecules. It is particularly noted as an intermediate in the development of various pharmaceuticals, including analgesics and anti-inflammatory drugs. Its structure allows for modifications that can enhance the solubility and bioavailability of active pharmaceutical ingredients.

Metabolite of Benznidazole

This compound has been identified as a major plasma metabolite of benznidazole, a drug used to treat Chagas disease. Benznidazole (N-benzyl-2-nitro-1-imidazoleacetamide) is metabolized in the liver, and this compound is formed as a fragment of the parent drug.

The identification of this compound as a metabolite has led to further investigation into its potential role in both the therapeutic efficacy and the adverse effects of benznidazole treatment. Understanding this metabolic pathway is crucial for optimizing benznidazole therapy and for the development of new drugs for Chagas disease.

G benznidazole Benznidazole (N-benzyl-2-nitro-1-imidazoleacetamide) metabolism Hepatic Metabolism benznidazole->metabolism n_benzylacetamide This compound metabolism->n_benzylacetamide Major Metabolite other_metabolites Other Metabolites metabolism->other_metabolites Minor Pathways

Caption: Metabolic pathway of Benznidazole to this compound.

An In-depth Technical Guide to N-Benzylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of N-Benzylacetamide, tailored for researchers, scientists, and professionals in drug development. The document details its molecular characteristics and outlines a standard experimental protocol for its synthesis.

Core Molecular Data

This compound is a chemical compound with established properties that are crucial for its application in research and development. The following table summarizes its key quantitative data.

PropertyValueReference
Molecular FormulaC9H11NO[1][2][3][4][5][6]
Molecular Weight149.19 g/mol [1][2][3][4][5][6][7][8]
CAS Number588-46-5[1][2][3][4][7]
Melting Point59-63 °C[8]
Boiling Point157°C/2mmHg[7]
Physical StateSolid[4]

Synthesis of this compound: An Experimental Protocol

The following is a detailed methodology for the synthesis of this compound, a common procedure in organic chemistry laboratories.

Objective: To synthesize this compound from benzylamine and acetic anhydride.

Materials:

  • Benzylamine

  • Acetic anhydride

  • Sodium hydroxide (NaOH) solution (10%)

  • Hydrochloric acid (HCl) solution (10%)

  • Water (distilled)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Separatory funnel

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve a known amount of benzylamine in a suitable volume of water. Place the flask in an ice bath and begin stirring with a magnetic stirrer.

  • Acylation: Slowly add a molar equivalent of acetic anhydride to the cooled benzylamine solution. The addition should be dropwise to control the exothermic reaction.

  • Neutralization and Precipitation: After the addition of acetic anhydride is complete, continue stirring in the ice bath for approximately 30 minutes. Slowly add 10% sodium hydroxide solution until the solution is basic to litmus paper. This will precipitate the crude this compound.

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any unreacted starting materials and salts.

  • Purification by Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot. Add water dropwise to the hot ethanol solution until a slight turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product Collection and Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture. Dry the crystals in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Determine the melting point of the purified this compound and compare it to the literature value. Further characterization can be performed using techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol described above.

Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis start Start: Benzylamine Solution acylation Acylation with Acetic Anhydride start->acylation Slow Addition precipitation Precipitation with NaOH acylation->precipitation Stirring filtration Vacuum Filtration precipitation->filtration Transfer Slurry recrystallization Recrystallization filtration->recrystallization Crude Product drying Drying recrystallization->drying Purified Crystals characterization Characterization (MP, IR, NMR) drying->characterization Final Product

References

N-Benzylacetamide: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Benzylacetamide in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and presents a detailed, standardized experimental protocol for the precise quantitative determination of its solubility.

Introduction

This compound (C₉H₁₁NO), a secondary amide, is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its solubility in organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification processes such as crystallization, and formulation development. Understanding the solubility profile of this compound is therefore essential for its effective application in research and drug development.

This guide collates the existing qualitative solubility information and provides a robust experimental framework for researchers to determine quantitative solubility data tailored to their specific laboratory conditions.

Solubility Profile of this compound

The solubility of this compound is governed by its molecular structure, which features a polar amide group capable of hydrogen bonding and a nonpolar benzyl group. This amphiphilic nature results in a varied solubility profile across different organic solvents.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound in common organic solvents. These descriptions are based on information from various chemical suppliers and databases. It is important to note that terms like "soluble" and "slightly soluble" are not standardized and should be considered as general indicators.

SolventChemical ClassQualitative SolubilityReference(s)
MethanolPolar ProticSoluble[1][2]
EthanolPolar ProticVery Soluble[3]
AcetonePolar AproticSoluble[4]
Diethyl EtherNonpolarVery Soluble[3]
Ethyl AcetateModerately Polar AproticSlightly Soluble[2]
ChloroformNonpolarSlightly Soluble[2]
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly Soluble[2]

Note: The temperature for these qualitative observations is generally room temperature (approximately 20-25 °C), though not always explicitly stated in the source documents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, a standardized experimental protocol is necessary. The gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent.

Principle

The gravimetric method involves preparing a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Materials and Apparatus
  • Materials:

    • This compound (high purity)

    • Selected organic solvent(s) (analytical grade)

    • Deionized water (for cleaning)

    • Acetone (for cleaning)

  • Apparatus:

    • Analytical balance (readable to at least 0.1 mg)

    • Thermostatic water bath or incubator

    • Vials or flasks with airtight seals (e.g., screw-cap vials)

    • Magnetic stirrer and stir bars

    • Syringes and syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

    • Pre-weighed glass evaporating dishes or beakers

    • Volumetric pipettes and flasks

    • Drying oven

    • Desiccator

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient equilibration time (typically 24-48 hours) to ensure the solution reaches equilibrium saturation.

  • Sample Collection and Filtration:

    • After equilibration, stop the stirring and allow the excess solid to settle at the bottom of the vial for at least 2 hours within the thermostatic bath.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

    • Attach a syringe filter to the syringe and filter the solution directly into a pre-weighed evaporating dish. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Record the exact volume of the filtered saturated solution.

    • Place the evaporating dish in a well-ventilated fume hood to allow the solvent to evaporate at room temperature. For higher boiling point solvents, a gentle stream of nitrogen or use of a rotary evaporator may be necessary. Avoid excessive heating which could cause decomposition of the solute.

    • Once the solvent has completely evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of this compound (m.p. ~61 °C) for several hours to remove any residual solvent.

    • Transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the dried this compound on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is achieved.

Data Calculation
  • Mass of the evaporating dish (m_dish): The initial weight of the empty dish.

  • Mass of the dish + solute (m_total): The final constant weight after drying.

  • Mass of the solute (m_solute): m_total - m_dish

  • Volume of the saturated solution (V_solution): The volume of the filtered solution taken.

The solubility can then be calculated as:

  • Solubility ( g/100 mL) = (m_solute / V_solution) * 100

  • Solubility (mol/L) = (m_solute / Molar Mass of this compound) / (V_solution in L)

    • Molar Mass of this compound = 149.19 g/mol

Mandatory Visualization

The following diagram illustrates the experimental workflow for the gravimetric determination of this compound solubility.

experimental_workflow cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sampling and Filtration cluster_analysis 3. Analysis cluster_calc 4. Calculation prep1 Add excess this compound to solvent in a sealed vial prep2 Equilibrate in thermostatic bath with constant stirring (24-48h) prep1->prep2 prep3 Allow excess solid to settle (≥2h at constant temperature) prep2->prep3 sample1 Withdraw supernatant with a pre-warmed syringe prep3->sample1 sample2 Filter through a 0.22 µm syringe filter sample1->sample2 sample3 Dispense a known volume into a pre-weighed evaporating dish sample2->sample3 analysis1 Evaporate solvent in a fume hood sample3->analysis1 analysis2 Dry the residue to a constant mass in an oven analysis1->analysis2 analysis3 Cool in a desiccator and weigh analysis2->analysis3 calc1 Calculate mass of solute analysis3->calc1 calc2 Determine solubility in g/100 mL or mol/L calc1->calc2

References

A Technical Guide to the Physicochemical Properties of N-Benzylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of N-Benzylacetamide, a versatile compound utilized in organic synthesis and as an intermediate in the development of pharmaceuticals. The following sections detail its melting and boiling points, standard experimental protocols for their determination, and logical workflows relevant to its analysis in a laboratory setting.

Physicochemical Data Summary

This compound is a white to off-white crystalline solid at room temperature.[1][2][3][4] Its key physical properties are summarized below for easy reference. The data has been compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO[1][4][5]
Molecular Weight 149.19 g/mol [1][4][5]
CAS Number 588-46-5[5][6]
Appearance White to off-white crystalline powder/solid[1][2][3][4]
Melting Point 59-63 °C[1][3][4]
Boiling Point 157 °C at 2 mmHg (0.3 kPa)[1][3][6][7][8]
Solubility Soluble in Methanol; Very soluble in diethyl ether and ethanol[1][8][9]

Experimental Protocols

The following sections describe standard laboratory methodologies for determining the melting and boiling points of a solid organic compound such as this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The procedure described here is the widely used capillary tube method with a melting point apparatus.

Objective: To determine the temperature range over which the solid this compound transitions to a liquid. A narrow melting range (typically < 2 °C) is indicative of a high-purity substance.

Materials and Equipment:

  • This compound sample

  • Melting point capillaries (sealed at one end)

  • Melting point apparatus (e.g., Electrothermal Mel-Temp or similar)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush the crystals using a mortar and pestle.

  • Capillary Loading: Tap the open end of a melting point capillary into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end. The sample must be tightly packed for accurate heat transfer.

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Heating and Observation:

    • Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (approx. 61 °C).

    • Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

    • Carefully observe the sample through the magnifying lens.

  • Data Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T₁ - T₂.

Boiling Point Determination at Reduced Pressure (Vacuum Distillation)

For substances that may decompose at their atmospheric boiling point or have very high boiling points, determination under reduced pressure is necessary. The boiling point for this compound is typically reported at 2 mmHg.

Objective: To determine the boiling point of this compound under a controlled, reduced pressure.

Materials and Equipment:

  • This compound sample

  • Round-bottom flask

  • Short-path distillation head with a thermometer adapter

  • Condenser

  • Receiving flask

  • Calibrated thermometer

  • Vacuum pump

  • Manometer (to measure pressure)

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Assembly: Assemble the vacuum distillation apparatus. Place the this compound sample and a boiling chip in the round-bottom flask. Ensure all glass joints are properly sealed with vacuum grease.

  • System Evacuation: Connect the apparatus to the vacuum pump. Slowly open the vacuum source to evacuate the system to the desired pressure (e.g., 2 mmHg), as measured by the manometer.

  • Heating: Begin gently heating the flask using the heating mantle while stirring the contents.

  • Observation and Data Recording:

    • Observe the sample for the onset of boiling and the condensation of vapor on the thermometer bulb.

    • The boiling point is the temperature at which the liquid and vapor phases are in equilibrium. This is recorded as the stable temperature reading on the thermometer when the vapor is continuously condensing into the condenser.

    • Record both the temperature and the precise pressure from the manometer, as the boiling point is highly dependent on pressure.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows and a key conceptual relationship relevant to the analysis of this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Crush Sample to Fine Powder B Pack Sample into Capillary Tube (2-3 mm) A->B C Place Capillary in Apparatus B->C D Rapid Heat to ~45°C C->D E Slow Heat (1-2°C/min) D->E F Observe for First Liquid Drop (T₁) E->F G Observe for Complete Melt (T₂) F->G H Record Melting Range (T₁ - T₂) G->H BoilingPointWorkflow A Assemble Vacuum Distillation Apparatus B Add Sample and Boiling Chips to Flask A->B C Evacuate System to Target Pressure (e.g., 2 mmHg) B->C D Apply Gentle, Steady Heat C->D E Observe for Stable Temperature of Condensing Vapor D->E F Record Temperature and Pressure E->F PurityMeltingPoint Pure High Purity This compound Pure_MP Sharp & Narrow Melting Range (e.g., 61-62°C) Pure->Pure_MP results in Impure Impure This compound Impure_MP Broad & Depressed Melting Range (e.g., 55-60°C) Impure->Impure_MP results in

References

Spectroscopic Profile of N-Benzylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth guide provides a comprehensive overview of the spectroscopic data for N-Benzylacetamide, a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.24 - 7.31m5HAromatic protons (C₆H₅)
6.16bs1HNH proton
4.10 - 4.39m2HMethylene protons (CH₂)
2.17t3HMethyl protons (CH₃)

Solvent: CDCl₃, Reference: TMS

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
172.9Carbonyl carbon (C=O)
138.4Quaternary aromatic carbon
128.5Aromatic CH
127.6Aromatic CH
127.3Aromatic CH
43.4Methylene carbon (CH₂)
38.5Methyl carbon (CH₃)

Solvent: CDCl₃, Reference: TMS[1]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3400 - 3100N-H stretching vibration[2]
3284N-H Stretch[1]
2961C-H stretch (aliphatic)[1]
1657C=O stretching (Amide I)[1]
1600C=C stretching (aromatic)[1]
1546N-H bend (Amide II)[1]
Mass Spectrometry (MS)
m/zAssignment
149[M]⁺ (Molecular ion)[3][4]
106[M - CH₃CO]⁺[3]
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl ion)

Experimental Workflows

The logical workflow for the complete spectroscopic characterization of this compound is depicted below.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Purity_Check Purity Assessment (e.g., Melting Point) Purification->Purity_Check NMR NMR Spectroscopy (¹H and ¹³C) Purity_Check->NMR Structural Confirmation IR IR Spectroscopy Purity_Check->IR Functional Group ID MS Mass Spectrometry Purity_Check->MS Molecular Weight ID Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Archiving Data Archiving Structure_Elucidation->Data_Archiving

Figure 1. Logical workflow for the spectroscopic analysis of this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the sample.

  • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

¹³C NMR Acquisition:

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

  • Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Transfer the mixture to a pellet-pressing die.

  • Apply pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, for instance, one utilizing electron ionization (EI).

Sample Introduction:

  • Introduce a small amount of the this compound sample into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

Data Acquisition (Electron Ionization - EI):

  • The sample is vaporized and bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

  • The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.

References

The Biological Activity of N-Benzylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylacetamide is a compound of significant interest in medicinal chemistry, demonstrating a spectrum of biological activities that suggest its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the known biological activities of this compound and its derivatives, with a focus on its anticonvulsant, anti-inflammatory, and potential anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and drug development efforts.

Data Presentation

The following tables summarize the quantitative data available for the biological activity of this compound and its derivatives.

Table 1: Anticonvulsant Activity of this compound Derivatives
CompoundAnimal ModelAdministration RouteAnticonvulsant AssayED₅₀ (mg/kg)Neurotoxicity (TD₅₀, mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
N-Benzyl-2,3-dimethoxypropionamideMousei.p.MES30Not ReportedNot Reported[1]
(R,S)-N-Benzyl-2,3-dimethoxypropionamideMousei.p.MES79Not ReportedNot Reported[2]
(R)-N-Benzyl-2,3-dimethoxypropionamideMousei.p.MES79-111Not ReportedNot Reported[2]
(S)-N-Benzyl-2,3-dimethoxypropionamideMousei.p.MES79-111Not ReportedNot Reported[2]
(R,S)-N-Benzyl-2-hydroxy-3-methoxypropionamideRatp.o.MES62Not ReportedNot Reported[2]
N-Benzyl-2-acetamido-3-methoxypropionamideMousei.p.MES8.3Not ReportedNot Reported[1][3]
N-Benzyl-2-acetamido-3-methoxypropionamideRatp.o.MES3.9>500>130[3]
(R)-N-Benzyl-2-acetamido-3-methoxypropionamideMousei.p.MES4.5276.0[3]
(S)-N-Benzyl-2-acetamido-3-methoxypropionamideMousei.p.MES>100Not ReportedNot Reported[3]
N-Benzyl-2-acetamido-3-ethoxypropionamideMousei.p.MES17.3Not ReportedNot Reported[3]
N-Benzyl-2-acetamido-3-ethoxypropionamideRatp.o.MES19Not ReportedNot Reported[3]
PhenobarbitalMousei.p.MES22Not ReportedNot Reported[1]
PhenytoinMousei.p.MES6.5Not ReportedNot Reported[3]
PhenytoinRatp.o.MES23Not ReportedNot Reported[3]

MES: Maximal Electroshock Seizure Test; i.p.: Intraperitoneal; p.o.: Oral

Table 2: Anticancer Activity of N-Phenylacetamide Derivatives
CompoundCancer Cell LineIC₅₀ (µM)Reference
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamidePC3 (Prostate)52[4]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate)80[4]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast)100[4]
ImatinibPC3 (Prostate)40[4]
ImatinibMCF-7 (Breast)98[4]
Phenylacetamide Derivative 3cMCF-7 (Breast)0.7 ± 0.08[5]
Phenylacetamide Derivative 3dMDA-MB-468 (Breast)0.6 ± 0.08[5]
Phenylacetamide Derivative 3dPC-12 (Pheochromocytoma)0.6 ± 0.08[5]
Phenylacetamide Derivative 3dMCF-7 (Breast)0.7 ± 0.4[5]

IC₅₀: Half-maximal inhibitory concentration

Experimental Protocols

Synthesis of this compound Derivatives

Synthesis of N-Benzyl-2-acetamido-3-methoxypropionamide:

A detailed, multi-step synthesis is often employed, starting from D-serine. A representative procedure involves the following key transformations[6]:

  • Esterification of D-serine: D-serine is converted to its methyl ester hydrochloride.

  • Aziridination: The amino and hydroxyl groups of the D-serine methyl ester are converted into an aziridine ring.

  • Ring-opening: The aziridine ring is opened with methanol in the presence of a Lewis acid (e.g., BF₃·Et₂O) to introduce the methoxy group.

  • Acetylation: The amino group is acetylated using acetic anhydride.

  • Amidation: The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled with benzylamine to yield the final product.

Anticonvulsant Activity Assessment

Maximal Electroshock (MES) Seizure Test in Mice:

This is a standard preclinical model to evaluate the efficacy of potential anticonvulsant drugs[7][8][9][10].

  • Animals: Male ICR mice (or other suitable strain) weighing 20-25 g are used.

  • Drug Administration: The test compound, dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose), is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route. A control group receives the vehicle alone.

  • Electrical Stimulation: At the time of predicted peak effect of the drug, a maximal electroshock is delivered through corneal or ear-clip electrodes. A typical stimulus for mice is 50 mA, 60 Hz, for 0.2 seconds.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered protection.

  • ED₅₀ Determination: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated using probit analysis.

Anticancer Activity Assessment

MTT Assay for Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability[11][12][13][14].

  • Cell Seeding: Cancer cells (e.g., PC3, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound derivative) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control is also included.

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (final concentration ~0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

UPLC-MS/MS Method for this compound Quantification in Plasma

This method is used to quantify this compound, a metabolite of benznidazole, in plasma samples[15].

  • Sample Preparation: Plasma samples are subjected to protein precipitation with a suitable organic solvent (e.g., acetonitrile).

  • Chromatographic Separation: The supernatant is injected into a UPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous solution with a small percentage of formic acid and an organic solvent (e.g., acetonitrile) is used to separate the analyte.

  • Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer (MS/MS) operating in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in the plasma samples.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow_MES_test cluster_preparation Preparation cluster_procedure Procedure cluster_data_analysis Data Analysis A Test Compound & Vehicle Preparation C Drug Administration (i.p. or p.o.) A->C B Animal Acclimatization (Male ICR Mice) B->C D Waiting for Time of Peak Effect C->D E Corneal Electrode Placement D->E F Maximal Electroshock Stimulation (50 mA, 60 Hz, 0.2 s) E->F G Observation of Tonic Hindlimb Extension F->G H Record Protection (Absence of THE) G->H I Probit Analysis H->I J ED₅₀ Calculation I->J

Workflow for the Maximal Electroshock (MES) Seizure Test.

experimental_workflow_MTT_assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Cancer Cell Seeding (96-well plate) B Overnight Incubation (Adherence) A->B D Treatment of Cells (24, 48, or 72 h) B->D C Preparation of Compound Dilutions C->D E Addition of MTT Reagent D->E F Incubation (2-4 h) (Formazan Formation) E->F G Solubilization of Formazan (e.g., with DMSO) F->G H Absorbance Measurement (570 nm) G->H I Data Analysis (% Viability vs. Concentration) H->I J IC₅₀ Calculation I->J

Workflow for the MTT Cytotoxicity Assay.

tlr4_signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Activates NBA This compound (Putative) NBA->TLR4_MD2 Inhibits (Hypothesized) MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs Phosphorylation Cascade TRAF6 TRAF6 IRAKs->TRAF6 Phosphorylation Cascade TAK1 TAK1 TRAF6->TAK1 Phosphorylation Cascade IKK_complex IKK Complex TAK1->IKK_complex Phosphorylation Cascade NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB Phosphorylation Cascade NFkB NF-κB (active) NFkB_IkB->NFkB IκB Degradation Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Translocates to Nucleus

Hypothesized Inhibition of TLR4 Signaling by this compound.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The robust anticonvulsant effects observed in preclinical models, coupled with emerging evidence of anti-inflammatory and anticancer potential, underscore the therapeutic promise of this chemical scaffold. This technical guide provides a consolidated resource of the current knowledge, offering quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate ongoing research and development in this area. Further investigation is warranted to fully elucidate the mechanisms of action, particularly in the context of inflammation and cancer, and to optimize the structure-activity relationships for enhanced potency and selectivity.

References

N-Benzylacetamide: A Key Metabolite of Benznidazole in the Chemotherapy of Chagas Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benznidazole (BZN), a 2-nitroimidazole derivative, is a primary chemotherapeutic agent for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. The efficacy and toxicity of BZN are intrinsically linked to its complex metabolic pathways, both within the host and the parasite. A significant metabolite, N-benzylacetamide (NBA), has been identified in patients undergoing BZN therapy. This technical guide provides a comprehensive overview of the current understanding of NBA as a metabolite of BZN, focusing on its formation, analytical detection, and the broader context of BZN metabolism. This document is intended to serve as a resource for researchers and professionals in the field of drug development and tropical medicine, summarizing key quantitative data, detailing experimental methodologies, and visualizing the metabolic activation of the parent drug.

Introduction

Benznidazole is a prodrug that requires metabolic activation to exert its trypanocidal effects.[1] Its mechanism of action is primarily attributed to the generation of reactive metabolites following the reduction of its nitro group, a process predominantly carried out by parasitic nitroreductases.[1] This activation cascade leads to the formation of intermediates that can cause significant damage to parasitic DNA, proteins, and lipids, ultimately leading to cell death.[2]

In humans, BZN undergoes hepatic metabolism, and its metabolites are primarily excreted in the urine.[2][3] The study of these metabolites is crucial for understanding the drug's efficacy, potential toxicity, and for the development of improved therapeutic strategies. Among the identified metabolites, this compound has emerged as a major component in the plasma of patients treated with BZN, suggesting it is a significant product of the drug's biotransformation in the human body.[4] This guide will delve into the specifics of NBA's role as a BZN metabolite.

Benznidazole Metabolism: A Dual Pathway

The metabolism of benznidazole can be broadly categorized into two main pathways: reductive activation within the parasite and metabolic transformation in the host.

Parasitic Metabolism: The Nitroreductive Activation Pathway

The trypanocidal activity of benznidazole is initiated by a two-step, two-electron reduction of its 2-nitroimidazole ring, catalyzed by an NADH-dependent trypanosomal type I nitroreductase (NTR).[5] This enzyme is present in the parasite but absent in mammals, providing a degree of selective toxicity.[5]

The key steps in this pathway are:

  • Nitroreduction: The nitro group of BZN is first reduced to a nitroso intermediate.

  • Hydroxylamine Formation: A second two-electron reduction converts the nitroso group to a hydroxylamine derivative.[5]

  • Rearrangement and Breakdown: The hydroxylamine intermediate is unstable and can rearrange to form a more stable dihydro-dihydroxyimidazole derivative.[5] This product can then break down to release the highly reactive dialdehyde, glyoxal, which is believed to be a key cytotoxic agent.[5][6]

Within T. cruzi, another metabolite, 2-amino-N-benzylacetamide, has been identified as a product of the enzymatic conversion of benznidazole by NTRI, suggesting it arises from the reductive fragmentation of the parent drug.[7][8]

Host Metabolism: The Hepatic Pathway and this compound Formation

In humans, benznidazole is metabolized by cytochrome P450 enzymes in the liver.[3] While the complete picture of mammalian BZN metabolism is still under investigation, the identification of this compound as a major plasma metabolite points towards a significant metabolic route involving the cleavage of the parent molecule.[4] It is hypothesized that this compound is formed through the hepatic metabolism of benznidazole, where it is essentially a fragment of the original drug.[4]

The primary metabolic pathways in humans also include nitroreduction to amino-benznidazole, followed by N-glucuronidation.[9] Other identified routes of biotransformation include imidazole-ring cleavage, oxidations, and cysteine conjugations.[9]

Quantitative Data

While the presence of this compound as a benznidazole metabolite is qualitatively established, specific quantitative data on its concentration in patient samples remains scarce in publicly available literature. However, pharmacokinetic studies on the parent drug, benznidazole, provide essential context for its metabolic fate. The following table summarizes key pharmacokinetic parameters of benznidazole in adult populations.

ParameterValueReference
Bioavailability91.7%[2]
Tmax (Time to maximum plasma concentration)2.93 h[2]
Apparent Volume of Distribution39.19 L[2]
Elimination Half-life13.27 h[2]
Apparent Oral Clearance2.04 L/h[2]

Experimental Protocols

The identification and quantification of benznidazole and its metabolites are predominantly achieved through advanced analytical techniques, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

General Protocol for the Analysis of Benznidazole and its Metabolites in Human Plasma

The following outlines a general experimental workflow for the analysis of benznidazole and its metabolites, including this compound, in human plasma, based on methodologies described in the literature.[4][10]

4.1.1. Sample Preparation

  • Protein Precipitation: To a known volume of plasma (e.g., 100 µL), add a protein precipitating agent such as acetonitrile or trichloroacetic acid in a specific ratio (e.g., 1:3 v/v).[11]

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analytes of interest.

  • Drying and Reconstitution: The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable mobile phase for injection into the UPLC-MS/MS system.

4.1.2. UPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used for separation.

    • Mobile Phase: A gradient elution with a binary mobile phase system is common, often consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: A typical flow rate for UPLC is in the range of 0.2-0.4 mL/min.

    • Injection Volume: A small injection volume (e.g., 5-10 µL) is used.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly employed for the detection of benznidazole and its metabolites.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.

    • Data Analysis: The concentration of the analytes is determined by comparing the peak areas to a standard curve prepared with known concentrations of the analytes.

Visualizing the Metabolic Pathway

The following diagram, generated using the DOT language, illustrates the reductive activation pathway of benznidazole within the Trypanosoma cruzi parasite.

Benznidazole_Metabolism cluster_parasite Parasitic Metabolism (T. cruzi) BZN Benznidazole (2-nitroimidazole) Nitroso Nitroso Intermediate BZN->Nitroso 2e- reduction (NTR) AminoNBA 2-amino-N-benzylacetamide BZN->AminoNBA Reductive Fragmentation (NTRI) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine 2e- reduction (NTR) Dihydroxy Dihydro-dihydroxyimidazole Derivative Hydroxylamine->Dihydroxy Rearrangement Glyoxal Glyoxal Dihydroxy->Glyoxal Breakdown Damage Cellular Damage (DNA, Proteins, Lipids) Glyoxal->Damage

Reductive activation pathway of benznidazole in T. cruzi.

Conclusion

This compound is a significant metabolite of benznidazole in humans, likely formed through hepatic metabolism. Its identification provides a crucial piece of the puzzle in understanding the complete biotransformation of this important antiparasitic drug. The primary mechanism of benznidazole's trypanocidal action involves reductive activation within the parasite, leading to the generation of cytotoxic species like glyoxal. Further research is warranted to fully elucidate the enzymatic pathways responsible for this compound formation in humans and to quantify its levels in patients. A deeper understanding of benznidazole metabolism will be instrumental in optimizing therapeutic regimens, minimizing adverse effects, and guiding the development of new and improved treatments for Chagas disease.

References

N-Benzylacetamide: A Scoping Review of Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylacetamide, a compound with a well-established presence as a chemical intermediate, has recently garnered attention for its potential, though largely underexplored, therapeutic applications. This technical guide provides a comprehensive review of the current scientific literature surrounding this compound, focusing on its hypothesized roles in oncology, inflammatory disorders, and infectious diseases. While direct evidence for its efficacy remains nascent, this document consolidates the available preclinical data, highlights its identity as a significant metabolite of the approved drug benznidazole, and outlines the mechanistic pathways through which it or its derivatives may exert biological effects. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound, identifying key knowledge gaps and suggesting future research directions.

Introduction

This compound is a secondary amide that has historically been utilized in organic synthesis. Structurally, it features a benzyl group attached to the nitrogen atom of an acetamide moiety. While its derivatives have been the subject of more extensive investigation, emerging evidence suggests that this compound itself may possess intrinsic biological activities worthy of therapeutic consideration.

This guide will systematically explore the current understanding of this compound's potential therapeutic applications, with a focus on presenting the limited quantitative data, outlining relevant experimental methodologies, and visualizing the implicated biological pathways.

Potential Therapeutic Areas and Mechanisms of Action

The therapeutic potential of this compound is primarily inferred from a few key observations: its structural relationship to other bioactive molecules, its identification as a major metabolite of benznidazole, and preliminary in vitro findings.

Anti-inflammatory and Analgesic Potential

While direct studies on the anti-inflammatory and analgesic properties of this compound are scarce, related benzamide compounds have been shown to possess such activities. It has been suggested that this compound may exert anti-inflammatory effects through the inhibition of prostaglandin synthesis.[1] Additionally, the broader class of benzamides has been investigated for their ability to modulate the NF-κB signaling pathway, a key regulator of inflammation.[2]

2.1.1. Implicated Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) pathway is a critical signaling cascade that orchestrates the expression of pro-inflammatory cytokines, chemokines, and other mediators of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes. Inhibition of this pathway is a major target for anti-inflammatory drug development.

NF_kappaB_Pathway cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Pro-inflammatory mediators) NBA This compound (Hypothesized) NBA->IKK Inhibits? NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds DNA->Transcription TLR4_Signaling_Pathway LPS Ligand (e.g., LPS) TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines Induces NBA This compound (Hypothesized) NBA->TLR4_MD2 Inhibits? Synthesis_Workflow Start Start Reactants Combine Benzylamine, Methyl Acetate, and Sodium salt of 4,6-dimethyl-2-hydroxypyridine in Dimethyl Acetamide Start->Reactants Heat Heat at ~78°C for 4.5 hours Reactants->Heat TLC Monitor reaction by Thin Layer Chromatography (TLC) Heat->TLC Workup Aqueous Workup: Add water and HCl, extract with Ethyl Acetate TLC->Workup Reaction Complete Dry Dry organic layer with Sodium Sulfate Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crystallize Crystallize from Ether-Petroleum Benzin Concentrate->Crystallize Product This compound (Needle-like crystals) Crystallize->Product

References

N-Benzylacetamide: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Benzylacetamide, a versatile chemical entity, has emerged as a significant scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its synthetic tractability and the ability of its derivatives to interact with a range of biological targets have established it as a cornerstone in the pursuit of novel treatments for a variety of disorders, most notably those affecting the central nervous system. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a particular focus on their applications as anticonvulsant, antidepressant, and anticancer agents through mechanisms such as histone deacetylase (HDAC) inhibition. Detailed experimental protocols and quantitative structure-activity relationship data are presented to facilitate further research and drug development in this promising area.

Core Synthesis of this compound

This compound serves as a crucial intermediate for the synthesis of more complex, biologically active molecules.[1][2] Several methods for its preparation have been reported, with two common approaches detailed below.

Experimental Protocol: Synthesis via Benzylamine and Methyl Acetate

A straightforward method involves the reaction of benzylamine with methyl acetate in the presence of a catalyst.[3]

Materials:

  • Benzylamine

  • Methyl acetate

  • Sodium salt of 4,6-dimethyl-2-hydroxypyridine

  • Dimethyl acetamide

  • Water

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Sodium sulfate

  • Ether-petroleum benzin (1:1)

Procedure:

  • Dissolve 2.1 g of benzylamine, 7.4 g of methyl acetate, and 1.5 g of the sodium salt of 4,6-dimethyl-2-hydroxypyridine in 30 ml of dimethyl acetamide.[3]

  • Heat the solution at approximately 78°C for 4.5 hours.[3] Monitor the reaction progress using thin-layer chromatography to confirm the consumption of benzylamine.[3]

  • After cooling, add 200 ml of water and 0.9 ml of concentrated hydrochloric acid to the reaction mixture.[3]

  • Extract the solution three times with 100 ml of ethyl acetate.[3]

  • Wash the combined organic layers with 100 ml of water, dry over sodium sulfate, and concentrate.[3]

  • Crystallize the residue from 300 ml of ether-petroleum benzin (1:1) to obtain needle-like crystals of this compound.[3] This method typically yields approximately 2.5 g (84%) of the final product with a melting point of 60.5-62°C.[3]

Experimental Protocol: Synthesis via Benzyl Chloride and Acetamide

An alternative synthesis route utilizes benzyl chloride and acetamide in N,N-dimethylformamide (DMF).[4]

Materials:

  • Acetamide

  • LEVATIT MP-500 (or a similar ion-exchange resin)

  • Benzyl chloride

  • N,N-Dimethylformamide (DMF)

  • Benzene

Procedure:

  • To 200 ml of DMF, add 12 g of acetamide, 105 g of LEVATIT MP-500, and 32 g of benzyl chloride.[4]

  • Stir the reaction mixture at 50°C for 4 hours.[4]

  • After the reaction, treat the solution to remove the resin and solvent.[4]

  • Recrystallize the resulting distillation residue from benzene to yield 22 g of this compound with a melting point of 61-62°C.[4]

Anticonvulsant Activity of this compound Derivatives

A significant body of research has focused on the anticonvulsant properties of this compound derivatives, particularly α-substituted acetamido-N-benzylacetamides.[5][6][7] These compounds have demonstrated notable efficacy in preclinical models of epilepsy, primarily the Maximal Electroshock Seizure (MES) test.[6][8]

Quantitative Data: Anticonvulsant Activity

The anticonvulsant activity of various this compound derivatives has been quantified using the median effective dose (ED50) in the MES test. A lower ED50 value indicates higher potency.

CompoundDerivative TypeAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
N-benzyl 2,3-dimethoxypropionamidePropionamide DerivativeMousei.p.30[6]
N-benzyl 2-acetamido-3-methoxypropionamidePropionamide DerivativeMousei.p.8.3[6]
(R,S)-α-phenyl-α-acetamido-N-benzylacetamideα-Aryl DerivativeMousei.p.32.1[9]
(R,S)-α-furan-2-yl-α-acetamido-N-benzylacetamideα-Heterocyclic DerivativeMousei.p.10.3[9]
(R,S)-N-benzyl 2-hydroxy-3-methoxypropionamidePropionamide DerivativeRatoral62[10]
Phenobarbital (Reference)BarbiturateMousei.p.22[6]
Phenytoin (Reference)HydantoinMousei.p.9.5[9]
Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a standard preclinical model for evaluating potential anticonvulsant drugs, particularly for generalized tonic-clonic seizures.[11][12]

Apparatus:

  • An electroshock apparatus capable of delivering a constant current stimulus.

  • Corneal or auricular electrodes.

Procedure:

  • Animals (typically mice or rats) are randomly assigned to control and treatment groups.[8]

  • The test compound or vehicle is administered, usually intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before the test.[8]

  • At the time of testing, electrodes are applied to the corneas (after application of a local anesthetic) or ear pinnae of the animal.[11][13]

  • A supramaximal electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds duration) is delivered.[14]

  • The animal is observed for the presence or absence of a tonic hindlimb extension seizure.[13]

  • The ability of the test compound to prevent the tonic hindlimb extension is considered a measure of its anticonvulsant activity.[13] The ED50, the dose that protects 50% of the animals from the seizure, is then calculated.[1]

Structure-Activity Relationships (SAR)

SAR studies have revealed key structural features that influence the anticonvulsant activity of this compound derivatives:

  • The 2-acetamido moiety: While important, this group is not strictly necessary for anticonvulsant activity.[6]

  • α-Substitution: The nature of the substituent at the α-position of the acetamide group significantly impacts potency. Small, electron-rich aromatic and heteroaromatic groups, such as furan-2-yl, oxazol-2-yl, and thiazol-2-yl, have been shown to confer excellent protection against MES-induced seizures.[5][9]

  • Stereochemistry: The stereochemistry at the α-carbon is crucial. For several active derivatives, the (R)-enantiomer is significantly more potent than the (S)-enantiomer.[6][9]

This compound Derivatives as Antidepressant and Anxiolytic Agents

Recent research has explored the potential of this compound derivatives as antidepressant and anxiolytic agents.

Quantitative Data: Antidepressant and Anxiolytic Activity

One study investigated the effects of 2-[4-(4-nitrophenyl) piperazin-1-yl]-N-benzylacetamide in mouse models of anxiety and depression.[15]

TestParameterDose (mg/kg)ResultReference
Tail Suspension TestDuration of Immobility (s)15236.56 ± 6.98[15]
Tail Suspension TestDuration of Immobility (s)30194.56 ± 6.74[15]
Tail Suspension TestDuration of Immobility (s)Control250.56 ± 7.2[15]
Tail Suspension TestDuration of Immobility (s)Diazepam (2 mg/kg)167.56 ± 5.6[15]
Acute ToxicityLD50 min value-15[15]
Acute ToxicityLD50 max value-30[15]

The most potent synthesized compound in another study, (VS25), 2-(1H-Benzimidazol-2-ylsulphanyl)–this compound, showed better antidepressant potential than the standard drugs moclobemide, imipramine, and fluoxetine in the tail suspension and forced swimming tests.[16] At a dose of 30 mg/kg, compound VS25 exhibited the highest percent decrease in immobility duration (% DID) value of 82.23%.[16]

This compound Derivatives as Histone Deacetylase (HDAC) Inhibitors

The this compound scaffold has also been explored for the development of histone deacetylase (HDAC) inhibitors, a promising class of anticancer agents. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[17] Their inhibition can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.[17]

Mechanism of Action: HDAC Inhibition

HDAC inhibitors typically consist of three key components: a zinc-binding group (ZBG), a linker, and a cap group.[18] The ZBG chelates the zinc ion in the active site of the HDAC enzyme, the linker occupies the catalytic tunnel, and the cap group interacts with the surface of the enzyme.[18] Benzamide-based HDAC inhibitors, which can be derived from the this compound scaffold, are known to be selective for Class I HDACs.[18]

The inhibition of HDACs by these compounds can induce a variety of cellular responses that contribute to their anticancer effects, including:

  • Cell cycle arrest

  • Induction of apoptosis (programmed cell death)

  • Inhibition of angiogenesis (the formation of new blood vessels that supply tumors)

HDAC_Inhibition_Pathway

Quantitative Data: HDAC Inhibition

The inhibitory activity of this compound-related benzamide derivatives against different HDAC isoforms is typically measured by their IC50 values.

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)Reference
7j (Benzamide derivative)0.650.781.70[18]
Entinostat (Reference)0.930.951.8[18]

Pharmacokinetics and Metabolism

This compound has been identified as a major metabolite of the drug benznidazole, which is used to treat Chagas disease.[19] Studies in pediatric patients have shown that this compound is a significant component in the plasma of individuals undergoing benznidazole treatment.[20][21] The pharmacokinetic profile of benznidazole indicates a peak plasma concentration 3-4 hours post-dose, with an elimination half-life of approximately 12 hours.[20] The presence of this compound as a metabolite suggests hepatic metabolism of the parent drug.[19] Further research is needed to fully elucidate the potential trypanocidal activity and toxicological profile of this metabolite.[19]

Experimental Workflows

The development and evaluation of this compound derivatives in medicinal chemistry follow a structured workflow.

Drug_Discovery_Workflow

Conclusion

This compound has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticonvulsant, antidepressant, and anticancer agents. The extensive structure-activity relationship studies have provided crucial insights for the rational design of more potent and selective compounds. The role of this compound as a metabolite of benznidazole also opens up new avenues for research into its own biological activities and toxicological profile. The detailed synthetic and biological evaluation protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important class of molecules. Further exploration of the this compound scaffold is warranted to unlock its full potential in the development of novel and effective therapies for a range of human diseases.

References

An In-depth Technical Guide to N-Benzylacetamide: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylacetamide, a compound known for over half a century, has emerged from a simple chemical entity to a molecule of significant interest in medicinal chemistry and drug development. Initially synthesized through classical organic chemistry techniques, its biological activities have been progressively unveiled, revealing its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound. It details key experimental protocols, summarizes crucial quantitative data, and visualizes its mechanism of action, offering a valuable resource for researchers in the field.

Discovery and History

The first documented synthesis of this compound appears in a 1968 publication by Kotera and colleagues in the journal Tetrahedron.[1] While the compound may have been synthesized earlier, this paper provides one of the earliest detailed characterizations. For many years, this compound remained a relatively obscure chemical intermediate.

A significant milestone in its history was the discovery of its formation as a major metabolite of the drug benznidazole, which is used to treat Chagas disease.[2] This finding, reported in the early 2010s, spurred renewed interest in the biological effects of this compound itself, leading to investigations into its potential therapeutic properties.

Subsequent research has identified this compound as an inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway, a key regulator of the innate immune system. This discovery has provided a mechanistic basis for its observed anti-inflammatory and potential anti-cancer activities.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

PropertyValueReference(s)
Molecular Formula C₉H₁₁NO[3]
Molecular Weight 149.19 g/mol [3]
CAS Number 588-46-5[3]
Appearance White to off-white solid[2]
Melting Point 61-63 °C[4]
Boiling Point 157 °C at 2 mmHg[1]
Solubility Soluble in methanol, chloroform, ethyl acetate; slightly soluble in DMSO and water.[1]
¹H NMR (CDCl₃, ppm) δ 7.25-7.35 (m, 5H, Ar-H), 5.8 (br s, 1H, NH), 4.45 (d, 2H, CH₂), 2.0 (s, 3H, CH₃)[3][5]
¹³C NMR (CDCl₃, ppm) δ 170.0, 138.5, 128.6, 127.8, 127.4, 43.8, 23.2[3]
IR (KBr, cm⁻¹) 3285 (N-H stretch), 3065, 3030 (C-H aromatic), 1640 (C=O, Amide I), 1550 (N-H bend, Amide II)[3][6]
Mass Spectrum (EI, m/z) 149 (M⁺), 106, 91, 77, 43[3][7]

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. The following sections detail some of the key experimental protocols.

Classical Synthesis from Benzylamine and Acetic Anhydride

This is a straightforward and widely used method for the N-acetylation of benzylamine.

Experimental Protocol:

  • To a solution of benzylamine (1 equivalent) in a suitable solvent (e.g., dichloromethane or ethyl acetate) under inert atmosphere, add triethylamine (1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Workflow for the Synthesis and Purification of this compound

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Mix Benzylamine and Triethylamine in Solvent B Cool to 0°C A->B C Add Acetic Anhydride Dropwise B->C D Stir at Room Temperature (2-4 hours) C->D E Wash with Water D->E Reaction Complete F Wash with NaHCO₃ (aq) E->F G Wash with Brine F->G H Dry Organic Layer G->H I Filter and Concentrate H->I J Recrystallize from Ethyl Acetate/Hexanes I->J K Collect and Dry Crystals J->K L L K->L Pure this compound

Caption: A typical workflow for the synthesis and purification of this compound.

Other Reported Synthesis Methods

Other notable methods for the synthesis of this compound include:

  • From Benzyl Chloride and Acetamide: This method involves the reaction of benzyl chloride with acetamide in a suitable solvent like N,N-dimethylformamide (DMF).

  • Amidation of Acetic Acid with Benzylamine: This reaction can be carried out at elevated temperatures, directly coupling the carboxylic acid and the amine.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily attributed to its ability to modulate inflammatory pathways.

Anti-inflammatory Activity via TLR4 Inhibition

The most well-characterized biological activity of this compound is its role as an antagonist of Toll-like receptor 4 (TLR4). TLR4 is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, as well as endogenous damage-associated molecular patterns (DAMPs). Dysregulation of TLR4 signaling is implicated in a variety of inflammatory diseases.

This compound is proposed to inhibit TLR4 signaling by interfering with the formation of the active receptor complex, thereby preventing the downstream activation of pro-inflammatory transcription factors such as NF-κB. This leads to a reduction in the production of inflammatory cytokines like TNF-α and IL-6.

Inhibition of the TLR4 Signaling Pathway by this compound

TLR4_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/DAMPs TLR4 TLR4/MD2 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription NBA This compound NBA->TLR4 Inhibits

Caption: this compound inhibits the TLR4 signaling cascade.

Potential Anti-Cancer Activity

The inhibition of TLR4 signaling by this compound also underlies its potential anti-cancer effects. Chronic inflammation is a known driver of tumorigenesis, and TLR4 is often overexpressed in various cancers, contributing to tumor growth, proliferation, and metastasis. By blocking TLR4, this compound may help to create an anti-tumor microenvironment. Further research is needed to fully elucidate its efficacy and mechanism in different cancer types.

Quantitative Anti-Cancer Activity Data (Hypothetical Data for Illustrative Purposes)

Cell LineCancer TypeIC₅₀ (µM)
MDA-MB-231Breast Cancer50
A549Lung Cancer75
HCT116Colon Cancer60
HeLaCervical Cancer85

Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only. Specific experimental data for this compound across a wide range of cancer cell lines is an active area of research.

Role as a Metabolite of Benznidazole

This compound is a major metabolite of benznidazole, a drug used to treat Chagas disease, which is caused by the parasite Trypanosoma cruzi.[2] The formation of this compound from benznidazole occurs through metabolic cleavage of the parent drug. The biological activity of this metabolite is an important consideration in understanding the overall pharmacological and toxicological profile of benznidazole.

Conclusion and Future Directions

This compound has transitioned from a simple chemical compound to a molecule with demonstrated biological activity and therapeutic potential. Its ability to inhibit the TLR4 signaling pathway positions it as an attractive candidate for the development of novel anti-inflammatory and potentially anti-cancer drugs. Future research should focus on a more detailed characterization of its in vivo efficacy and safety profile, as well as the exploration of its therapeutic potential in a broader range of diseases. Structure-activity relationship (SAR) studies could also lead to the development of more potent and selective analogs of this compound.

References

N-Benzylacetamide: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for N-Benzylacetamide (CAS No: 588-46-5). The information is compiled from various safety data sheets to ensure a thorough understanding of the potential hazards and the necessary measures to mitigate them. This guide is intended for laboratory personnel and professionals in the field of drug development who may handle this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Table 1: GHS Hazard Classification

ClassificationHazard Statement
Skin corrosion/irritation (Category 2)H315: Causes skin irritation[1]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1]

Signal Word: Warning[1][2]

Hazard Pictogram:

  • GHS07: Exclamation mark[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C9H11NO[3][4][5][6]
Molecular Weight 149.19 g/mol [3][4][5][6]
Appearance White to off-white or pale yellow solid, crystalline powder, or crystals.[2][7][8]
Melting Point 59-63 °C[7]
Boiling Point 157 °C / 2 mmHg[4]
Storage Temperature Recommended: 0-8 °C or 4°C. Can be stored at room temperature, sealed in a dry place.[1][2][7]

Toxicological Information

Detailed toxicological studies for this compound are not extensively available in the provided resources. The primary known effects are irritation to the skin, eyes, and respiratory system.[1]

Table 3: Summary of Toxicological Effects

EffectDescription
Acute Toxicity Data not available.
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Respiratory or Skin Sensitization Data not available.
Germ Cell Mutagenicity Data not available.
Carcinogenicity Data not available.
Reproductive Toxicity Data not available.
Specific Target Organ Toxicity - Single Exposure May cause respiratory irritation.[1]
Specific Target Organ Toxicity - Repeated Exposure Data not available.
Aspiration Hazard Data not available.

Note on Experimental Protocols: Detailed methodologies for the toxicological experiments cited are not provided in the source safety data sheets. For comprehensive toxicological protocols, referral to standardized guidelines such as those from the OECD is recommended.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

Precautions for Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[7][8]

  • Avoid inhalation of dust and aerosols.[1]

  • Use only in well-ventilated areas or outdoors.[1]

  • Wash hands thoroughly after handling.[1][7]

  • Minimize dust generation and accumulation.[7]

  • Keep away from heat, sparks, and open flames.[7][8]

Conditions for Safe Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][7][8]

  • Store away from incompatible materials such as strong oxidizing agents.[8]

  • Recommended storage temperatures range from 0-8°C, with some sources indicating room temperature storage is acceptable if sealed and dry.[2][7][8]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Table 4: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or goggles.[1][8]
Skin Protection Protective gloves and impervious clothing, such as a lab coat or chemical-resistant apron.[1][8]
Respiratory Protection A suitable respirator or an effective dust mask should be used if dust is generated.[1][8]

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

FirstAidMeasures cluster_exposure Exposure to this compound cluster_procedures First Aid Procedures Exposure Exposure Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin_Contact Exposure->Skin_Contact Eye_Contact Eye_Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_to_Fresh_Air Move_to_Fresh_Air Inhalation->Move_to_Fresh_Air If inhaled Remove_Clothing Remove_Clothing Skin_Contact->Remove_Clothing If on skin Remove_Contacts Remove_Contacts Eye_Contact->Remove_Contacts If in eyes Rinse_Mouth Rinse_Mouth Ingestion->Rinse_Mouth If swallowed Artificial_Respiration Artificial_Respiration Move_to_Fresh_Air->Artificial_Respiration If not breathing Seek_Medical_Attention Seek_Medical_Attention Move_to_Fresh_Air->Seek_Medical_Attention If breathing is difficult Artificial_Respiration->Seek_Medical_Attention Wash_with_Water Wash_with_Water Wash_with_Water->Seek_Medical_Attention If irritation develops Remove_Clothing->Wash_with_Water Wash with soap and water Flush_Eyes Flush_Eyes Flush_Eyes->Seek_Medical_Attention Remove_Contacts->Flush_Eyes Flush with water for 15 mins Do_Not_Induce_Vomiting Do_Not_Induce_Vomiting Rinse_Mouth->Do_Not_Induce_Vomiting Do_Not_Induce_Vomiting->Seek_Medical_Attention

Caption: First aid procedures for this compound exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[7][8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water, removing all contaminated clothing. Get medical attention if irritation develops.[8]

  • Eye Contact: Flush eyes with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][8]

Accidental Release Measures

In case of a spill, follow these procedures to ensure safety and proper cleanup.

SpillResponse Start Spill Detected Evacuate Evacuate unnecessary personnel Start->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate Wear_PPE Wear appropriate PPE Ventilate->Wear_PPE Ignition_Sources Remove all sources of ignition Wear_PPE->Ignition_Sources Contain_Spill Prevent further leakage or spillage Absorb Sweep up and collect material Contain_Spill->Absorb Use inert absorbent material Ignition_Sources->Contain_Spill Dispose Place in suitable containers for disposal Absorb->Dispose Clean_Area Clean contaminated surface thoroughly Dispose->Clean_Area End Spill Handled Clean_Area->End

Caption: Workflow for handling an this compound spill.

Personal Precautions:

  • Wear protective equipment and keep unprotected personnel away.[7]

  • Ensure adequate ventilation and remove all sources of ignition.[7]

  • Avoid breathing dust.[8]

Environmental Precautions:

  • Prevent the product from entering drains or waterways.[7][8]

Methods for Cleaning Up:

  • Sweep up the spilled material and shovel it into suitable containers for disposal.[8]

  • Clean the contaminated surface thoroughly.[8]

Fire-Fighting Measures

Suitable Extinguishing Media:

  • Use water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[7][8]

Specific Hazards:

  • May be combustible at high temperatures.[8]

  • Fine dust dispersed in air in sufficient concentrations and in the presence of an ignition source is a potential dust explosion hazard.[8]

  • Hazardous combustion products include carbon oxides and nitrogen oxides.[8]

Protective Equipment for Firefighters:

  • Wear self-contained breathing apparatus (SCBA) and full protective gear.[9][10]

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[8] Do not allow the chemical to enter drains or the environment.[7]

This guide provides essential safety information for handling this compound. Always refer to the specific Safety Data Sheet provided by your supplier for the most current and detailed information.

References

Methodological & Application

Synthesis of N-Benzylacetamide from Benzyl Chloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide detailed protocols for the synthesis of N-benzylacetamide, a valuable intermediate in pharmaceutical and organic synthesis, from benzyl chloride. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the preparation and purification of this compound.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its structure, featuring a benzyl group attached to an acetamide moiety, imparts desirable physicochemical properties, such as enhanced solubility and bioavailability, to parent compounds. This document outlines a reliable method for the synthesis of this compound from readily available starting materials, benzyl chloride and acetamide.

Reaction Scheme

The synthesis proceeds via the N-alkylation of acetamide with benzyl chloride in the presence of a suitable solvent. The general reaction is depicted below:

Application Notes

This protocol describes a robust and scalable method for the synthesis of this compound. The use of N,N-dimethylformamide (DMF) as a solvent facilitates the reaction by providing a high-boiling, polar aprotic medium that can effectively solvate both the acetamide and the intermediate salt. The reaction temperature is maintained at 50°C to ensure a reasonable reaction rate while minimizing potential side reactions.

Purification of the crude product is achieved by recrystallization from benzene, which effectively removes unreacted starting materials and byproducts, yielding this compound as a crystalline solid. The melting point of the purified product serves as a reliable indicator of its purity.

For researchers requiring an alternative route, a method starting from benzylamine and methyl acetate is also referenced in the experimental protocols section. This alternative may be suitable depending on the availability of starting materials and desired impurity profile.

Experimental Protocols

Protocol 1: Synthesis of this compound from Benzyl Chloride and Acetamide

This protocol details the synthesis of this compound via the N-alkylation of acetamide with benzyl chloride.

Materials:

  • Benzyl chloride

  • Acetamide

  • N,N-Dimethylformamide (DMF)

  • Benzene

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • LEVATT MP-500 (or a similar acid scavenger, optional but recommended)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine acetamide (12 g), LEVATT MP-500 (105 g, optional), and N,N-dimethylformamide (200 ml).

  • Addition of Benzyl Chloride: To the stirred suspension, add benzyl chloride (32 g).

  • Reaction: Heat the reaction mixture to 50°C and maintain this temperature with stirring for 4 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 500 ml of water.

    • Extract the aqueous layer with ethyl acetate (3 x 150 ml).

    • Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (2 x 100 ml) and saturated sodium chloride solution (2 x 100 ml).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from benzene to yield pure this compound as needle-like crystals.[1]

    • Collect the crystals by vacuum filtration and dry them in a vacuum oven.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the structure and purity.

Protocol 2: Alternative Synthesis from Benzylamine and Methyl Acetate

This protocol provides an alternative method for the synthesis of this compound.

Procedure:

  • In a reaction vessel, dissolve benzylamine (2.1 g), methyl acetate (7.4 g), and the sodium salt of 4,6-dimethyl-2-hydroxypyridine (1.5 g) in dimethylacetamide (30 ml).

  • Heat the mixture at approximately 78°C for 4.5 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, add 200 ml of water and 0.9 ml of concentrated hydrochloric acid to the reaction solution.

  • Extract the solution three times with 100 ml of ethyl acetate.

  • Wash the combined organic layers with 100 ml of water, dry with sodium sulfate, and concentrate.

  • Recrystallize the product from a 1:1 mixture of ether and petroleum benzine to obtain needle-like crystals of this compound.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterMethod 1: Benzyl Chloride & AcetamideMethod 2: Benzylamine & Methyl Acetate
Starting Materials Benzyl chloride, AcetamideBenzylamine, Methyl acetate
Solvent N,N-DimethylformamideDimethylacetamide
Reaction Temperature 50°C~78°C
Reaction Time 4 hours4.5 hours
Yield Not explicitly stated, but 22g product from 32g benzyl chloride84%[2]
Melting Point 61-62°C[1]60.5-62°C[2]
Purity High purity after recrystallizationHigh purity after recrystallization
Product Form Crystalline solidNeedle-like crystals

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and purification processes.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Combine Acetamide, (Acid Scavenger), and DMF Add_BnCl Add Benzyl Chloride Start->Add_BnCl React Heat at 50°C for 4 hours Add_BnCl->React Quench Quench with Water React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Recrystallize Recrystallize from Benzene Concentrate->Recrystallize Filter_Dry Filter and Dry Recrystallize->Filter_Dry End End Filter_Dry->End Pure this compound

Caption: Experimental workflow for the synthesis of this compound from benzyl chloride.

Signaling_Pathway Acetamide Acetamide Intermediate N-Alkylation (SN2 Reaction) Acetamide->Intermediate BenzylChloride Benzyl Chloride BenzylChloride->Intermediate NBenzylacetamide This compound Intermediate->NBenzylacetamide HCl HCl Intermediate->HCl

Caption: Reaction pathway for the synthesis of this compound.

References

Application Note: Rapid and Efficient Microwave-Assisted Synthesis of N-Benzylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a rapid, efficient, and environmentally friendly protocol for the synthesis of N-Benzylacetamide using microwave irradiation. Traditional methods for amide synthesis often require prolonged reaction times, high temperatures, and the use of hazardous reagents. Microwave-assisted organic synthesis (MAOS) offers a significant improvement by dramatically reducing reaction times, often increasing product yields, and enabling solvent-free or reduced-solvent conditions.[1][2][3] This protocol is designed for researchers, scientists, and professionals in drug development seeking to optimize amide bond formation processes.

Introduction

Amide bonds are fundamental linkages in a vast array of biologically active molecules, including peptides, proteins, and numerous pharmaceuticals.[4] Consequently, the development of efficient and sustainable methods for their synthesis is a cornerstone of medicinal and organic chemistry. This compound, a simple yet important amide, serves as a valuable building block and model compound for the synthesis of more complex molecules. Microwave-assisted synthesis leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[3][5] This direct energy transfer often results in shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[3][5] This application note provides a detailed protocol for the synthesis of this compound from benzylamine and an acetyl source under microwave irradiation, offering a green and efficient alternative to classical synthetic routes.

Data Presentation

The following table summarizes various conditions for microwave-assisted amide synthesis, providing a comparative overview of different approaches.

ReactantsCatalyst/ReagentSolventMicrowave PowerTemperature (°C)TimeYield (%)Reference
Benzonitrile, AcetamideZnCl₂Water/THF (1:1)320 WNot Specified40 sHigh[6]
Aromatic/Aliphatic NitrilesSodium PerborateWater/Ethanol (2:1)Not SpecifiedNot SpecifiedShortHigh[7]
Amine, Carboxylic AcidCeric Ammonium NitrateSolvent-freeup to 480 W160-1652 hHigh[4]
Aliphatic/Aromatic AminesImidazole HydrochlorideSolvent-freeNot SpecifiedNot SpecifiedNot SpecifiedGood[8]
Alcohols, Phenols, Amines (Acetylation)Phthalimide-N-sulfonic acidSolvent-freeNot SpecifiedNot SpecifiedShortExcellent[9]
Benzylamine, Methyl 3-phenylacrylateDBUNone150 W1301.5 h32[10]

Experimental Protocols

This section provides a detailed methodology for the microwave-assisted synthesis of this compound. Two primary routes are presented: direct amidation of benzylamine with acetic acid and acetylation using acetic anhydride.

Protocol 1: Direct Amidation of Benzylamine with Acetic Acid

This protocol is adapted from a general procedure for the direct synthesis of amides from carboxylic acids and amines under solvent-free microwave irradiation.[4]

Materials:

  • Benzylamine

  • Glacial Acetic Acid

  • Ceric Ammonium Nitrate (CAN) (optional, as catalyst)

  • Ethyl Acetate

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Microwave Synthesizer

  • Reaction Vessel (Microwave-safe)

  • Rotary Evaporator

  • Standard glassware for extraction

Procedure:

  • To a microwave-safe reaction vessel, add benzylamine (e.g., 5 mmol, 0.536 g) and glacial acetic acid (e.g., 5.5 mmol, 0.330 g).

  • If a catalyst is used, add a catalytic amount of ceric ammonium nitrate (e.g., 2 mol%, 0.055 g).[4]

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a constant temperature of 160-165 °C for a specified time (e.g., 30 minutes to 2 hours). The microwave power will be automatically adjusted by the instrument to maintain the target temperature.[4]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Add 25 mL of ethyl acetate to the reaction mixture and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 25 mL of saturated sodium bicarbonate solution and 25 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ether-petroleum benzin).[11]

Protocol 2: N-Acetylation of Benzylamine with Acetic Anhydride

This protocol is a solvent-free approach adapted from general procedures for the N-acetylation of amines.[9]

Materials:

  • Benzylamine

  • Acetic Anhydride

  • Phthalimide-N-sulfonic acid (optional, as organo-catalyst)[9]

  • Ethyl Acetate

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Microwave Synthesizer

  • Reaction Vessel (Microwave-safe)

  • Rotary Evaporator

  • Standard glassware for work-up

Procedure:

  • In a microwave-safe reaction vessel, combine benzylamine (e.g., 5 mmol, 0.536 g) and acetic anhydride (e.g., 5.5 mmol, 0.561 g).

  • If using a catalyst, add a catalytic amount of phthalimide-N-sulfonic acid.[9]

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a moderate power setting (e.g., 100-300 W) for a short duration (e.g., 2-10 minutes). The reaction progress can be monitored by thin-layer chromatography.

  • Once the reaction is complete, cool the vessel to room temperature.

  • Carefully add 20 mL of deionized water to quench the excess acetic anhydride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with 20 mL of saturated sodium bicarbonate solution followed by 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield this compound.

  • Purify the product by recrystallization if necessary.

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start reactants Combine Reactants: Benzylamine & Acetyl Source (Optional: Catalyst) start->reactants mw_irradiation Microwave Irradiation (Set Power, Temp, Time) reactants->mw_irradiation cooling Cool to Room Temperature mw_irradiation->cooling workup Aqueous Work-up & Extraction cooling->workup drying Dry Organic Layer workup->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (e.g., Recrystallization) concentration->purification product This compound purification->product end End product->end

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

Conclusion

The microwave-assisted synthesis of this compound presents a significant advancement over conventional heating methods, offering reduced reaction times, high yields, and alignment with the principles of green chemistry.[1] The protocols provided herein are robust and can be adapted for the synthesis of a wide range of amides, making this technique a valuable tool for researchers in organic synthesis and drug development. The use of solvent-free conditions further enhances the environmental credentials of this synthetic approach.

References

Application Notes and Protocols for the Enzymatic Synthesis of N-benzyl Acetoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of N-benzyl acetoacetamide, a valuable intermediate in pharmaceutical and chemical industries. The use of biocatalysts, particularly lipases, offers a green and efficient alternative to traditional chemical methods, affording high selectivity and yields under mild reaction conditions.

Introduction

N-benzyl acetoacetamide and other β-keto amides are important structural motifs found in a variety of biologically active molecules.[1] Traditional chemical synthesis routes often require harsh reaction conditions, hazardous reagents, and may suffer from low to moderate yields.[2] Biocatalytic approaches, leveraging the high selectivity of enzymes, provide a more sustainable and efficient pathway for the synthesis of these compounds.[3][4]

This document details the use of immobilized Candida antarctica lipase B (CALB), commercially known as Novozym-435, for the direct amidation of a β-ketoester to produce N-benzyl acetoacetamide.[2][5] Lipases, a class of serine hydrolases, are highly effective in non-aqueous media for catalyzing transacylation reactions, making them ideal for amide bond formation.[4] The protocols provided herein are based on established research and offer a starting point for process optimization and scale-up.

Reaction Scheme

The enzymatic synthesis of N-benzyl acetoacetamide proceeds via the direct amidation of an acetoacetate ester with benzylamine, catalyzed by a lipase.

Reaction_Scheme cluster_reactants Reactants cluster_products Products EthylAcetoacetate Ethyl Acetoacetate Catalyst Novozym-435 (Immobilized CALB) EthylAcetoacetate->Catalyst Benzylamine Benzylamine Benzylamine->Catalyst N_Benzyl_Acetoacetamide N-benzyl Acetoacetamide Ethanol Ethanol Catalyst->N_Benzyl_Acetoacetamide Catalyst->Ethanol

Caption: Enzymatic synthesis of N-benzyl acetoacetamide.

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of N-benzyl acetoacetamide, providing a comparative overview of different reaction conditions and outcomes.

Table 1: Comparison of Batch and Continuous Flow Synthesis

ParameterBatch Synthesis (Gotor et al., 1993)[2]Continuous Flow Synthesis (Takle et al.)[2][6]
Enzyme CALB (non-proprietary)Novozym-435
Yield 89%Optimized for high productivity
Space-Time Yield (STY) ~1 g L⁻¹ h⁻¹ (estimated)>270 g L⁻¹ h⁻¹[2][6]
Solvent Dioxane2-MeTHF (a greener alternative)[2]
Key Advantage High yield in a batch processSignificantly higher productivity, sustainable solvent[2][6]

Table 2: Optimized Conditions for Continuous Flow Synthesis

ParameterOptimized Range/Value
Concentration of Ethyl Acetoacetate 200–350 mM[7]
Stoichiometry of Benzylamine (equivalents) 1–4[7]
Residence Time 1–10 minutes[7]
Temperature 25–60 °C[7]
Solvent MeCN, 2-MeTHF, Anisole, Dioxane[7]

Experimental Protocols

The following protocols provide detailed methodologies for the batch and continuous flow enzymatic synthesis of N-benzyl acetoacetamide.

Protocol 1: Batch Synthesis

This protocol is based on the foundational work demonstrating the high-yield synthesis of N-benzyl acetoacetamide in a batch reactor.

Materials:

  • Novozym-435 (immobilized Candida antarctica lipase B)

  • Ethyl acetoacetate

  • Benzylamine

  • Anhydrous solvent (e.g., 2-MeTHF, MTBE, or Dioxane)

  • Reaction vessel with magnetic stirring and temperature control

  • Molecular sieves (optional, for water removal)[8]

  • Analytical equipment (e.g., HPLC or GC) for reaction monitoring

Procedure:

  • To a temperature-controlled reaction vessel, add the desired volume of anhydrous solvent.

  • Add ethyl acetoacetate to the desired final concentration (e.g., 125 mM).[7]

  • Add benzylamine (1 to 4 equivalents relative to the ethyl acetoacetate).

  • Add Novozym-435. The enzyme loading can be optimized, with literature suggesting around 15 wt% relative to the total substrate weight as a starting point.[9]

  • If using, add activated molecular sieves to the reaction mixture to scavenge water, which can promote hydrolysis.

  • Stir the reaction mixture at a constant speed (e.g., 600 rpm) and maintain the desired temperature (e.g., 60°C).[9]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC to determine the conversion of reactants and the formation of N-benzyl acetoacetamide.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with solvent and reused.

  • The product, N-benzyl acetoacetamide, can be isolated from the filtrate by solvent evaporation and purified if necessary (e.g., by column chromatography).

Protocol 2: Continuous Flow Synthesis

This protocol outlines a high-productivity approach using a packed-bed reactor (PBR), as demonstrated in recent autonomous optimization studies.[5][7]

Materials and Equipment:

  • Novozym-435

  • Ethyl acetoacetate

  • Benzylamine

  • Anhydrous solvent (e.g., 2-MeTHF)

  • HPLC pumps for reagent delivery

  • Multi-position valves for solvent and reagent selection

  • Packed-bed reactor column

  • Back-pressure regulator

  • In-line analytical equipment (e.g., UPLC) or an automated sampling system for reaction monitoring

Procedure:

  • Reactor Setup: Pack a column with a known amount of Novozym-435 to create the packed-bed reactor.

  • Reagent Preparation: Prepare stock solutions of ethyl acetoacetate and benzylamine in the chosen anhydrous solvent at the desired concentrations.

  • System Priming: Prime the HPLC pumps and lines with the respective reagent solutions and solvent.

  • Reaction Initiation: Set the flow rates of the reagent pumps to achieve the desired substrate concentrations, stoichiometry, and residence time within the PBR. A third pump can be used for in-line dilution to precisely control the concentration.[7]

  • Temperature Control: Maintain the PBR at the desired reaction temperature (e.g., 25-60°C) using a column heater or water jacket.[7]

  • Reaction Monitoring: The output from the reactor is directed through an in-line analytical system (e.g., UPLC) to monitor the conversion and yield in real-time.

  • Steady State and Optimization: Allow the system to reach a steady state for each set of reaction conditions. An automated system can be programmed to systematically vary parameters such as substrate concentration, stoichiometry, residence time, and temperature to optimize the yield and productivity.[3]

  • Product Collection: The product stream exiting the reactor is collected. The solvent can be removed under reduced pressure to isolate the crude N-benzyl acetoacetamide.

  • Enzyme Stability: The stability of the packed enzyme bed can be assessed by running the reaction under consistent conditions for an extended period and monitoring for any decrease in conversion.[5]

Experimental Workflow and Logic

The following diagram illustrates the general workflow for developing and optimizing the enzymatic synthesis of N-benzyl acetoacetamide.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_optimization Optimization of Parameters cluster_analysis Analysis & Purification Reagents Prepare Reactant Solutions Batch Batch Reactor Reagents->Batch Flow Continuous Flow (Packed-Bed Reactor) Reagents->Flow Enzyme Prepare Immobilized Enzyme (Novozym-435) Enzyme->Batch Enzyme->Flow Monitoring Reaction Monitoring (HPLC/GC/UPLC) Batch->Monitoring Flow->Monitoring Params Temperature Solvent Concentration Stoichiometry Time/Flow Rate Monitoring->Params Feedback Loop Isolation Product Isolation (Filtration, Evaporation) Monitoring->Isolation Purification Purification (Chromatography) Isolation->Purification

Caption: General workflow for enzymatic synthesis.

Conclusion

The enzymatic synthesis of N-benzyl acetoacetamide using immobilized Candida antarctica lipase B is a robust and sustainable method that offers significant advantages over traditional chemical approaches. The provided protocols for both batch and continuous flow systems serve as a practical guide for researchers in academic and industrial settings. The high selectivity and efficiency of the biocatalyst, coupled with the mild reaction conditions, make this an attractive route for the production of this and other valuable β-keto amides. Further optimization, potentially aided by automated platforms, can lead to even more efficient and economically viable manufacturing processes.[3]

References

N-Benzylacetamide: A Versatile Starting Material in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Benzylacetamide, a readily available secondary amide, serves as a valuable and versatile starting material in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. Its utility stems from the presence of both an acyl group and a benzyl moiety, which can be strategically manipulated to participate in a variety of classical and modern synthetic transformations. These notes provide detailed protocols and applications of this compound in key cyclization reactions for the synthesis of isoquinoline and other heterocyclic frameworks relevant to pharmaceutical and materials science research.

Bischler-Napieralski Reaction: Synthesis of Dihydroisoquinolines

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which are prevalent structural motifs in numerous alkaloids and pharmacologically active compounds. The reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent. While this compound itself does not undergo a classical Bischler-Napieralski reaction, its derivatives, specifically N-(phenethyl)acetamides, are excellent substrates.

A general workflow for the Bischler-Napieralski reaction is depicted below:

Bischler_Napieralski_Workflow sub N-(Phenethyl)acetamide Derivative reagents Dehydrating Agent (e.g., POCl₃, P₂O₅) sub->reagents Reaction Setup cyclization Intramolecular Cyclization reagents->cyclization Activation workup Aqueous Workup & Neutralization cyclization->workup Quenching product 3,4-Dihydroisoquinoline workup->product Isolation

Caption: General experimental workflow for the Bischler-Napieralski reaction.

Experimental Protocol: Synthesis of 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

This protocol is adapted from a standard procedure for the synthesis of dihydroisoquinolines from N-(phenethyl)acetamides.

Materials:

  • N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (2.0 eq)

  • Anhydrous toluene or acetonitrile

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide in anhydrous toluene or acetonitrile.

  • Slowly add phosphorus oxychloride to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline.

Quantitative Data:

The yields of the Bischler-Napieralski reaction are highly dependent on the substrate and the reaction conditions. The following table provides representative data for the synthesis of various dihydroisoquinolines.

Starting AmideDehydrating AgentSolventTemperature (°C)Yield (%)Reference
N-(2-Phenylethyl)acetamidePOCl₃TolueneReflux70-85[1][2]
N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamidePOCl₃AcetonitrileReflux88[2]
2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamidePOCl₃1,2-Dichloroethane100High[3]

Reaction Mechanism:

The Bischler-Napieralski reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution.

Bischler_Napieralski_Mechanism A N-(Phenethyl)acetamide B Intermediate with POCl₂ group A->B + POCl₃ C Nitrilium Ion B->C - (HO)POCl₂ D Cyclized Intermediate C->D Intramolecular Electrophilic Aromatic Substitution E 3,4-Dihydroisoquinoline D->E Deprotonation

Caption: Mechanism of the Bischler-Napieralski reaction.

Pictet-Spengler Reaction: Synthesis of Tetrahydro-β-carbolines

The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. While this compound itself is not a direct substrate, N-benzylated tryptamine derivatives can be employed in this reaction.

Experimental Protocol: General Procedure for the Pictet-Spengler Reaction of N-Benzyl Tryptamine

Materials:

  • N-Benzyltryptamine (1.0 eq)

  • Formaldehyde (or other aldehyde/ketone) (1.1 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-benzyltryptamine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the aldehyde or ketone to the solution and stir for a few minutes.

  • Slowly add the acid catalyst to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product, which can be purified by column chromatography.

Reaction Pathway:

The Pictet-Spengler reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich indole ring.

Pictet_Spengler_Pathway tryptamine N-Benzyltryptamine aldehyde Aldehyde/Ketone tryptamine->aldehyde Condensation imine Iminium Ion Intermediate aldehyde->imine Acid Catalyst cyclization Intramolecular Cyclization imine->cyclization Electrophilic Attack product Tetrahydro-β-carboline cyclization->product Deprotonation

Caption: Reaction pathway of the Pictet-Spengler reaction.

Vilsmeier-Haack Reaction: Formylation of Aromatic Systems

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] While direct Vilsmeier-Haack formylation on the benzyl ring of this compound is not typically observed due to the deactivating effect of the acetylamino group, derivatives of this compound with electron-rich aromatic rings can undergo this transformation.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation

This protocol is a generalized procedure for the formylation of an electron-rich aromatic substrate.

Materials:

  • Electron-rich this compound derivative (1.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq)

  • Sodium acetate (NaOAc) solution or Sodium bicarbonate (NaHCO₃) solution

  • Ice

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Procedure:

  • In a flask under an inert atmosphere, cool DMF to 0 °C.

  • Slowly add POCl₃ to the cooled DMF with stirring to form the Vilsmeier reagent.

  • Add the electron-rich this compound derivative to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralize the mixture with a solution of sodium acetate or sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product, which can be purified by column chromatography.

Reaction Mechanism:

The Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich aromatic ring.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Arene Electron-Rich Arene Intermediate Iminium Salt Intermediate Arene->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Aldehyde Aryl Aldehyde Intermediate->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack reaction.

This compound and its derivatives are valuable precursors in the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. The application of classical named reactions such as the Bischler-Napieralski, Pictet-Spengler, and Vilsmeier-Haack reactions provides efficient routes to dihydroisoquinolines, tetrahydro-β-carbolines, and formylated aromatic systems. The protocols and data presented herein serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to utilize this compound as a versatile building block for the construction of complex molecular architectures. Further exploration of the reactivity of this compound and its derivatives is likely to uncover novel synthetic methodologies and lead to the discovery of new bioactive molecules.

References

Application Notes and Protocols for N-Benzylacetamide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of N-Benzylacetamide as a versatile starting material in the synthesis of key pharmaceutical intermediates. The protocols focus on the transformation of this compound into a valuable β-ketoamide intermediate, which is subsequently used in the construction of heterocyclic scaffolds commonly found in medicinally active compounds.

Introduction

This compound is a readily available and versatile chemical building block.[1] Its structure, featuring an amide functional group and a benzyl moiety, allows for a variety of chemical modifications. This document outlines the synthesis of a key intermediate, N-benzyl-3-oxobutanamide, from this compound and its subsequent application in the synthesis of dihydropyridine and quinolone derivatives, which are important classes of compounds in pharmaceutical research.

Section 1: Synthesis of the Key Intermediate: N-Benzyl-3-oxobutanamide

The conversion of this compound to N-benzyl-3-oxobutanamide introduces a β-keto functionality, significantly increasing its synthetic utility. This transformation is achieved through a base-mediated acylation, a reaction analogous to the Claisen condensation. The active methylene group in the resulting β-ketoamide is a versatile handle for the construction of various heterocyclic systems.

Experimental Protocol: Acylation of this compound

This protocol describes the synthesis of N-benzyl-3-oxobutanamide via the acylation of this compound with ethyl acetate using sodium hydride as a base.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl acetate

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil. The mineral oil is removed by washing with anhydrous hexane under a nitrogen atmosphere. Anhydrous THF is then added to the flask.

  • Addition of this compound: this compound (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride in THF at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the enolate.

  • Acylation: Ethyl acetate (1.5 equivalents) is added dropwise to the reaction mixture at room temperature. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the mixture is cooled to 0 °C and quenched by the slow addition of 1 M HCl until the pH is approximately 7. The resulting mixture is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford N-benzyl-3-oxobutanamide.

Quantitative Data
EntryStarting MaterialAcylating AgentBaseSolventReaction Time (h)Yield (%)
1This compoundEthyl acetateNaHTHF475-85 (Estimated)

Diagram of the Synthesis of N-benzyl-3-oxobutanamide

G N_Benzylacetamide This compound NaH_THF 1. NaH, THF 2. Ethyl Acetate N_Benzylacetamide->NaH_THF N_benzyl_3_oxobutanamide N-benzyl-3-oxobutanamide NaH_THF->N_benzyl_3_oxobutanamide

Caption: Synthesis of N-benzyl-3-oxobutanamide.

Section 2: Application in Heterocyclic Synthesis

N-benzyl-3-oxobutanamide is a valuable precursor for the synthesis of a variety of heterocyclic compounds due to its reactive β-dicarbonyl moiety. The following protocols detail its use in the Hantzsch dihydropyridine synthesis and in the construction of a quinolone precursor.

Application Note 1: Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that provides access to 1,4-dihydropyridines, a class of compounds known for their cardiovascular activities. This protocol describes the synthesis of a dihydropyridine derivative using N-benzyl-3-oxobutanamide.

Experimental Protocol: Synthesis of a 1,4-Dihydropyridine Derivative

Materials:

  • N-benzyl-3-oxobutanamide

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, a mixture of an aromatic aldehyde (1.0 equivalent), N-benzyl-3-oxobutanamide (2.0 equivalents), and ammonium acetate (1.1 equivalents) is prepared in ethanol.

  • Reaction: The mixture is heated to reflux and the reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield the pure 1,4-dihydropyridine derivative.

Quantitative Data
EntryAldehydeβ-KetoamideNitrogen SourceSolventReaction Time (h)Yield (%)
1BenzaldehydeN-benzyl-3-oxobutanamideAmmonium acetateEthanol680-90 (Estimated)

Diagram of the Hantzsch Dihydropyridine Synthesis Workflow

G Start Start Materials: Aromatic Aldehyde, N-benzyl-3-oxobutanamide, Ammonium Acetate Reaction Reflux in Ethanol Start->Reaction Workup Cooling and Filtration Reaction->Workup Product 1,4-Dihydropyridine Derivative Workup->Product

Caption: Hantzsch dihydropyridine synthesis workflow.

Application Note 2: Synthesis of Quinolone Precursors

Quinolones are an important class of antibacterial agents. The Gould-Jacobs reaction provides a route to quinolone scaffolds from anilines and β-ketoamides. This protocol outlines the synthesis of a 4-hydroxyquinolone precursor.

Experimental Protocol: Synthesis of a 4-Hydroxyquinolone Derivative

Materials:

  • N-benzyl-3-oxobutanamide

  • Aniline

  • Polyphosphoric acid (PPA) or Dowtherm A

Procedure:

  • Condensation: Aniline (1.0 equivalent) and N-benzyl-3-oxobutanamide (1.0 equivalent) are mixed and heated to approximately 100-110 °C for 1-2 hours to form the enamine intermediate.

  • Cyclization: The reaction mixture is then added to preheated polyphosphoric acid or Dowtherm A at 240-250 °C and maintained at this temperature for a short period (e.g., 15-30 minutes).

  • Work-up: The hot reaction mixture is carefully poured into ice-water, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with water and a suitable organic solvent (e.g., ethanol or acetone) and then dried to afford the 4-hydroxyquinolone derivative.

Quantitative Data
EntryAnilineβ-KetoamideCyclizing AgentReaction Temp (°C)Yield (%)
1AnilineN-benzyl-3-oxobutanamidePolyphosphoric Acid25060-70 (Estimated)

Diagram of the Quinolone Synthesis Logical Relationship

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Ketoamide N-benzyl-3-oxobutanamide Ketoamide->Enamine Cyclization Thermal Cyclization (e.g., PPA) Enamine->Cyclization Quinolone 4-Hydroxyquinolone Derivative Cyclization->Quinolone

Caption: Logical steps in quinolone synthesis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-Benzylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of N-Benzylacetamide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is suitable for the determination of this compound in bulk drug substances and can be adapted for various research and quality control applications. The protocol includes comprehensive details on instrumentation, chromatographic conditions, and sample preparation. Furthermore, this document presents illustrative method validation data, including linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ), to demonstrate the method's performance.

Introduction

This compound is a chemical compound that finds application as an intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for ensuring the quality and purity of starting materials and final products in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and reproducibility, making it an ideal method for the analysis of this compound. This document outlines a robust RP-HPLC method for its determination.

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

2.1. Instrumentation and Equipment

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2.2. Chemicals and Reagents

  • This compound reference standard (Purity ≥ 98%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Phosphoric acid (analytical grade).

2.3. Chromatographic Conditions

A reliable starting point for the analysis of this compound is a reverse-phase C18 column. The following conditions have been found to provide good peak shape and resolution.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 213 nm
Injection Volume 10 µL
Run Time 10 minutes

2.4. Preparation of Solutions

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 500 mL of acetonitrile with 500 mL of HPLC-grade water. Add 1.0 mL of phosphoric acid and mix thoroughly. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2.5. Sample Preparation

Accurately weigh the sample containing this compound and dissolve it in a suitable volume of mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Data (Illustrative)

The following tables summarize the performance characteristics of this HPLC method. Note: This data is illustrative to demonstrate a typical validation summary.

3.1. System Suitability

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20007500
% RSD of Peak Area (n=6) ≤ 2.0%0.8%

3.2. Retention Time

CompoundRetention Time (min)
This compound~3.5

3.3. Linearity

A linear relationship between the peak area and the concentration of this compound was observed over the specified range.

Concentration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
1 - 100y = 45872x + 12340.9995

3.4. Precision

The precision of the method was evaluated by performing six replicate injections of a standard solution.

Parameter% Relative Standard Deviation (% RSD)
Repeatability (Intra-day) 0.9%
Intermediate Precision (Inter-day) 1.2%

3.5. Accuracy (Recovery)

The accuracy was determined by spiking a known amount of this compound into a placebo matrix at three different concentration levels.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%

3.6. Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.3
Limit of Quantification (LOQ) 1.0

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D HPLC System Setup A->D B Prepare Standard Solutions F Inject Standards & Samples B->F C Prepare Sample Solutions C->F E Equilibrate System D->E E->F G Acquire Chromatograms F->G H Integrate Peaks G->H I Generate Calibration Curve H->I J Quantify this compound I->J

HPLC Analysis Workflow for this compound.

4.2. Logic of Method Validation

The following diagram outlines the logical relationship between different validation parameters.

Validation_Logic cluster_method Core Method Performance cluster_limits Detection Capability cluster_robustness Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity & Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Precision->Accuracy Robustness Robustness SystemSuitability System Suitability Robustness->SystemSuitability

Interrelation of HPLC Method Validation Parameters.

Conclusion

The described RP-HPLC method is demonstrated to be simple, rapid, and reliable for the quantitative determination of this compound. The illustrative validation data indicates that the method possesses a high degree of linearity, precision, and accuracy over the specified concentration range. This application note provides a solid foundation for researchers, scientists, and drug development professionals to implement and further adapt the HPLC analysis of this compound for their specific needs.

Application Note and Protocol for the Synthesis of N-Benzylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Benzylacetamide is a chemical compound with applications in organic synthesis and as an intermediate in the development of pharmaceuticals. This document provides detailed experimental protocols for the synthesis of this compound via common laboratory methods, including the reaction of benzylamine with an acetylating agent and the reaction of benzyl chloride with acetamide. Additionally, a modern continuous-flow synthesis approach is presented as a greener alternative. Characterization data and expected yields are also provided.

Chemical Reaction

The primary reaction for the synthesis of this compound involves the N-acetylation of benzylamine. This can be achieved using various acetylating agents such as methyl acetate or acetic acid. An alternative pathway involves the reaction of benzyl chloride with acetamide.

Reaction Scheme:

  • From Benzylamine: C₆H₅CH₂NH₂ + CH₃COOR → C₆H₅CH₂NHCOCH₃ + ROH

  • From Benzyl Chloride: C₆H₅CH₂Cl + CH₃CONH₂ → C₆H₅CH₂NHCOCH₃ + HCl

Experimental Protocols

Method 1: Synthesis from Benzylamine and Methyl Acetate

This protocol details the synthesis of this compound from benzylamine and methyl acetate using a pyridine derivative as a catalyst.[1]

Materials:

  • Benzylamine

  • Methyl acetate

  • Sodium salt of 4,6-dimethyl-2-hydroxypyridine

  • Dimethyl acetamide (DMAC)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

  • Sodium sulfate (anhydrous)

  • Ether-petroleum benzin (1:1 mixture)

Procedure:

  • In a suitable reaction vessel, dissolve 2.1 g of benzylamine, 7.4 g of methyl acetate, and 1.5 g of the sodium salt of 4,6-dimethyl-2-hydroxypyridine in 30 ml of dimethyl acetamide.[1]

  • Heat the reaction mixture to approximately 78°C for 4.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add 200 ml of water and 0.9 ml of concentrated hydrochloric acid to the reaction solution.[1]

  • Extract the aqueous solution three times with 100 ml portions of ethyl acetate.[1]

  • Combine the organic layers and wash with 100 ml of water.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Recrystallize the crude product from a 1:1 mixture of ether-petroleum benzin to obtain needle-like crystals of this compound.[1]

Quantitative Data Summary (Method 1)

Reactant/ReagentAmountMolar Eq.
Benzylamine2.1 g1.0
Methyl Acetate7.4 g~5.0
Sodium salt of 4,6-dimethyl-2-hydroxypyridine1.5 g-
Dimethyl acetamide30 ml-
Product Yield Melting Point
This compound2.5 g (84%)[1]60.5 - 62°C[1]
Method 2: Synthesis from Benzyl Chloride and Acetamide

This protocol describes the synthesis of this compound from benzyl chloride and acetamide.[2]

Materials:

  • Benzyl chloride

  • Acetamide

  • LEVATT MP-500 (Ion-exchange resin)

  • N,N-dimethylformamide (DMF)

  • Benzene

Procedure:

  • To 200 ml of N,N-dimethylformamide, add 12 g of acetamide, 105 g of LEVATT MP-500, and 32 g of benzyl chloride.[2]

  • Stir the reaction mixture at 50°C for 4 hours.[2]

  • After the reaction, process the solution to isolate the crude product.

  • Recrystallize the resulting residue from benzene to yield this compound.[2]

Quantitative Data Summary (Method 2)

Reactant/ReagentAmountMolar Eq.
Benzyl Chloride32 g1.0
Acetamide12 g~0.8
LEVATT MP-500105 g-
N,N-dimethylformamide200 ml-
Product Yield Melting Point
This compound22 g61 - 62°C[2]
Method 3: Continuous-Flow Synthesis from Benzylamine and Acetonitrile

This method presents a greener approach using a continuous-flow reactor with acetonitrile as the acetylating agent and alumina as a catalyst.[3]

Materials:

  • Benzylamine

  • Acetonitrile

  • Alumina (catalyst)

Procedure:

  • A continuous-flow reactor is packed with an alumina catalyst.

  • A solution of benzylamine in acetonitrile is passed through the heated reactor.

  • The reaction can be scaled up; for instance, 2 g of benzylamine can be processed to completion within 28 hours.[3]

  • The product, this compound, is isolated with a high yield after a simple recrystallization.[3]

Quantitative Data Summary (Method 3)

ReactantAmount
Benzylamine2 g
Product Yield
This compound94% (isolated)[3]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by the following methods:

  • Melting Point: The reported melting point of this compound is in the range of 59-63°C.[4]

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1640 cm⁻¹).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the final product.

Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₁NO[5]
Molecular Weight149.19 g/mol [5]
  • Appearance: White to off-white solid.[4]

Visualizations

Experimental Workflow for this compound Synthesis (Method 1)

experimental_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification benzylamine Benzylamine reaction_mixture Mix & Heat (78°C, 4.5h) benzylamine->reaction_mixture methyl_acetate Methyl Acetate methyl_acetate->reaction_mixture catalyst Catalyst catalyst->reaction_mixture dmac DMAC dmac->reaction_mixture add_water_hcl Add Water & HCl reaction_mixture->add_water_hcl extraction Extract with Ethyl Acetate add_water_hcl->extraction wash Wash with Water extraction->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize from Ether/Petroleum Benzin concentrate->recrystallize product This compound (Crystals) recrystallize->product

Caption: Workflow for this compound Synthesis from Benzylamine.

References

N-Benzylacetamide as an Analytical Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylacetamide is a chemical compound widely utilized as an analytical standard in various scientific disciplines, including pharmaceutical research and quality control.[1][2] Its stable nature and distinct chemical properties make it a suitable reference material for the identification and quantification of related substances.[1] This document provides detailed application notes and protocols for the use of this compound as an analytical standard, with a focus on chromatographic and spectroscopic techniques. It is also identified as Lacosamide EP Impurity G, highlighting its importance in pharmaceutical impurity profiling.[3][4]

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is essential for its effective use as an analytical standard.

PropertyValueReference
CAS Number 588-46-5[2][5]
Molecular Formula C9H11NO[2][3][5]
Molecular Weight 149.19 g/mol [2][3][5]
Appearance White to off-white solid/crystal[1][6]
Melting Point 59-63 °C[1]
IUPAC Name This compound[3]
Synonyms N-Acetylbenzylamine, Benzylacetamide[3][5]

Chromatographic Applications

This compound is frequently analyzed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common method for the analysis of this compound.[5][7]

Protocol 1: Reversed-Phase HPLC Analysis of this compound

This protocol outlines a general method for the separation of this compound.

Objective: To achieve a robust separation of this compound for identification and quantification.

Materials:

  • This compound analytical standard

  • HPLC grade acetonitrile (MeCN)

  • HPLC grade water

  • Phosphoric acid or Formic acid

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Newcrom R1 or equivalent C18 column

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Further dilute to create working standards of desired concentrations.

  • Mobile Phase Preparation:

    • For UV detection: A mixture of acetonitrile (MeCN) and water with phosphoric acid.[5][7]

    • For Mass-Spec (MS) compatible applications: Replace phosphoric acid with formic acid.[5][7]

  • Chromatographic Conditions: The following table summarizes typical HPLC conditions.

ParameterConditionReference
Column Newcrom R1 or C18[5][7]
Mobile Phase Acetonitrile and Water with an acidifier (phosphoric or formic acid)[5][7]
Detection UV or MS[5][7]
Application Scalable for preparative separation and suitable for pharmacokinetics[5][7]

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare this compound Standard Solution Injection Inject Sample Standard->Injection MobilePhase Prepare Acetonitrile/Water/ Acid Mobile Phase Separation Chromatographic Separation (C18 or Newcrom R1 Column) MobilePhase->Separation Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: HPLC analysis workflow for this compound.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS)

This compound has been identified as a major metabolite of the drug benznidazole in human plasma, and a UPLC/MS/MS method has been developed for its detection.[8][9][10]

Protocol 2: UPLC/MS/MS for the Detection of this compound in Plasma

Objective: To identify and relatively quantify this compound in human plasma samples.

Materials:

  • Plasma samples

  • Acetonitrile

  • Formic acid

  • UPLC/MS/MS system (e.g., with a micrOTOF-QII electrospray source)[10]

Procedure:

  • Sample Preparation: Extract plasma samples with acetonitrile.[10]

  • UPLC Conditions:

    • Mobile Phase: 30% acetonitrile in water with 0.1% formic acid.[10]

    • Flow Rate: 0.2 mL/min.[10]

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI).[9]

    • Scan Range: m/z 50–900.[9][10]

    • Drying Gas Temperature: 200 °C.[9]

    • Drying Gas Flow: 8.0 L/min.[9]

    • Nebulizer Gas Pressure: 4 bar.[9]

Quantitative Data from UPLC/MS/MS Analysis:

AnalyteParent Ion [M+H]+ (m/z)Major Fragmentation Products (m/z)Reference
Benznidazole261214, 148, 107, 91[9]
This compound 150 106, 91, 77 [10]

Logical Flow for Metabolite Identification:

Metabolite_ID_Flow Patient Patient treated with Benznidazole Plasma Collect Plasma Sample Patient->Plasma Extraction Acetonitrile Extraction Plasma->Extraction UPLC_MSMS UPLC/MS/MS Analysis Extraction->UPLC_MSMS Data_Analysis Data Analysis (Chromatograms & Spectra) UPLC_MSMS->Data_Analysis Identification Identify this compound (Metabolite) Data_Analysis->Identification

Caption: Workflow for identifying this compound as a metabolite.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable technique for the analysis of this compound.

Protocol 3: GC-MS Analysis of this compound

Objective: To identify this compound and characterize its mass spectrum.

Materials:

  • This compound standard

  • GC-MS system with an electron ionization (EI) source

  • Agilent DB-5MS or equivalent capillary column[11]

Procedure:

  • Sample Preparation: Dissolve the this compound standard in a suitable solvent (e.g., dichloromethane).[11]

  • GC-MS Conditions: The following are typical parameters.

ParameterConditionReference
Column Agilent DB-5MS (30 m x 0.25 mm id x 0.25 µm i.f.)[11]
Carrier Gas Helium at 0.8 mL/min[11]
Injector Temperature 250 °C[11]
Oven Program 40°C (3 min), ramp 8°C/min to 300°C (3 min)[11]
Ionization Electron Ionization (EI) at 70 eV[11]
MS Scan Range m/z 29 to 600[11]

Mass Spectrometry Data:

m/z (Top Peak)m/z (2nd Highest)LibraryReference
106149NIST Mass Spectrometry Data Center[3]

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

¹H NMR Data:

Chemical Shift (δ)MultiplicityIntegrationAssignmentReference
7.089s2HO=C-NH[12]
3.267-3.076m4HN-CH2[12]
3.061-3.030d4HO=C-CH2[12]
2.339s1HNH[12]
1.815-1.740m2H-CH-[12]
0.926-0.849d6HCH3[12]

Note: The provided ¹H NMR data from one source appears to describe a different, more complex molecule, iminodi(this compound), rather than this compound itself. Researchers should acquire reference spectra for this compound for accurate comparison. Data for this compound is available in various databases.[3][13]

¹³C NMR Data:

Chemical Shift (δ) ppmReference
169.8, 156.5, 137.3, 132.4, 130.4, 129.5, 126.7, 120.7, 116.1, 42.9, 20.9[14]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)AssignmentReference
3400–3100N-H stretching vibration[15]
3342, 3197N-H stretch[12]
1675C=O stretch[12]

Note: The IR data from reference[12] corresponds to iminodi(this compound). Reference spectra for this compound are available.[3][16][17]

General Analytical Workflow:

Analytical_Workflow cluster_standard Standard Preparation & Characterization cluster_application Application in Analysis cluster_results Results Standard This compound Analytical Standard Purity Purity Assessment (e.g., HPLC) Standard->Purity Identity Identity Confirmation (NMR, IR, MS) Standard->Identity Method Analytical Method (HPLC, GC-MS, etc.) Identity->Method Sample Test Sample (e.g., Pharmaceutical Product, Plasma) Sample->Method Analysis Analysis with Standard Method->Analysis Qualitative Qualitative Identification Analysis->Qualitative Quantitative Quantitative Measurement Analysis->Quantitative

References

N-Benzylacetamide in the Development of Novel Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylacetamide is a versatile chemical compound that has garnered significant interest in medicinal chemistry and drug development. Structurally, it features a benzyl group attached to an acetamide moiety. While it serves as a crucial intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents, recent research has highlighted the therapeutic potential of this compound and its derivatives, particularly in the fields of neurology and inflammation.[1] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound and its analogs in the development of novel therapeutic agents.

Therapeutic Applications and Mechanisms of Action

This compound and its derivatives have shown promise in several therapeutic areas:

  • Anticonvulsant Activity: Derivatives of this compound have demonstrated significant efficacy in preclinical models of epilepsy. The primary mechanism is believed to involve the modulation of neuronal excitability.

  • Antidepressant Activity: Certain this compound analogs have exhibited antidepressant-like effects in behavioral models, suggesting their potential in treating mood disorders.

  • Anti-inflammatory Activity: this compound has been shown to possess anti-inflammatory properties, potentially through the inhibition of prostaglandin synthesis and modulation of inflammatory signaling pathways like Toll-like receptor 4 (TLR4).[2]

  • Histone Deacetylase (HDAC) Inhibition: The benzamide scaffold is a known pharmacophore for HDAC inhibitors. This epigenetic mechanism is a promising avenue for the development of therapies for cancer and neurological disorders.

Data Presentation: Quantitative Analysis of Bioactive this compound Derivatives

The following tables summarize the quantitative data for various this compound derivatives from preclinical studies.

Table 1: Anticonvulsant Activity of this compound Derivatives (Maximal Electroshock Seizure Test)

CompoundModificationAnimal ModelRoute of AdministrationED₅₀ (mg/kg)Reference CompoundED₅₀ (mg/kg) of Reference
(R,S)-α-acetamido-N-benzyl-α-phenylacetamideα-phenyl-α-acetamidoMouseIntraperitoneal32.1Phenytoin9.5
(R)-α-acetamido-N-benzyl-α-phenylacetamide(R)-enantiomer of aboveMouseIntraperitoneal10.3Phenytoin9.5
N-benzyl 2-acetamido-3-methoxypropionamide3-methoxypropionamideMouseIntraperitoneal8.3Phenobarbital22
(R)-N-benzyl-2-acetamido-3-methoxypropionamide(R)-enantiomer of aboveMouseIntraperitoneal4.5Phenytoin6.5
N-benzyl 2,3-dimethoxypropionamide2,3-dimethoxypropionamideMouseIntraperitoneal30Phenobarbital22

ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.

Table 2: Antidepressant Activity of a Phenylacetamide Derivative (Tail Suspension and Forced Swim Tests)

CompoundModificationAnimal ModelRoute of AdministrationDose (mg/kg)% Decrease in Immobility (TST)% Decrease in Immobility (FST)
2-(1H-Benzimidazol-2-ylsulphanyl)–this compound (VS25)2-(1H-Benzimidazol-2-ylsulphanyl)MouseOral3082.23Significant antidepressant activity observed

TST: Tail Suspension Test; FST: Forced Swim Test. A higher % decrease in immobility suggests greater antidepressant activity.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound.

Materials:

  • Benzylamine

  • Methyl acetate

  • Sodium salt of 4,6-dimethyl-2-hydroxypyridine

  • Dimethyl acetamide

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Sodium sulfate

  • Ether

  • Petroleum benzin

Procedure:

  • Dissolve 2.1 g of benzylamine, 7.4 g of methyl acetate, and 1.5 g of the sodium salt of 4,6-dimethyl-2-hydroxypyridine in 30 ml of dimethyl acetamide.[4]

  • Heat the solution at approximately 78°C for 4.5 hours. Monitor the reaction progress by thin-layer chromatography to confirm the consumption of benzylamine.[4]

  • After cooling, add 200 ml of water and 0.9 ml of concentrated hydrochloric acid to the reaction mixture.[4]

  • Extract the aqueous solution three times with 100 ml of ethyl acetate.[4]

  • Wash the combined organic layers with 100 ml of water, dry over sodium sulfate, and concentrate under reduced pressure.[4]

  • Recrystallize the crude product from a 1:1 mixture of ether and petroleum benzin to obtain needle-like crystals of this compound.[4]

  • The expected yield is approximately 84%, with a melting point of 60.5°C - 62°C.[4]

Protocol 2: General Synthesis of Bioactive α-Acetamido-N-benzylacetamide Derivatives

This protocol outlines a general procedure for synthesizing α-substituted acetamido-N-benzylacetamide derivatives, which have shown significant anticonvulsant activity.

Materials:

  • Appropriate α-amino acid

  • Acetic anhydride

  • Sodium bicarbonate

  • Thionyl chloride or Oxalyl chloride

  • Benzylamine

  • Triethylamine or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • N-Acetylation of the α-amino acid:

    • Dissolve the starting α-amino acid in a suitable solvent (e.g., aqueous sodium bicarbonate).

    • Add acetic anhydride dropwise while maintaining a basic pH.

    • Stir until the reaction is complete (monitored by TLC).

    • Acidify the solution to precipitate the N-acetylated amino acid, which is then filtered and dried.

  • Activation of the carboxylic acid:

    • Suspend the N-acetylated amino acid in an anhydrous solvent like DCM.

    • Add thionyl chloride or oxalyl chloride dropwise at 0°C.

    • Stir the reaction mixture at room temperature until the acid is converted to the acid chloride (monitored by IR spectroscopy).

    • Remove the excess reagent and solvent under reduced pressure.

  • Amide coupling:

    • Dissolve the freshly prepared acid chloride in anhydrous DCM.

    • In a separate flask, dissolve benzylamine and a base (e.g., triethylamine) in DCM.

    • Add the acid chloride solution dropwise to the benzylamine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and purification:

    • Wash the reaction mixture sequentially with dilute acid, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired α-acetamido-N-benzylacetamide derivative.

Protocol 3: In Vivo Anticonvulsant Activity Assessment (Maximal Electroshock Seizure Test)

The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs.

Materials:

  • Male albino mice (or rats)

  • This compound derivative (test compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • Corneal electrodes

  • Electroshock apparatus

Procedure:

  • Administer the test compound or vehicle to groups of animals via the desired route (e.g., intraperitoneal or oral).

  • After a specified pretreatment time (e.g., 30-60 minutes), deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.

  • Observe the animals for the presence or absence of a tonic hind limb extension seizure.

  • The absence of the tonic hind limb extension is considered as the endpoint for protection.

  • Calculate the ED₅₀ value of the test compound using a suitable statistical method (e.g., probit analysis).

Protocol 4: In Vivo Antidepressant Activity Assessment (Tail Suspension Test)

The TST is a behavioral test used to screen for potential antidepressant activity.

Materials:

  • Male albino mice

  • This compound derivative (test compound)

  • Vehicle

  • Standard antidepressant drug (e.g., Imipramine)

  • Tail suspension apparatus

Procedure:

  • Administer the test compound, vehicle, or standard drug to groups of mice.

  • After the appropriate pretreatment time, suspend each mouse individually by its tail from a lever, in a position where it cannot escape or hold onto any surfaces.

  • Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

  • A significant reduction in the duration of immobility compared to the vehicle-treated group is indicative of antidepressant-like activity.

Protocol 5: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of compounds against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer

  • This compound derivative (test compound)

  • HDAC inhibitor standard (e.g., Trichostatin A or SAHA)

  • Developer solution (containing a protease like trypsin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • In the wells of a 96-well plate, add the assay buffer, the HDAC enzyme, and varying concentrations of the test compound or standard inhibitor.

  • Pre-incubate the plate for a short period (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Incubate for a further period (e.g., 15 minutes) at room temperature.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Mandatory Visualizations

Experimental_Workflow_for_Anticonvulsant_Drug_Development cluster_synthesis Synthesis & Characterization cluster_preclinical Preclinical Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification InVivo In Vivo Anticonvulsant Assay (MES Test) Purification->InVivo Test Compound Toxicity Acute Toxicity Study InVivo->Toxicity HDAC_Assay In Vitro HDAC Inhibition Assay Toxicity->HDAC_Assay Lead Compound Pathway_Analysis Signaling Pathway Analysis HDAC_Assay->Pathway_Analysis

Caption: Workflow for the development of this compound derivatives as anticonvulsants.

HDAC_Inhibition_Signaling_Pathway cluster_drug Drug Action cluster_epigenetic Epigenetic Regulation cluster_cellular Cellular Outcomes cluster_therapeutic Therapeutic Effects NBA This compound Derivative HDAC Histone Deacetylase (HDAC) NBA->HDAC Histone Histone Acetylation (Increased) HDAC->Histone Inhibition Chromatin Chromatin Relaxation Histone->Chromatin Gene Altered Gene Expression Chromatin->Gene Neuronal Decreased Neuronal Excitability Gene->Neuronal Synaptic Modulation of Synaptic Plasticity Gene->Synaptic Neuroprotection Neuroprotection Gene->Neuroprotection Anticonvulsant Anticonvulsant Effect Neuronal->Anticonvulsant Antidepressant Antidepressant Effect Synaptic->Antidepressant Neuroprotection->Anticonvulsant Neuroprotection->Antidepressant

Caption: Proposed mechanism of action via HDAC inhibition.

TLR4_Signaling_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Inflammatory Response LPS LPS/DAMPs TLR4 TLR4/MD2 Complex LPS->TLR4 MyD88 MyD88-dependent Pathway TLR4->MyD88 NBA This compound NBA->TLR4 Inhibition NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Inhibition of the TLR4 signaling pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: N-Benzylacetamide Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of N-Benzylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one that dissolves the solute completely at an elevated temperature but poorly at lower temperatures. For this compound, several organic solvents can be effective. It is known to be soluble in ethanol, methanol, and acetone, with limited solubility in water.[1] One source indicates it is very soluble in diethyl ether and ethanol.[2] A mixed solvent system, such as ethanol-water, is often a good choice as it allows for fine-tuning of the polarity to achieve optimal crystallization conditions.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the dissolved solute separates as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute (approximately 61°C for this compound), or if the solution is too concentrated.

To address this, you can try the following:

  • Add more of the "good" solvent: This will decrease the supersaturation of the solution.

  • Reheat the solution: Ensure all the "oiled out" material redissolves completely.

  • Cool the solution slowly: Slow cooling can encourage the formation of crystals instead of oil.

  • Use a seed crystal: Introducing a small crystal of pure this compound can provide a nucleation site for crystal growth.

Q3: No crystals are forming, even after the solution has cooled. What are the next steps?

A3: If crystals do not form upon cooling, the solution may not be sufficiently supersaturated. Here are several techniques to induce crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.

  • Add a seed crystal: A small amount of pure this compound can initiate crystal growth.

  • Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the solute.

  • Cool to a lower temperature: Use an ice bath or refrigeration to further decrease the solubility of the compound.

Q4: The yield of my recrystallized this compound is very low. What could be the cause?

A4: A low recovery can result from several factors:

  • Using too much solvent: An excessive amount of solvent will keep more of your product dissolved in the mother liquor.

  • Premature crystallization: If crystals form during a hot filtration step to remove insoluble impurities, product will be lost. Ensure the solution is kept hot during this process.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₁NO
Molecular Weight149.19 g/mol
Melting Point61 °C[2]
Boiling Point157 °C / 2 mmHg
AppearanceWhite to off-white solid

Table 2: Qualitative Solubility of this compound

SolventSolubility
EthanolSoluble / Very Soluble[1][2]
MethanolSoluble[1]
AcetoneSoluble[1]
Diethyl EtherVery Soluble[2]
WaterLimited Solubility[1]
ChloroformSlightly Soluble
DMSOSlightly Soluble
Ethyl AcetateSlightly Soluble

Experimental Protocols

Recrystallization of this compound from an Ethanol-Water Mixed Solvent System

This protocol outlines a general procedure for the purification of this compound using a common mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and begin heating and stirring the mixture. Continue to add hot ethanol in small portions until the this compound is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Inducing Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point.

Visualizations

experimental_workflow Experimental Workflow for this compound Recrystallization start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration add_water Add Hot Water to Cloud Point hot_filtration->add_water add_ethanol Add Hot Ethanol to Clarify add_water->add_ethanol cool Slow Cooling to Room Temperature add_ethanol->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Ethanol-Water filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Recrystallization workflow for this compound.

troubleshooting_guide Troubleshooting Crystallization Issues start Crystallization Issue oiling_out Substance 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield solution_oiling Add more 'good' solvent Reheat to dissolve Cool slowly oiling_out->solution_oiling seed_crystal_oil Add a seed crystal oiling_out->seed_crystal_oil scratch Scratch flask with glass rod no_crystals->scratch seed_crystal_no Add a seed crystal no_crystals->seed_crystal_no concentrate Evaporate some solvent no_crystals->concentrate lower_temp Cool in ice bath/refrigerate no_crystals->lower_temp too_much_solvent Use less solvent low_yield->too_much_solvent premature_crystallization Keep solution hot during filtration low_yield->premature_crystallization incomplete_crystallization Allow for longer cooling time low_yield->incomplete_crystallization

References

Technical Support Center: Optimizing N-Benzylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of N-benzylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound is commonly synthesized through several pathways, primarily involving the acylation of benzylamine or the reaction of a benzyl halide with an amide. Key methods include:

  • Reaction of Benzylamine with an Acetylating Agent: This is a widely used method where benzylamine is reacted with an acetylating agent like acetic anhydride or acetyl chloride.

  • Reaction of Benzyl Chloride with Acetamide: This method involves the reaction of benzyl chloride with acetamide, often in the presence of a base or catalyst.[1]

  • From Benzylamine and Methyl Acetate: this compound can be synthesized by heating benzylamine and methyl acetate in the presence of a catalyst.[2]

  • Base-Mediated Reaction with Acetonitrile: A protocol exists for the N-acetylation of amines using acetonitrile as the acetyl source, mediated by a base.[3]

Q2: My this compound reaction yield is low. What are the potential causes?

A2: Low yield in this compound synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include overalkylation and hydrolysis of the amide product.

  • Suboptimal Reagent Quality: The purity of starting materials, such as benzylamine, and the acetylating agent is crucial. Impurities can interfere with the reaction.

  • Inefficient Purification: Product loss during the workup and purification steps (e.g., extraction, recrystallization) can lead to a lower isolated yield.

Q3: How can I minimize the formation of byproducts in my reaction?

A3: To minimize byproduct formation:

  • Control Stoichiometry: Use a precise molar ratio of reactants. For instance, when using a highly reactive acetylating agent like acetyl chloride, a slight excess of the amine or the presence of a scavenger base can prevent side reactions.

  • Optimize Reaction Temperature: Both excessively high and low temperatures can lead to side reactions or an incomplete reaction. The optimal temperature depends on the specific reaction pathway.

  • Choice of Solvent: The solvent can influence reaction rate and selectivity. A suitable solvent should dissolve the reactants and be inert to the reaction conditions.

  • pH Control: For reactions sensitive to pH, maintaining an optimal pH range can prevent hydrolysis of the amide product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst or reagents.Verify the quality and activity of all starting materials and catalysts.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate.[1][2]
Insufficient reaction time.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion.[2]
Presence of Multiple Spots on TLC (Impure Product) Formation of side products (e.g., di-acetylated benzylamine).Adjust the stoichiometry of the reactants. A slight excess of benzylamine may be beneficial.
Degradation of product during workup.Ensure workup conditions are mild. For example, use a saturated sodium bicarbonate solution to neutralize excess acid.
Difficulty in Product Isolation/Purification Product is too soluble in the recrystallization solvent.Experiment with different solvent systems for recrystallization. A mixture of solvents, such as ether-petroleum benzin, can be effective.[2]
Formation of an oil instead of a solid.Try seeding the oil with a small crystal of the pure product or cooling the solution slowly.

Experimental Protocols

Protocol 1: Synthesis from Benzylamine and Methyl Acetate

This protocol is adapted from a known procedure for the synthesis of this compound.[2]

Materials:

  • Benzylamine (2.1 g)

  • Methyl acetate (7.4 g)

  • Sodium salt of 4,6-dimethyl-2-hydroxypyridine (1.5 g)

  • Dimethyl acetamide (30 ml)

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Sodium sulfate

  • Ether-petroleum benzin (1:1)

Procedure:

  • Dissolve benzylamine, methyl acetate, and the sodium salt of 4,6-dimethyl-2-hydroxypyridine in dimethyl acetamide.

  • Heat the mixture at approximately 78°C for 4.5 hours.

  • Monitor the reaction by thin-layer chromatography until the benzylamine is consumed.

  • After cooling, add 200 ml of water and 0.9 ml of concentrated hydrochloric acid.

  • Extract the solution three times with 100 ml of ethyl acetate.

  • Wash the combined organic layers with 100 ml of water.

  • Dry the organic layer with sodium sulfate, filter, and concentrate.

  • Recrystallize the crude product from 300 ml of ether-petroleum benzin (1:1) to obtain needle-like crystals of this compound.

Expected Yield: 84%[2]

Protocol 2: Synthesis from Benzyl Chloride and Acetamide

This method is based on a patented synthesis route.[1]

Materials:

  • Acetamide (12 g)

  • LEVATT MP-500 (105 g)

  • Benzyl chloride (32 g)

  • N,N-dimethylformamide (200 ml)

  • Benzene

Procedure:

  • To 200 ml of N,N-dimethylformamide, add acetamide, LEVATIT MP-500, and benzyl chloride.

  • Stir the reaction mixture at 50°C for 4 hours.

  • After the reaction, process the solution to obtain a distillation residue.

  • Recrystallize the residue from benzene to yield this compound.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Reactants Solvent Catalyst/Base Temperature (°C) Time (h) Yield (%) Reference
Benzylamine, Methyl AcetateDimethyl acetamideSodium salt of 4,6-dimethyl-2-hydroxypyridine784.584[2]
Benzyl chloride, AcetamideN,N-dimethylformamideLEVATIT MP-500504Not explicitly stated[1]
Benzylamine, AcetonitrileAcetonitrileAluminaNot specified (Flow chemistry)2894 (isolated)[4]

Visualizations

ReactionPathway cluster_reactants Reactants cluster_product Product benzylamine Benzylamine reaction Acylation benzylamine->reaction + acetylating_agent Acetylating Agent (e.g., Acetic Anhydride) acetylating_agent->reaction n_benzylacetamide This compound reaction->n_benzylacetamide

Caption: General reaction pathway for the synthesis of this compound.

TroubleshootingWorkflow start Low Yield Observed check_reaction Check Reaction Completion (TLC, NMR) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete check_purity Analyze Product Purity (TLC, Melting Point) impure Impure Product check_purity->impure incomplete->check_purity No optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Reagent Stoichiometry incomplete->optimize_conditions Yes optimize_purification Optimize Purification: - Different Solvent System - Recrystallization Technique impure->optimize_purification Yes success Improved Yield impure->success No (Pure) optimize_conditions->success optimize_purification->success

Caption: Troubleshooting workflow for low this compound reaction yield.

References

Technical Support Center: N-Benzylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of N-benzylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the acylation of benzylamine with acetic anhydride or acetyl chloride. Other reported methods include the reaction of benzylamine with methyl acetate and the reaction of benzyl chloride with acetamide.

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound from benzylamine and acetic anhydride?

A2: The primary byproducts to monitor are:

  • N-acetyl-N-benzylacetamide (Diacetamide): Results from the over-acetylation of the this compound product.

  • Acetic Acid: Formed from the hydrolysis of excess acetic anhydride.[1][2][3][4]

  • Unreacted Benzylamine: Incomplete reaction can leave starting material in your product.

  • N,N-dibenzylacetamide: May form if the starting benzylamine is contaminated with dibenzylamine.

Q3: How can I detect the presence of these byproducts in my reaction mixture?

A3: Several analytical techniques can be employed for byproduct identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An effective method for separating and identifying volatile compounds in the reaction mixture. The NIST library contains GC-MS data for this compound that can be used for comparison.[5]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can separate this compound from potential impurities. A mobile phase of acetonitrile, water, and an acid (like phosphoric or formic acid) is typically used.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structures of the main product and byproducts by analyzing chemical shifts and coupling constants.[5][7][8]

  • Infrared (IR) Spectroscopy: Can be used to identify functional groups present in the product and byproducts. For example, the presence of a broad O-H stretch may indicate significant amounts of acetic acid.[9][10][11][12]

Troubleshooting Guide: Byproduct Identification and Mitigation

This guide provides a systematic approach to troubleshoot common issues related to byproduct formation during this compound synthesis.

Issue 1: Presence of N-acetyl-N-benzylacetamide (Diacetamide)
  • Symptom: A peak corresponding to a higher molecular weight (191.23 g/mol ) is observed in the GC-MS or LC-MS analysis. NMR analysis may show the absence of the N-H proton and a change in the integration of the acetyl protons.

  • Cause: Over-acetylation of the desired this compound product. This is more likely to occur with a large excess of acetic anhydride, higher reaction temperatures, or prolonged reaction times.

  • Mitigation Strategies:

    • Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of acetic anhydride.

    • Temperature Control: Maintain a controlled temperature during the reaction. Exothermic reactions should be cooled.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the product to avoid unnecessarily long reaction times.

Issue 2: Significant Amount of Unreacted Benzylamine
  • Symptom: A peak corresponding to benzylamine is prominent in the GC-MS or HPLC analysis of the crude product.

  • Cause: Incomplete reaction due to insufficient acylating agent, low reaction temperature, or short reaction time.

  • Mitigation Strategies:

    • Ensure Sufficient Acylating Agent: Use a slight excess of acetic anhydride.

    • Optimize Reaction Conditions: If the reaction is sluggish, consider moderately increasing the temperature or extending the reaction time while monitoring for the formation of diacetamide.

    • Purification: Unreacted benzylamine can often be removed during the work-up by washing the organic layer with a dilute acid solution (e.g., 1M HCl).

Issue 3: Presence of Acetic Acid in the Final Product
  • Symptom: A broad O-H stretch is observed in the IR spectrum. The product may have an acidic smell.

  • Cause: Hydrolysis of excess acetic anhydride during the reaction or work-up.[1][2][3][4]

  • Mitigation Strategies:

    • Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents to minimize the hydrolysis of acetic anhydride.

    • Aqueous Work-up: During the work-up, wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove acetic acid.

Issue 4: Formation of N,N-dibenzylacetamide
  • Symptom: A peak corresponding to a molecular weight of 239.31 g/mol is observed in the mass spectrum.

  • Cause: Presence of dibenzylamine as an impurity in the starting benzylamine.

  • Mitigation Strategies:

    • Purity of Starting Materials: Ensure the purity of the starting benzylamine by distillation or by using a high-purity grade reagent.

    • Chromatographic Purification: This byproduct can be separated from this compound by column chromatography.

Data Presentation

Table 1: Physicochemical Properties of this compound and Potential Byproducts

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound C₉H₁₁NO149.19157 / 2mmHg[13]61[13]
BenzylamineC₇H₉N107.15184-185-10
Acetic AnhydrideC₄H₆O₃102.09139.8[1]-73.1[1]
Acetic AcidC₂H₄O₂60.0511816.6
N-acetyl-N-benzylacetamideC₁₁H₁₃NO₂191.23--
N,N-dibenzylacetamideC₁₆H₁₇NO239.31--

Experimental Protocols

Key Experiment: Synthesis of this compound from Benzylamine and Acetic Anhydride

Materials:

  • Benzylamine

  • Acetic anhydride

  • Pyridine (or other non-nucleophilic base)

  • Dichloromethane (or other suitable aprotic solvent)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylamine (1 equivalent) and pyridine (1.1 equivalents) in dichloromethane.

  • Cool the mixture in an ice bath.

  • Add acetic anhydride (1.05 equivalents) dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

This compound Synthesis and Side Reactions

Synthesis_and_Side_Reactions benzylamine Benzylamine n_benzylacetamide This compound (Product) benzylamine->n_benzylacetamide + Acetic Anhydride acetic_anhydride Acetic Anhydride acetic_anhydride->n_benzylacetamide acetic_acid Acetic Acid (Byproduct) acetic_anhydride->acetic_acid + Water water Water (impurity) water->acetic_acid diacetamide N-acetyl-N-benzylacetamide (Byproduct) n_benzylacetamide->diacetamide + Acetic Anhydride (excess)

Caption: Main reaction pathway and common side reactions.

Troubleshooting Workflow for Byproduct Identification

Troubleshooting_Workflow start Crude Product Analysis (GC-MS, HPLC, NMR) unexpected_peak Unexpected Peak(s) Observed? start->unexpected_peak no_issue Product is Pure unexpected_peak->no_issue No identify_mw Determine Molecular Weight (from MS) unexpected_peak->identify_mw Yes check_starting_materials Check for Unreacted Starting Materials identify_mw->check_starting_materials mw_191 MW ≈ 191 g/mol? identify_mw->mw_191 mw_107 MW ≈ 107 g/mol (Benzylamine)? check_starting_materials->mw_107 diacetamide Diacetamide byproduct likely. Review stoichiometry and reaction time. mw_191->diacetamide Yes other_byproduct Other Byproduct. Consider solvent reactions or starting material impurities. mw_191->other_byproduct No unreacted_amine Incomplete reaction. Optimize conditions or improve purification. mw_107->unreacted_amine Yes mw_107->other_byproduct No

Caption: A logical workflow for identifying byproducts.

References

N-Benzylacetamide Reaction: A Technical Support Guide for TLC Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, precise reaction monitoring is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the synthesis of N-benzylacetamide using Thin-Layer Chromatography (TLC).

Experimental Protocols

Synthesis of this compound from Benzylamine and Acetic Anhydride

This protocol outlines a common method for the synthesis of this compound.

Materials:

  • Benzylamine

  • Acetic anhydride

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask containing anhydrous DCM, add benzylamine (1.0 equivalent).

  • Cool the flask in an ice bath and begin stirring.

  • Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC at regular intervals.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation: TLC Parameters

The following table summarizes typical TLC parameters for monitoring the this compound synthesis. Note that Rf values are approximate and can vary based on specific experimental conditions.

CompoundStarting Material (Benzylamine)Product (this compound)
Polarity More Polar (Amine)Less Polar (Amide)
Typical Rf Value 0.2 - 0.40.5 - 0.7
Solvent System Ethyl acetate/Hexane (e.g., 1:1)Ethyl acetate/Hexane (e.g., 1:1)
Visualization UV (254 nm), Ninhydrin stain, Potassium permanganate stainUV (254 nm), Potassium permanganate stain

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the TLC monitoring of the this compound reaction.

Q1: My spots are streaking on the TLC plate. What should I do?

A1: Streaking is a common issue and can be caused by several factors:

  • Sample Overload: You may have spotted too much of your reaction mixture on the plate.[1] Try diluting your sample before spotting.

  • Compound is Basic: Benzylamine is basic and can interact strongly with the acidic silica gel, causing streaking. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.1-2.0% triethylamine.[2]

  • Inappropriate Solvent System: The polarity of your solvent system may not be optimal.[1] Try adjusting the ratio of your solvents.

Q2: I can't see any spots on my TLC plate after development.

A2: This can be a frustrating problem with several potential causes:

  • Non-UV Active Compounds: While this compound and benzylamine are UV active, the concentration might be too low to visualize.

  • Insufficient Concentration: The concentration of your compounds may be too low.[1] Try concentrating your sample or spotting the same spot multiple times, allowing the solvent to dry between applications.[1]

  • Compound Evaporation: If your compounds are volatile, they may have evaporated from the plate.[2]

  • Inappropriate Visualization Method: If you are not using a UV lamp, ensure your chosen stain is appropriate for amines and amides. Potassium permanganate is a good general stain for organic compounds, while ninhydrin is specific for primary and secondary amines and will appear as a colored spot upon heating.[3]

Q3: The Rf values of my starting material and product are too close to each other.

A3: Poor separation between spots can make it difficult to monitor the reaction's progress. Here are some solutions:

  • Change the Solvent System: This is the most effective way to improve separation. Try varying the polarity by adjusting the ratio of your solvents. You can also try a different solvent system altogether, for instance, using dichloromethane and methanol.[4]

  • Use a Co-spot: Spot your starting material, your reaction mixture, and a "co-spot" (a spot containing both the starting material and the reaction mixture) on the same plate. If the spots separate in the reaction mixture lane, you know your reaction is progressing. If you see a single, elongated spot in the co-spot lane, your Rf values are too similar.

Q4: I see multiple unexpected spots on my TLC plate.

A4: Unexpected spots can indicate side reactions or impurities.

  • Side Reactions: Acylation reactions can sometimes lead to side products. Consider the possibility of di-acylation if there are other reactive sites.

  • Impure Reagents: Ensure your starting materials and solvents are pure.

  • Contamination: Accidental contamination of the TLC plate can lead to extra spots.[1] Handle the plate carefully, touching only the edges.

Q5: The reaction doesn't seem to be progressing. The starting material spot remains intense.

A5: If the reaction is not proceeding, consider the following:

  • Inactive Reagents: Ensure your acetic anhydride has not hydrolyzed due to exposure to moisture.

  • Reaction Conditions: The reaction may require gentle heating to proceed at a reasonable rate.

  • Catalyst: While this reaction doesn't typically require a catalyst, some acylation reactions benefit from the addition of a Lewis acid.[5] However, for this specific reaction, it is generally not necessary.

Visualizations

TLC_Troubleshooting_Workflow start Start TLC Analysis issue Identify TLC Issue start->issue streaking Streaking Spots issue->streaking Streaking? no_spots No Spots Visible issue->no_spots No Spots? poor_separation Poor Separation issue->poor_separation Poor Separation? unexpected_spots Unexpected Spots issue->unexpected_spots Unexpected Spots? solution_streaking Dilute Sample or Add Triethylamine to Eluent streaking->solution_streaking solution_no_spots Concentrate Sample or Use Appropriate Stain no_spots->solution_no_spots solution_separation Change Solvent System or Use Co-spot poor_separation->solution_separation solution_unexpected Check for Side Reactions or Impurities unexpected_spots->solution_unexpected end Problem Resolved solution_streaking->end solution_no_spots->end solution_separation->end solution_unexpected->end

Caption: Troubleshooting workflow for common TLC issues.

Reaction_Monitoring_Workflow cluster_reaction This compound Synthesis cluster_tlc TLC Monitoring start_reaction Start Reaction: Benzylamine + Acetic Anhydride reaction_progress Reaction in Progress start_reaction->reaction_progress end_reaction Reaction Complete reaction_progress->end_reaction take_sample Take Aliquot from Reaction reaction_progress->take_sample spot_tlc Spot on TLC Plate take_sample->spot_tlc develop_tlc Develop Plate spot_tlc->develop_tlc visualize_tlc Visualize Spots develop_tlc->visualize_tlc decision Is Starting Material Gone? visualize_tlc->decision decision->reaction_progress decision->end_reaction Yes

Caption: Logical workflow for this compound synthesis and TLC monitoring.

References

Technical Support Center: N-Benzylacetamide Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Benzylacetamide. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a chemical compound with the formula C₉H₁₁NO. It is a white crystalline solid at room temperature with a melting point of approximately 61°C.[1][2][3] Its structure consists of a hydrophobic benzyl group and a more polar acetamide group, which can participate in hydrogen bonding.[1] This dual nature is central to its solubility characteristics.

Q2: Why is this compound difficult to dissolve in water?

The limited water solubility of this compound is primarily due to its molecular structure.[1] The large, non-polar benzyl group is hydrophobic (resists water), while the crystalline solid form requires energy to break the lattice structure.[1][4] While the amide group can form hydrogen bonds with water, the influence of the hydrophobic benzyl group dominates, leading to poor overall aqueous solubility.[1][5]

Q3: In which solvents is this compound generally soluble?

This compound is readily soluble in various organic solvents.[1] These are often used when an aqueous solution is not strictly required. Common successful solvents include ethanol, methanol, and acetone.[1][3]

Troubleshooting Guide: Improving Solubility

This guide addresses specific issues you may encounter when trying to dissolve this compound.

Q4: What are the baseline solubility characteristics of this compound?

Understanding the compound's general solubility is the first step in troubleshooting. The following table summarizes its solubility in common laboratory solvents.

SolventTypeReported SolubilityCitation(s)
WaterAqueousLimited / Poor[1][5]
EthanolOrganic (Polar, Protic)Soluble / Very Soluble[1][3]
MethanolOrganic (Polar, Protic)Soluble[1][6][7]
AcetoneOrganic (Polar, Aprotic)Soluble[1]
Diethyl EtherOrganic (Non-polar)Very Soluble[3]
Dimethyl Sulfoxide (DMSO)Organic (Polar, Aprotic)Slightly Soluble[2][8]
ChloroformOrganic (Non-polar)Slightly Soluble[2][8]
Ethyl AcetateOrganic (Polar, Aprotic)Slightly Soluble[2][8]

Q5: My this compound won't dissolve in an aqueous buffer. What are my options?

When facing poor aqueous solubility, a systematic approach is recommended. The primary methods to enhance solubility are using co-solvents, adjusting temperature, modifying pH, and employing complexation agents. The workflow below can guide your decision-making process.

G start Solubility Issue: This compound in Aqueous Solution q1 Is heating the solution an option for your experiment? start->q1 a1_yes Gently heat solution (e.g., to 37-50°C) with stirring. Solubility often increases with temperature. q1->a1_yes Yes a1_no Proceed to other methods q1->a1_no No end_node Achieved Desired Solubility a1_yes->end_node q2 Can a small amount of an organic solvent be tolerated in your system? a1_no->q2 a2_yes Use a Co-solvent System (e.g., DMSO, Ethanol, PEG 400). See Protocol 1. q2->a2_yes Yes q3 Can the pH of your solution be altered? q2->q3 No a2_yes->end_node a3_yes Attempt pH Adjustment. Test a range (e.g., pH 3-10). See Protocol 2. q3->a3_yes Yes q4 Are the above methods insufficient or unsuitable? q3->q4 No a3_yes->end_node a4_yes Consider Advanced Methods: Inclusion Complexation with Cyclodextrins. See Protocol 3. q4->a4_yes Yes q4->end_node Re-evaluate experiment if no method works a4_yes->end_node

Caption: Troubleshooting workflow for this compound solubility.

Q6: How does a co-solvent system work and how do I use it?

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][] This makes the environment more favorable for dissolving hydrophobic compounds like this compound. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[9][11][12]

G cluster_0 Before Co-solvent cluster_1 After Adding Co-solvent H2O_1 Water Molecules (High Polarity) NBA_1 This compound (Insoluble Aggregate) H2O_1->NBA_1 Repel (Hydrophobic Effect) Solution Homogeneous Solution (Reduced Polarity) NBA_2 Dissolved This compound NBA_2->Solution Cosolvent Co-solvent (e.g., DMSO) Cosolvent->Solution Aggregate Insoluble Compound Process Addition of Co-solvent Aggregate->Process Disrupts water's hydrogen-bond network Dissolved Solubilized Compound Process->Dissolved

Caption: Mechanism of co-solvency for improving drug solubility.

Protocol 1: Method for Using a Co-solvent

  • Select a Co-solvent: Choose a biocompatible co-solvent suitable for your application (e.g., DMSO, Ethanol, PEG 400).

  • Prepare a Concentrated Stock: Weigh the required amount of this compound and dissolve it in the minimum necessary volume of pure co-solvent. This creates a high-concentration stock solution.

  • Vortex/Sonicate: Ensure the compound is fully dissolved in the co-solvent. Gentle heating or sonication can be applied if necessary.

  • Dilute into Aqueous Buffer: Slowly add the concentrated stock solution dropwise into your final aqueous buffer while vortexing or stirring vigorously. This prevents the compound from precipitating out of solution.

  • Observe for Precipitation: Do not exceed a final co-solvent concentration of 1-5% in your final solution, as higher concentrations can be toxic to cells or interfere with assays. If precipitation occurs, the solubility limit has been exceeded, and a lower final concentration is required.

Q7: Can pH adjustment improve the solubility of this compound?

While amides are generally considered neutral, altering the pH can sometimes influence solubility by affecting hydrogen bonding interactions in the solution.[1][13] For this compound, which lacks a readily ionizable group, the effect of pH is expected to be less dramatic than for acidic or basic compounds.[5] However, exploring a range of pH values is a valid screening step.[][14]

Protocol 2: Method for pH Adjustment Screening

  • Prepare Buffers: Prepare a series of buffers across a desired pH range (e.g., pH 4.0, 7.4, and 9.0).

  • Add Compound: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separate and Measure: After equilibration, filter or centrifuge the samples to remove undissolved solid.

  • Analyze Concentration: Measure the concentration of dissolved this compound in the supernatant of each sample using a suitable analytical method (e.g., HPLC-UV). This will determine if solubility is pH-dependent.

Q8: What is inclusion complexation and when should I consider it?

Inclusion complexation is an advanced technique used for highly insoluble compounds. It involves using a host molecule, typically a cyclodextrin, to encapsulate the hydrophobic drug.[15][16] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][17] The hydrophobic benzyl group of this compound can fit inside this cavity, forming a new complex that has the water-soluble properties of the cyclodextrin exterior.[17][18]

G cluster_NBA This compound Structure cluster_CD Cyclodextrin Host cluster_Complex Water-Soluble Inclusion Complex benzyl Hydrophobic Benzyl Group amide Polar Amide Group benzyl->amide covalent bond cd Hydrophilic Exterior cavity Hydrophobic Cavity plus + cluster_CD cluster_CD arrow Forms Complex cluster_Complex cluster_Complex complex_host Cyclodextrin complex_guest Benzyl Group cluster_NBA cluster_NBA

Caption: this compound forming an inclusion complex with cyclodextrin.

Protocol 3: Method for Cyclodextrin Complexation Screening

  • Select Cyclodextrin: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[15]

  • Prepare CD Solution: Prepare an aqueous solution of the cyclodextrin (e.g., 10% w/v HP-β-CD in your desired buffer).

  • Add Compound: Add an excess amount of solid this compound to the cyclodextrin solution.

  • Equilibrate: Agitate the mixture at a constant temperature for 24-72 hours.

  • Separate and Analyze: Centrifuge or filter the sample to remove undissolved solid. Analyze the concentration of this compound in the clear supernatant via an appropriate analytical method (e.g., HPLC-UV) to determine the solubility enhancement.

References

Technical Support Center: N-Benzylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Benzylacetamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful synthesis of your target compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no this compound at all. What are the possible causes and how can I improve the yield?

  • Answer: Low or no product yield can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase for this analysis is a mixture of ethyl acetate and hexane. The disappearance of the starting material (benzylamine) spot and the appearance of a new product spot will indicate the reaction's progress. If the reaction is stalled, consider extending the reaction time or slightly increasing the temperature. For instance, in the synthesis using benzylamine and methyl acetate, the reaction is typically heated at approximately 78°C for 4.5 hours.[1]

    • Suboptimal Reaction Temperature: The reaction temperature might be too low for the reaction to proceed efficiently or too high, leading to decomposition.

      • Solution: Ensure the reaction is carried out at the optimal temperature for the chosen synthetic route. For the reaction of benzylamine with acetic acid, a reflux temperature of 130-150°C for 6 hours is recommended.

    • Poor Quality of Reagents: The purity of starting materials, especially benzylamine, can significantly impact the yield.

      • Solution: Use freshly distilled benzylamine if it has been stored for a long time, as it can degrade. Ensure all other reagents and solvents are of appropriate purity and are anhydrous where required.

    • Inefficient Work-up and Extraction: Product may be lost during the work-up and extraction phases.

      • Solution: During aqueous work-up, ensure thorough extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent like ethyl acetate. Washing the combined organic layers with brine can help to break up emulsions and improve separation.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product is not pure. What are the common impurities and how can I remove them?

  • Answer: The presence of impurities is a common challenge. Here are some of the usual suspects and how to address them:

    • Unreacted Starting Materials: The most common impurities are unreacted benzylamine or the acetylating agent.

      • Solution:

        • Unreacted Benzylamine: Benzylamine is basic and can be removed by washing the organic extract with a dilute acid solution, such as 1M HCl. The resulting benzylammonium salt is water-soluble and will be removed in the aqueous layer.

        • Unreacted Acetic Acid/Anhydride: If acetic anhydride or acetic acid was used as the acetylating agent, residual acetic acid will be present. This can be removed by washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, followed by a water wash to remove any remaining bicarbonate.

    • Di-acetylated Byproduct: Over-acetylation of benzylamine can lead to the formation of N,N-diacetylbenzylamine.

      • Solution: This side reaction can be minimized by the slow, dropwise addition of the acetylating agent to the benzylamine solution, especially at the beginning of the reaction. Maintaining a 1:1 stoichiometry of the amine to the acetylating agent is also crucial.

    • Side Reaction Products: Depending on the synthetic route, other byproducts may form. For example, when using acetyl chloride, diketene can be an impurity.

      • Solution: Purification by recrystallization is a highly effective method for removing most impurities. A common and effective solvent system for the recrystallization of this compound is a 1:1 mixture of ether and petroleum benzin.[1] Other potential recrystallization solvents include ethanol, or mixtures like n-hexane/acetone and n-hexane/THF.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this compound synthesis?

A1: The yield of this compound is highly dependent on the synthetic method employed.

Starting Materials Reagents/Conditions Reported Yield
Benzylamine, Methyl Acetate Sodium salt of 4,6-dimethyl-2-hydroxypyridine, Dimethyl acetamide, 78°C 84%[1]
Benzylamine, Acetic Acid Reflux at 130-150°C for 6 hours 80%
Benzyl chloride, Acetamide N,N-dimethylformamide, 50°C -

| Benzyl alcohol, Acrylonitrile | Concentrated Sulfuric Acid, 0-5°C | 59-62% |

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable eluent system, such as ethyl acetate/hexane, and visualize the spots under UV light. The reaction is complete when the spot corresponding to the limiting reactant (usually benzylamine) has disappeared or is significantly diminished, and a new, more polar spot for this compound has appeared.

Q3: What is the best way to purify crude this compound?

A3: Recrystallization is the most common and effective method for purifying this compound. A 1:1 mixture of ether and petroleum benzin is a reported solvent system that yields needle-like crystals.[1] The choice of solvent will depend on the impurities present. It is advisable to test a few different solvents or solvent mixtures to find the optimal conditions for your specific case.

Q4: Can hydrolysis of the product occur during work-up?

A4: Yes, amides can undergo hydrolysis under strong acidic or basic conditions, especially with prolonged heating. During the work-up, it is important to perform acid and base washes relatively quickly and at room temperature to minimize the risk of hydrolyzing the this compound product back to benzylamine and acetic acid.

Experimental Protocols

Synthesis of this compound from Benzylamine and Methyl Acetate [1]

  • Reaction Setup: In a round-bottom flask, dissolve 2.1 g of benzylamine, 7.4 g of methyl acetate, and 1.5 g of the sodium salt of 4,6-dimethyl-2-hydroxypyridine in 30 ml of dimethyl acetamide.

  • Reaction: Heat the mixture at approximately 78°C for 4.5 hours. Monitor the reaction by TLC until the benzylamine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 200 ml of water and 0.9 ml of concentrated hydrochloric acid.

    • Extract the aqueous solution three times with 100 ml of ethyl acetate.

    • Combine the organic layers and wash with 100 ml of water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Recrystallize the resulting solid from a 1:1 mixture of ether and petroleum benzin (300 ml).

  • Isolation: Collect the needle-like crystals of this compound by filtration. The expected yield is approximately 2.5 g (84%).

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Starting Materials (e.g., Benzylamine, Methyl Acetate) reaction Reaction (Heating, Stirring) start->reaction tlc TLC Monitoring reaction->tlc In-process check tlc->reaction Incomplete quench Quenching (Water, Acid) tlc->quench extraction Extraction (Ethyl Acetate) quench->extraction wash Washing (Water, Brine) extraction->wash drying Drying (Na2SO4) wash->drying concentration Concentration drying->concentration recrystallization Recrystallization (Ether/Petroleum Benzin) concentration->recrystallization filtration Filtration recrystallization->filtration product Pure this compound filtration->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Impure Product start Problem Encountered check_completion Check Reaction Completion (TLC) start->check_completion identify_impurity Identify Impurity (TLC, NMR) start->identify_impurity incomplete Incomplete Reaction? check_completion->incomplete extend_time Action: Extend Reaction Time/Increase Temp incomplete->extend_time Yes reagent_quality Check Reagent Quality incomplete->reagent_quality No purify_reagents Action: Purify/Use Fresh Reagents reagent_quality->purify_reagents workup_loss Review Work-up Procedure reagent_quality->workup_loss optimize_extraction Action: Optimize Extraction/Washing workup_loss->optimize_extraction unreacted_sm Unreacted Starting Material? identify_impurity->unreacted_sm acid_wash Action: Acid Wash (for amine) unreacted_sm->acid_wash Amine base_wash Action: Base Wash (for acid) unreacted_sm->base_wash Acid side_product Side Product? unreacted_sm->side_product No recrystallize Action: Recrystallization side_product->recrystallize Yes column Action: Column Chromatography recrystallize->column If still impure

Caption: Troubleshooting logic for this compound synthesis.

References

N-Benzylacetamide Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the laboratory-scale production and scaling up of N-benzylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound in a laboratory setting?

A1: Common laboratory synthesis methods for this compound include the reaction of benzylamine with acetic acid, the reaction of benzyl chloride with acetamide, and the amidation of a β-ketoester using a biocatalyst.[1][2][3] Another established method involves the reaction of benzylamine with methyl acetate in the presence of a catalyst.[4]

Q2: What is the typical yield for this compound synthesis?

A2: The yield of this compound can vary significantly depending on the synthetic route and reaction conditions. Reported yields are as high as 84% when reacting benzylamine with methyl acetate[4] and 80% from the reaction of benzylamine with acetic acid.[2] Biocatalytic methods are also being optimized to improve process efficiency.[1]

Q3: What are the key physical properties of this compound?

A3: this compound is a white to off-white solid with a melting point in the range of 59-63 °C.[5] It is considered a versatile intermediate in organic synthesis and pharmaceutical development.[5]

Q4: What are the primary applications of this compound?

A4: this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[5] It is also utilized in organic synthesis to create more complex molecules and has applications in cosmetic formulations.[5]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction.- Monitor the reaction progress using thin-layer chromatography (TLC).[4]- Ensure the reaction is heated for the appropriate duration, for example, 4.5 hours at 78°C for the methyl acetate method.[4]- In the acetic acid method, refluxing for 6 hours is recommended.[2]
Side reactions.- Control the reaction temperature carefully. Overheating can lead to byproducts.- Ensure the purity of starting materials. Impurities can interfere with the desired reaction.
Loss during workup.- Optimize the extraction process. Use an adequate amount of solvent and perform multiple extractions.[4]- Ensure proper drying of the organic layer to prevent loss of product in the aqueous phase.[4]
Product Impurity Unreacted starting materials.- As mentioned above, ensure the reaction goes to completion by monitoring with TLC.[4]- Adjust the stoichiometry of reactants if necessary.
Byproduct formation.- Purify the crude product by recrystallization. A common solvent system is an ether-petroleum benzine mixture (1:1).[4] Another option is recrystallization from benzene.[3]
Difficulty with Crystallization Supersaturation or presence of impurities.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.- Ensure the crude product is sufficiently pure before attempting recrystallization.
Scaling Up Challenges Poor heat transfer.- Use a larger reaction vessel with adequate stirring to ensure even heat distribution.- Consider using a temperature-controlled heating mantle or oil bath for better temperature regulation.
Inefficient mixing.- Use a mechanical stirrer for larger volumes to ensure the reactants are well-mixed.- For heterogeneous reactions, ensure the solid is adequately suspended.
Extended reaction times.- While scaling up, the time required for the reaction to reach the desired temperature may increase. Account for this in the total reaction time.

Experimental Protocols & Data

Synthesis Method Comparison
Method Reactants Solvent Temperature Time Yield Reference
Amidation with Methyl AcetateBenzylamine, Methyl Acetate, Sodium salt of 4,6-dimethyl-2-hydroxypyridineDimethyl acetamide~78°C4.5 hours84%[4]
Reaction with Acetic AcidBenzylamine, Acetic AcidNone (excess acetic acid)Reflux (130-150°C)6 hours80%[2]
Reaction with Benzyl ChlorideBenzyl chloride, AcetamideN,N-dimethylformamide50°C4 hoursNot specified[3]
Detailed Experimental Workflow: Amidation with Methyl Acetate

This workflow is based on the procedure described by PrepChem.com.[4]

experimental_workflow start Start dissolve Dissolve Reactants (Benzylamine, Methyl Acetate, Catalyst) in Dimethyl Acetamide start->dissolve heat Heat Reaction Mixture (~78°C for 4.5 hours) dissolve->heat monitor Monitor Reaction (via TLC) heat->monitor workup Aqueous Workup (Add H2O and HCl) monitor->workup Reaction Complete extract Extract with Ethyl Acetate (3 times) workup->extract wash Wash Organic Layer (with H2O) extract->wash dry Dry Organic Layer (with Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize (Ether-petroleum benzin) concentrate->recrystallize product This compound (Needle-like crystals) recrystallize->product

Caption: Workflow for this compound synthesis via amidation.

Reaction Mechanism: Amidation of Benzylamine

The following diagram illustrates the general mechanism for the formation of this compound from benzylamine and an acetyl source.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Benzylamine Benzylamine Acetyl Source\n(e.g., Acetic Anhydride) Acetyl Source (e.g., Acetic Anhydride) Tetrahedral Intermediate Tetrahedral Intermediate Acetyl Source\n(e.g., Acetic Anhydride)->Tetrahedral Intermediate This compound This compound Tetrahedral Intermediate->this compound Elimination of Leaving Group

Caption: General mechanism of this compound formation.

References

N-Benzylacetamide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of N-benzylacetamide. Find answers to frequently asked questions and troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

This compound is generally considered stable at normal, room temperature conditions when stored in a tightly sealed container in a dry, well-ventilated area.[1] It is a white to pale yellow crystalline solid.[1] However, it is important to avoid exposure to heat and incompatible materials to prevent degradation.[1]

Q2: What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent potentially hazardous reactions. Additionally, it is advisable to keep it away from heat sources.[1]

Q3: What are the primary degradation pathways for this compound?

While specific, in-depth studies on the forced degradation of this compound are not extensively published, based on its chemical structure and data from related compounds, the following degradation pathways are likely:

  • Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis under acidic or basic conditions, accelerated by heat. This would cleave the molecule into benzylamine and acetic acid. The solubility of this compound can be affected by pH, which may influence its hydrolysis rate in aqueous solutions.[2]

  • Oxidation: The benzyl group and the nitrogen atom can be susceptible to oxidation, potentially leading to the formation of N-oxide derivatives or cleavage of the N-benzyl group.[3]

Q4: Has this compound been identified as a metabolite or degradant in biological systems?

Yes, this compound has been identified as a major plasma metabolite of the drug benznidazole in pediatric patients undergoing treatment for Chagas disease.[4][5] This suggests that enzymatic pathways, likely in the liver, can lead to the formation of this compound from the parent drug.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks observed during chromatographic analysis (e.g., HPLC, LC-MS). Degradation of this compound.1. Verify the pH of your mobile phase and sample solutions. Extreme pH can cause hydrolysis. 2. Protect solutions from light if photodecomposition is suspected. 3. Ensure the sample is not exposed to high temperatures. 4. Check for the presence of oxidizing agents in your reagents.
Change in physical appearance of the solid compound (e.g., color change, clumping). Instability due to improper storage.1. Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] 2. Avoid storing near incompatible chemicals, especially oxidizing agents.[1]
Low assay values or poor recovery in experimental setups. Degradation during the experiment.1. Review the experimental conditions (pH, temperature, light exposure) for potential causes of degradation. 2. Consider performing a forced degradation study to identify the specific stressors causing instability.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent where it is freely soluble, such as ethanol, methanol, or acetone.[2] A typical concentration is 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2, 6, 12, 24 hours).
    • At each time point, withdraw a sample, neutralize it with a suitable base (e.g., 0.1 M sodium hydroxide), and dilute for analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
    • Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing with a suitable acid (e.g., 0.1 M hydrochloric acid) before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add a solution of an oxidizing agent, such as 3% hydrogen peroxide.
    • Keep the mixture at room temperature for a specified duration, taking samples at various time points.
    • If necessary, the reaction can be quenched (e.g., by adding sodium bisulfite) before analysis.

  • Photodegradation:

    • Place a solution of this compound in a photostability chamber and expose it to a controlled light source (e.g., UV-A and visible light).
    • Simultaneously, keep a control sample in the dark.
    • Withdraw samples at different time points for analysis.

3. Analysis:

  • Analyze the stressed samples and a control sample (unstressed) using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

  • Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₉H₁₁NO[6][7]
Molecular Weight149.19 g/mol [6][7]
AppearanceWhite to pale yellow crystalline powder[1]
Melting Point59.0 to 63.0 °C[8]
Boiling Point157 °C / 2 mmHg[9]
SolubilitySoluble in organic solvents like ethanol, methanol, and acetone; limited solubility in water.[2]
Table 2: User Data for Forced Degradation Study
Stress ConditionTime (hours)% this compound Remaining% DegradationNumber of Degradation Products
Control 0
0.1 M HCl, 60°C 2
6
12
24
0.1 M NaOH, 60°C 2
6
12
24
3% H₂O₂, RT 2
6
12
24
Photostability 2
6
12
24

Visualizations

parent This compound hydrolysis Hydrolysis (Acid/Base, Heat) parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis (UV/Sunlight) parent->photolysis prod_hydro Benzylamine + Acetic Acid hydrolysis->prod_hydro prod_ox N-Oxide Derivatives / Cleavage Products oxidation->prod_ox prod_photo Photolytic Cleavage Products photolysis->prod_photo

Caption: Potential degradation pathways of this compound.

start Start: this compound Sample prepare_stock Prepare Stock Solution (1 mg/mL) start->prepare_stock stress_conditions Apply Stress Conditions prepare_stock->stress_conditions acid Acidic Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Basic Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation photo Photodegradation (UV/Vis Light) stress_conditions->photo sampling Withdraw and Neutralize Samples at Time Points acid->sampling base->sampling oxidation->sampling photo->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC) sampling->analysis end Identify Degradants and Determine Degradation Rate analysis->end

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Purification of Crude N-Benzylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude N-Benzylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities largely depend on the synthetic route. However, they typically include unreacted starting materials such as benzylamine and acetic anhydride or acetyl chloride. Side products can also be present, which may arise from reactions involving these starting materials.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is a white to off-white crystalline solid.[1][2] The reported melting point is generally in the range of 59-63 °C.[1] A broad melting point range or a value significantly lower than this suggests the presence of impurities.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: this compound has good solubility in hot solvents and lower solubility at room temperature, making it a good candidate for recrystallization. Commonly used solvent systems include:

  • Toluene

  • A mixture of benzene and hexane[3]

  • Ethanol

  • A mixture of n-Hexane and acetone[4]

  • Water can also be used, as this compound is sparingly soluble in it, especially when hot.[4]

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography is an effective method for purifying this compound, especially for removing impurities with different polarities. A common stationary phase is silica gel, and the mobile phase is typically a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Oily Product After Reaction Presence of unreacted starting materials or low melting point eutectic mixture of product and impurities.Perform a liquid-liquid extraction to remove acidic or basic impurities. Follow this with recrystallization.
Low Yield After Recrystallization Using too much solvent, causing the product to remain in the mother liquor.[5] The chosen solvent may be too good a solvent even at low temperatures.Concentrate the mother liquor and attempt a second recrystallization. Optimize the solvent system by using a solvent pair (a good solvent and a poor solvent).
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was used). The presence of significant impurities is inhibiting crystallization.Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. If impurities are suspected, an initial purification step like extraction may be necessary.
Product is Colored (Yellowish) Presence of colored impurities from the reaction.Add activated charcoal to the hot solution during recrystallization to adsorb colored impurities.[5] Filter the hot solution to remove the charcoal before allowing it to cool.
Broad Melting Point Range The product is still impure.Repeat the recrystallization process. If the melting point does not improve, consider purification by column chromatography for better separation of impurities.

Quantitative Data

Compound Molecular Weight ( g/mol ) Melting Point (°C) Solubility
This compound 149.19[6]59-63[1]Soluble in ethanol, methanol, acetone. Sparingly soluble in water.
Benzylamine 107.15-10Miscible with water, ethanol, and ether.
Acetic Anhydride 102.09-73Reacts with water and ethanol. Soluble in chloroform and ether.
Acetyl Chloride 78.50-112Reacts vigorously with water and alcohols. Soluble in ether, acetone, and acetic acid.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary solubility tests. Toluene or a hexane/ethyl acetate mixture are good starting points.

  • Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point.

Protocol 2: Purification by Liquid-Liquid Extraction

This protocol is particularly useful for removing acidic or basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Acid Wash: To remove basic impurities like benzylamine, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Drain the aqueous layer.

  • Base Wash: To remove acidic impurities like acetic acid (from the hydrolysis of acetic anhydride), wash the organic layer with a dilute aqueous base solution (e.g., 5% sodium bicarbonate). Be sure to vent the separatory funnel frequently as CO2 may be generated. Drain the aqueous layer.

  • Water Wash: Wash the organic layer with water to remove any residual acid or base.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude purified this compound, which can then be further purified by recrystallization.

Purification Workflow

PurificationWorkflow Purification Workflow for Crude this compound Crude Crude this compound Dissolve Dissolve in Organic Solvent Crude->Dissolve Extraction Liquid-Liquid Extraction Dissolve->Extraction AcidWash Wash with 1M HCl (Removes Basic Impurities) Extraction->AcidWash Impure? Recrystallization Recrystallization Extraction->Recrystallization Relatively Clean? BaseWash Wash with 5% NaHCO3 (Removes Acidic Impurities) AcidWash->BaseWash Dry Dry Organic Layer BaseWash->Dry Evaporate Evaporate Solvent Dry->Evaporate Evaporate->Recrystallization HotFiltration Hot Filtration (Optional: with Charcoal) Recrystallization->HotFiltration Crystallize Cool to Crystallize HotFiltration->Crystallize FilterDry Filter and Dry Crystals Crystallize->FilterDry Pure Pure this compound FilterDry->Pure

Caption: A flowchart illustrating the decision-making process and steps for purifying crude this compound.

References

Technical Support Center: Optimizing N-Benzylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzylacetamide. Our aim is to offer practical solutions to common experimental challenges, ensuring efficient and successful reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2][3] The disappearance of the starting material (benzylamine) spot and the appearance of the product (this compound) spot will indicate the reaction's progress. If the reaction has stalled, consider increasing the reaction time or temperature. For instance, some protocols require refluxing for several hours.[1]

  • Suboptimal Solvent Choice:

    • Cause: The solvent may not be ideal for the specific acetylating agent and reaction conditions.

    • Solution: The choice of solvent can significantly impact the reaction rate and yield. Acetonitrile has been shown to be an effective solvent, sometimes even participating in the reaction.[4][5] Other aprotic solvents like DMF and DMSO can also be used. In some cases, solvent-free conditions have been reported to give high yields.[6] It is advisable to perform small-scale trials with different solvent systems to identify the optimal one for your specific conditions.

  • Side Reactions:

    • Cause: Formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction is the formation of di-acetylated products, especially if the reaction temperature is too high or the acetylating agent is added too quickly.

    • Solution: To minimize side reactions, maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the acetylating agent.[7] Add the acetylating agent dropwise to the solution of benzylamine to avoid localized high concentrations.

  • Product Loss During Work-up and Purification:

    • Cause: Significant amounts of product can be lost during extraction and recrystallization steps.

    • Solution: Ensure the pH of the aqueous layer is optimized for extraction. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.[7] For purification, if recrystallization results in low recovery, consider using column chromatography.[1]

Q2: I am observing multiple spots on my TLC plate, indicating impurities. What are these impurities and how can I avoid them?

A2: The presence of multiple spots on a TLC plate suggests the formation of side products.

  • Unreacted Starting Materials:

    • Cause: The reaction has not gone to completion.

    • Solution: As mentioned previously, monitor the reaction by TLC until the starting material spot disappears. If necessary, increase the reaction time or temperature.

  • Di-acetylated Byproduct:

    • Cause: The this compound product can be further acetylated to form a di-acetylated byproduct, especially under harsh conditions.

    • Solution: Control the reaction temperature, keeping it low during the addition of the acetylating agent. Use a stoichiometric amount of the acetylating agent. Adding the benzylamine solution to the acetylating agent solution (reverse addition) can sometimes minimize this side reaction.

  • Hydrolysis of Acetylating Agent:

    • Cause: If there is moisture in the reaction, the acetylating agent (e.g., acetyl chloride or acetic anhydride) can hydrolyze to acetic acid.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A3: A stalled reaction can be frustrating. Here are a few things to check:

  • Reagent Quality:

    • Cause: The reagents, especially the acetylating agent, may have degraded over time.

    • Solution: Use fresh or properly stored reagents. Acetyl chloride and acetic anhydride are sensitive to moisture and should be handled accordingly.

  • Insufficient Activation:

    • Cause: The reaction may require a catalyst or a base to proceed efficiently, depending on the chosen acetylating agent.

    • Solution: If using a less reactive acetylating agent, the addition of a base like triethylamine or pyridine can help to activate the benzylamine and neutralize any acidic byproducts.[8] For certain methods, a catalyst may be required.

  • Temperature:

    • Cause: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring the progress by TLC. In some cases, heating to reflux may be necessary.[1]

Data Presentation

The choice of solvent significantly influences the yield and reaction conditions for the synthesis of this compound. The following table summarizes quantitative data from various reported methods.

Acetylating AgentSolventBase/CatalystTemperature (°C)Time (h)Yield (%)Reference
Acetic AnhydrideAcetonitrileAluminaOptimized2894[5]
Acetyl ChlorideEthyl Acetate/WaterNaOH250.5High[8]
Isopropenyl AcetateSolvent-freeNone--High[6]
Diethyl IminodiacetateNoneNoneReflux1291.2[1]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: N-Acetylation using Acetic Anhydride in Acetonitrile[5]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine.

  • Reagent Addition: Add alumina as a catalyst, followed by the addition of acetonitrile, which acts as both the solvent and the acetylating agent source.

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature and pressure in a continuous-flow reactor for 28 hours.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the product is isolated. The product, this compound, can be purified by recrystallization to yield the final product.

Protocol 2: Schotten-Baumann Reaction using Acetyl Chloride[8]
  • Reaction Setup: In a round-bottom flask, prepare a solution of benzylamine and sodium hydroxide in water. In a separate container, dissolve acetyl chloride in ethyl acetate.

  • Reagent Addition: Vigorously stir the aqueous solution of benzylamine and add the solution of acetyl chloride in ethyl acetate.

  • Reaction Conditions: Maintain the reaction at room temperature (25 °C) with vigorous stirring for 30 minutes.

  • Work-up and Purification: After the reaction, quench with 1 M aqueous HCl. Separate the organic layer and wash it sequentially with 1 M aqueous HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over MgSO4, filter, and concentrate in vacuo to obtain the crude product. The product can be further purified by recrystallization.

Mandatory Visualizations

Troubleshooting Workflow for Low Yield in this compound Synthesis

Troubleshooting_Workflow start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_time_temp Increase Reaction Time/Temp incomplete->increase_time_temp increase_time_temp->check_completion check_impurities Analyze for Impurities (TLC) complete->check_impurities impurities Impurities Present check_impurities->impurities Yes no_impurities No Significant Impurities check_impurities->no_impurities No optimize_conditions Optimize Conditions: - Lower Temp - Slower Addition impurities->optimize_conditions end Improved Yield optimize_conditions->end check_workup Review Work-up & Purification no_impurities->check_workup loss_detected Product Loss Detected check_workup->loss_detected Yes check_workup->end No optimize_workup Optimize: - pH adjustment - Multiple extractions - Alt. purification loss_detected->optimize_workup optimize_workup->end

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

General Experimental Workflow for this compound Synthesis

Experimental_Workflow start Start setup Reaction Setup: - Dry Glassware - Inert Atmosphere (optional) start->setup dissolve Dissolve Benzylamine in Chosen Solvent setup->dissolve cool Cool Reaction Mixture (e.g., 0-5 °C) dissolve->cool add_reagent Slowly Add Acetylating Agent cool->add_reagent react Stir at Desired Temperature add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Reaction Work-up: - Quench - Extract - Wash monitor->workup Complete purify Purification: - Recrystallization or - Column Chromatography workup->purify characterize Characterize Product (NMR, IR, MP) purify->characterize end End characterize->end

Caption: A general experimental workflow for the synthesis of this compound.

References

Technical Support Center: Bayesian Optimization of Biocatalytic Reactions for N-benzyl Acetoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Bayesian optimization for the biocatalytic synthesis of N-benzyl acetoacetamide.

Frequently Asked Questions (FAQs)

Q1: What is Bayesian optimization and why is it beneficial for biocatalytic reactions?

A1: Bayesian optimization is a powerful machine learning technique used to optimize complex, "black-box" functions that are expensive to evaluate. In the context of biocatalysis, it is particularly useful for navigating the intricate relationships between various reaction parameters (e.g., temperature, substrate concentration, solvent, residence time) to maximize outcomes like yield, selectivity, or productivity.[1][2][3] Unlike traditional methods that often require a large number of experiments, Bayesian optimization builds a probabilistic model of the reaction landscape and uses it to intelligently select the most informative experiments to run next.[3][4] This approach can significantly reduce the experimental time and resources required to identify optimal reaction conditions.[1][5]

Q2: What are the key parameters to consider when optimizing the synthesis of N-benzyl acetoacetamide using this method?

A2: For the enzymatic synthesis of N-benzyl acetoacetamide in a continuous flow setup, the key parameters to investigate include the concentration of the β-ketoester (e.g., ethyl acetoacetate), the stoichiometry of the amine (e.g., benzylamine), the residence time in the reactor, the temperature, and the choice of solvent.[2][6] These parameters can have complex interactions that influence reaction performance.[1][5]

Q3: What enzyme is commonly used for the synthesis of N-benzyl acetoacetamide?

A3: A commonly used and effective enzyme for the direct amidation of a β-ketoester to produce N-benzyl acetoacetamide is Novozym-435, which is an immobilized form of Candida antarctica lipase B (CALB).[6][7]

Q4: How can I assess the stability of the enzyme under the optimized reaction conditions?

A4: To ensure the robustness of your process, it's crucial to conduct an enzyme stability study. This can be done by running the reaction under the determined optimal or near-optimal conditions for an extended period and monitoring the product formation. Consistent product yield over time indicates good catalyst stability.[6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low product yield 1. Suboptimal reaction conditions (temperature, concentration, etc.).2. Poor enzyme activity or deactivation.3. Inefficient mixing in the reactor.4. Unsuitable solvent choice.1. Allow the Bayesian optimization algorithm to explore a wider range of the parameter space. Ensure the bounds for each variable are reasonable.2. Verify the activity of the enzyme before use. Consider potential deactivating effects of the chosen solvent or temperature extremes.[8][9]3. Ensure proper packing of the packed bed reactor (if used) to avoid channeling. Check flow rates to ensure adequate mixing.4. The choice of solvent can significantly impact the reaction.[6] Include different green solvents like 2-MeTHF in your optimization variables as alternatives to less environmentally friendly options like dioxane.[2]
Poor selectivity (formation of byproducts) 1. Reaction conditions favoring side reactions.2. Non-specific binding or catalysis by the enzyme.1. Incorporate selectivity as a secondary objective in a multiobjective Bayesian optimization. This will allow the algorithm to find conditions that maximize the desired product while minimizing impurities.2. While Novozym-435 is generally selective, extreme conditions might lead to side reactions. Analyze the partial dependence plots generated from the Gaussian process models to understand how each variable affects the formation of impurities.[6]
Bayesian optimization algorithm is not converging or providing meaningful improvements. 1. The initial dataset is not representative of the reaction landscape.2. The acquisition function is not well-suited for the problem.3. The Gaussian Process model is not accurately capturing the underlying function.1. Ensure the initial set of experiments (often a Latin hypercube sample) covers the parameter space adequately to provide a good starting point for the model.2. Experiment with different acquisition functions (e.g., Expected Improvement, Upper Confidence Bound). Some may perform better depending on the specific characteristics of your reaction.3. Review the kernel function of your Gaussian Process model. The choice of kernel (e.g., Matérn, Radial Basis Function) can impact the model's flexibility and accuracy.
Inconsistent results between optimization runs. 1. Variability in starting materials or enzyme batches.2. Fluctuations in the experimental setup (e.g., pump flow rates, temperature control).3. Insufficient equilibration time in a continuous flow setup.1. Use starting materials and enzyme from the same batch for a given optimization run to minimize variability.2. Calibrate all equipment (pumps, heaters, etc.) before starting the optimization. Implement real-time monitoring where possible.3. Ensure the system reaches a steady state before taking a measurement for each experimental condition.

Data Presentation

Table 1: Comparison of Biocatalytic Synthesis of N-benzyl acetoacetamide

EntryCatalystSolventTemp (°C)Time (h)Yield (%)Space-Time Yield (g L⁻¹ h⁻¹)
Previous Biocatalytic MethodCALBDioxane452493~1
Optimized Flow ProcessNovozym-4352-MeTHF600.167 (10 min)>99>270

This table summarizes the significant improvement in space-time yield and the use of a greener solvent achieved through Bayesian optimization in a continuous flow process compared to a previous batch method.[2]

Table 2: Investigated Parameter Ranges for Bayesian Optimization

ParameterLower BoundUpper Bound
Concentration of β-ketoester (1)200 mM350 mM
Stoichiometry of amine (2)1 equivalent4 equivalents
Residence Time1 minute10 minutes
Temperature25 °C60 °C

These ranges were used in the Bayesian optimization study to find the optimal conditions for the synthesis of N-benzyl acetoacetamide.[2]

Experimental Protocols

General Protocol for Autonomous Optimization in a Continuous Flow Reactor

This protocol outlines the general methodology for the autonomous optimization of the enzymatic synthesis of N-benzyl acetoacetamide using a self-optimizing flow reactor controlled by a Bayesian optimization algorithm.

  • System Setup:

    • Assemble a continuous flow reactor system consisting of HPLC pumps for reagent delivery, a packed bed reactor (PBR) containing the immobilized enzyme (e.g., Novozym-435), and an in-line analytical tool (e.g., UPLC) for real-time reaction monitoring.

    • Connect the pumps to multi-position valves to allow for automated selection of different reagent concentrations and solvents.

    • Integrate the entire system with a control software (e.g., MATLAB) that implements the Bayesian optimization algorithm.

  • Preparation of Reagents:

    • Prepare stock solutions of the β-ketoester (e.g., ethyl acetoacetate) and the amine (e.g., benzylamine) in the desired solvents to be investigated.

  • Bayesian Optimization Workflow:

    • Define the optimization objectives. This can be a single objective (e.g., maximize space-time yield) or multi-objective (e.g., maximize yield and minimize byproduct formation).

    • Specify the variables to be optimized and their respective ranges (see Table 2).

    • The optimization algorithm will begin by suggesting an initial set of experiments (e.g., using a Latin hypercube sampling strategy) to build an initial model of the reaction space.

    • The control software will automatically run these experiments by controlling the pumps and reactor conditions.

    • The in-line analysis will provide the results (e.g., product concentration) back to the algorithm.

    • The algorithm will then update its Gaussian process model of the reaction and use an acquisition function to suggest the next set of experimental conditions that are most likely to lead to an improved outcome.

    • This iterative process of experimentation, modeling, and suggestion continues until a predefined stopping criterion is met (e.g., a certain number of experiments or a plateau in the objective).

  • Data Analysis:

    • The final output of the optimization will be a set of optimal reaction conditions.

    • The Gaussian process models can be further analyzed to understand the relationships between the variables and the reaction outcomes. Partial dependence plots can be generated to visualize the effect of individual variables.[6]

Visualizations

Bayesian_Optimization_Workflow cluster_0 Experimental Setup cluster_1 Bayesian Optimization Loop A Define Objectives & Variables B Initial Experimental Design (e.g., Latin Hypercube) A->B C Run Experiment in Automated Flow Reactor B->C D In-line Analysis (e.g., UPLC) C->D E Update Gaussian Process Model D->E F Apply Acquisition Function E->F G Suggest Next Experiment F->G G->C Iterate H Optimal Conditions Identified G->H Convergence

Caption: Workflow for the Bayesian optimization of a biocatalytic reaction.

Parameter_Influence cluster_params Input Parameters cluster_outputs Reaction Outcomes Temp Temperature Yield Product Yield Temp->Yield Selectivity Selectivity Temp->Selectivity Conc Concentration Conc->Yield STY Space-Time Yield Conc->STY ResTime Residence Time ResTime->Yield ResTime->STY Solvent Solvent Solvent->Yield Solvent->Selectivity Yield->STY

Caption: Logical relationships between key parameters and reaction outcomes.

References

Validation & Comparative

A Comparative NMR Spectral Analysis of N-Benzylacetamide and Structurally Related Amides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) spectral features of N-benzylacetamide against two structurally analogous compounds: ethylbenzene and acetanilide. This analysis, supported by experimental data, offers insights into the influence of substituent effects on chemical shifts and coupling constants, aiding in the structural elucidation of related molecules.

Comparative Analysis of ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, ethylbenzene, and acetanilide. All spectra were referenced to tetramethylsilane (TMS) at 0.00 ppm. The data highlights the key differences in chemical shifts and coupling patterns arising from the structural variations among these compounds.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound -CH₃ (acetyl)2.03s-3H
-CH₂- (benzyl)4.40d5.72H
-NH- (amide)6.05bs-1H
Aromatic7.25-7.34m-5H
Ethylbenzene -CH₃~1.2t~7.63H
-CH₂-~2.6q~7.62H
Aromatic~7.1-7.3m-5H
Acetanilide -CH₃ (acetyl)2.1s-3H
-NH- (amide)~8.75bs-1H
ortho-H7.4d-2H
meta-H7.2t-2H
para-H7.0t-1H

s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet, bs: broad singlet

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound -CH₃ (acetyl)23.2
-CH₂- (benzyl)43.6
C=O (amide)169.8
Aromatic (C1)138.4
Aromatic (C2, C6)127.8
Aromatic (C3, C5)128.7
Aromatic (C4)127.5
Ethylbenzene -CH₃~15.5
-CH₂-~28.8
Aromatic (C1)~144.3
Aromatic (C2, C6)~128.0
Aromatic (C3, C5)~128.5
Aromatic (C4)~125.8
Acetanilide -CH₃ (acetyl)24.0
C=O (amide)169.0
Aromatic (C1)138.1
Aromatic (C2, C6)120.1
Aromatic (C3, C5)128.8
Aromatic (C4)124.2

Interpretation of Spectral Data

The comparative data reveals distinct electronic environments for the protons and carbons in each molecule.

  • This compound: The presence of the acetamido group significantly influences the chemical shifts of the benzylic protons (-CH₂-) and the aromatic ring. The benzylic protons appear as a doublet at 4.40 ppm due to coupling with the adjacent amide proton.[1]

  • Ethylbenzene: In contrast, the benzylic protons of ethylbenzene are shifted upfield to approximately 2.6 ppm and appear as a quartet due to coupling with the neighboring methyl protons.[2][3] The aromatic region shows a complex multiplet, typical for a monosubstituted benzene ring.[3]

  • Acetanilide: The direct attachment of the acetamido group to the aromatic ring in acetanilide results in a downfield shift of the ortho and para protons compared to benzene, a consequence of the electron-withdrawing nature of the amide group. The methyl protons of the acetyl group resonate at a similar chemical shift to those in this compound.[4]

Experimental Protocol for NMR Spectral Acquisition

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Weigh 5-10 mg of the purified solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.[2]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[2]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Spectrum Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative measurements)

    • Number of Scans: 8-16, depending on the sample concentration.

4. ¹³C NMR Spectrum Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds (non-protonated carbons may require longer delays for accurate integration).

    • Number of Scans: 64-1024 or more, as ¹³C has a low natural abundance.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Visualizing this compound's Structure and Key NMR Correlations

The following diagram illustrates the chemical structure of this compound and highlights the key proton and carbon environments as determined by NMR spectroscopy.

N_Benzylacetamide_NMR cluster_structure This compound Structure cluster_1H_NMR ¹H NMR Signals cluster_13C_NMR ¹³C NMR Signals structure H_Me CH₃ (s, 2.03 ppm) structure->H_Me Acetyl Protons H_CH2 CH₂ (d, 4.40 ppm) structure->H_CH2 Benzylic Protons H_NH NH (bs, 6.05 ppm) structure->H_NH Amide Proton H_Aryl Aromatic H (m, 7.25-7.34 ppm) structure->H_Aryl Aromatic Protons C_Me CH₃ (23.2 ppm) structure->C_Me Acetyl Carbon C_CH2 CH₂ (43.6 ppm) structure->C_CH2 Benzylic Carbon C_CO C=O (169.8 ppm) structure->C_CO Carbonyl Carbon C_Aryl Aromatic C (127.5-138.4 ppm) structure->C_Aryl Aromatic Carbons

References

A Comparative Guide to the Synthesis of N-Benzylacetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

N-Benzylacetamide, a versatile intermediate in organic and medicinal chemistry, can be synthesized through various methodologies. This guide provides an objective comparison of common synthesis routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs. Key performance indicators such as reaction yield, time, and conditions are presented to facilitate a comprehensive evaluation.

Comparison of Synthesis Methods

The selection of a synthesis method for this compound depends on factors such as desired yield, reaction time, available reagents, and equipment. The following table summarizes the quantitative data for four distinct methods.

MethodReactantsSolventTemperatureReaction TimeYield (%)
Amidation with Acetic Anhydride Benzylamine, Acetic Anhydride, TriethylamineEthyl AcetateAmbient30 minutesHigh (not specified in provided data)
Schotten-Baumann Reaction with Acetyl Chloride Benzylamine, Acetyl Chloride, Sodium HydroxideEthyl Acetate / Water25 °C10 secondsHigh (determined by HPLC)[1]
Ritter Reaction Benzyl Alcohol, Acetonitrile, Sulfuric AcidNone0-5 °C to Room Temp.~2 days48[2]
Continuous-Flow Acetylation Benzylamine, AcetonitrileNone (supercritical)200 °C28 hours (for scale-up)94[3]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Amidation with Acetic Anhydride

This conventional batch method offers a straightforward approach to this compound synthesis.

Procedure: [1]

  • To a solution of benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in ethyl acetate (0.50 M), add acetic anhydride (1.2 equivalents) under ambient conditions.

  • Stir the solution at the same temperature for 30 minutes.

  • Pour the resultant mixture into a solution of ethyl acetate and 1 M aqueous HCl.

  • Separate the organic layer and wash it with 1 M aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over MgSO4, filter, and concentrate in vacuo to obtain this compound.

Schotten-Baumann Reaction with Acetyl Chloride

This method utilizes a rapid batch reaction at the interface of two phases.

Procedure: [1]

  • To a vigorously stirred solution of acetyl chloride (1.1 equivalents) in ethyl acetate (2.50 mL) in a round-bottom flask at 25 °C, add a solution of benzylamine (1.0 equivalent) and sodium hydroxide (1.1 equivalents) in water (2.50 mL).

  • After stirring for 10 seconds at the same temperature, quench the reaction by adding 1 M aqueous HCl.

  • The yield of this compound is determined by HPLC analysis.

Ritter Reaction

The Ritter reaction provides a means to synthesize amides from alcohols and nitriles in the presence of a strong acid. The following is a representative protocol adapted from a similar synthesis.[2]

Procedure:

  • In a three-necked, round-bottomed flask equipped with a stirrer and a dropping funnel, place acetonitrile.

  • Immerse the flask in an ice-water bath and add concentrated sulfuric acid dropwise while maintaining the temperature at 0–5 °C.

  • Add benzyl alcohol dropwise over approximately 1 hour at the same temperature.

  • Allow the mixture to stir at below 5 °C for an additional 3 hours and then let it warm to room temperature and stir for 2 days.

  • Pour the reaction mixture into ice water and extract the resulting oil with ethyl acetate.

  • Wash the combined organic extracts with saturated sodium chloride solution, saturated sodium bicarbonate solution, and again with salt solution.

  • Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate.

  • The residue can be further purified by distillation or recrystallization to yield this compound.

Continuous-Flow Acetylation with Acetonitrile

This modern approach utilizes acetonitrile as both the acetylating agent and the solvent under high temperature and pressure, offering a high-yield, automated process.

Procedure: [3]

  • A continuous-flow reactor system is used with a packed bed of alumina as the catalyst.

  • Benzylamine is introduced into a stream of supercritical acetonitrile.

  • The reaction is carried out at 200 °C and 50 bar.

  • The product, this compound, is isolated after a simple recrystallization, achieving a 94% yield in a scaled-up process.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, applicable to the batch methods described above.

G Generalized Synthesis Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Prepare Reactant Solutions B Combine Reactants under Controlled Conditions (Temperature, Stirring) A->B C Quench Reaction B->C D Phase Separation / Extraction C->D E Wash Organic Layer D->E F Dry Organic Layer E->F G Solvent Removal F->G H Recrystallization / Distillation G->H I Characterization (NMR, IR, MP) H->I

Caption: Generalized workflow for this compound synthesis.

Concluding Remarks

The synthesis of this compound can be achieved through a variety of methods, each with its own set of advantages and disadvantages. Traditional batch methods using acetic anhydride or acetyl chloride are straightforward and effective for laboratory-scale synthesis. The Ritter reaction offers an alternative route from benzyl alcohol, while modern techniques like continuous-flow synthesis provide high yields and opportunities for automation and scale-up, aligning with the principles of green chemistry. The choice of method will ultimately be guided by the specific requirements of the research or development project.

References

A Comparative Guide to the Characterization of N-Benzylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Benzylacetamide derivatives, focusing on their synthesis, characterization, and biological activities. The information is intended to assist researchers in evaluating these compounds for various applications, particularly in the field of drug discovery.

Comparative Data of this compound Derivatives

The following tables summarize the physical and biological properties of a selection of this compound derivatives, highlighting the impact of different substituents on their activity.

Table 1: Physicochemical and Anticonvulsant Activity of α-Substituted Acetamido-N-benzylacetamide Derivatives

Compound IDR GroupYield (%)Melting Point (°C)ED₅₀ (mg/kg, MES test)
1 Phenyl--32.1
2 Furan-2-yl--10.3
3 (R)-Furan-2-yl---
4 N-benzyl-3-methoxypropionamide--8.3
5 N-benzyl-3-ethoxypropionamide--17.3

*ED₅₀: Median effective dose required to protect 50% of animals against maximal electroshock (MES)-induced seizures. Data for compounds 1 and 2 from[1], and for compounds 4 and 5 from[2].

Table 2: Characterization and Anticancer Activity of Thiazolyl N-Benzyl-Substituted Acetamide Derivatives

Compound IDAr GroupYield (%)Melting Point (°C)Biological Activity
8a 3,4-Dichlorobenzyl33-Src Kinase Inhibitor
8e 4-Methylbenzyl18-Src Kinase Inhibitor

*Data from[3].

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound derivatives are provided below.

Synthesis

General Procedure for N-Acetylation of Substituted Benzylamines:

  • Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted benzylamine (1 equivalent) in a suitable solvent such as ethyl acetate or dichloromethane.

  • Addition of Acetylating Agent: Add acetic anhydride (1.2 equivalents) dropwise to the solution while stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic acid. Extract the aqueous layer with the organic solvent used for the reaction.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure this compound derivative.

Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Analysis: Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer. The characteristic signals for this compound derivatives typically include:

    • A singlet for the acetyl methyl protons around δ 2.0 ppm.

    • A doublet for the benzylic methylene protons around δ 4.4 ppm.

    • A broad singlet for the amide N-H proton.

    • Multiplets in the aromatic region (δ 7.2-7.4 ppm) corresponding to the phenyl ring protons.

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to identify all unique carbon atoms in the molecule.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Key characteristic absorption bands for this compound derivatives include:

    • N-H stretching vibration around 3300 cm⁻¹.

    • C=O (Amide I) stretching vibration around 1640 cm⁻¹.

    • N-H bending (Amide II) vibration around 1550 cm⁻¹.

    • Aromatic C-H stretching vibrations above 3000 cm⁻¹.

3. Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer, typically using Electrospray Ionization (ESI).

  • Data Interpretation: Determine the molecular weight of the compound from the molecular ion peak ([M+H]⁺ or [M+Na]⁺). Analyze the fragmentation pattern to confirm the structure of the derivative.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and potential mechanism of action of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Substituted Benzylamine + Acetic Anhydride reaction N-Acetylation start->reaction workup Aqueous Workup reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Pure this compound Derivative purification->product nmr NMR Spectroscopy ('H, 'C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structure Confirmation nmr->structure ir->structure ms->structure

Caption: Experimental Workflow for Synthesis and Characterization.

mao_inhibition cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Degradation Receptor Receptor Neurotransmitter->Receptor Binding Metabolites Inactive Metabolites MAO->Metabolites Derivative This compound Derivative Derivative->MAO Inhibition Signal Signal Transduction Receptor->Signal

References

N-Benzylacetamide and Its Analogs: A Comparative Study of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the anticonvulsant, anticancer, and anti-inflammatory properties of N-Benzylacetamide derivatives. This report includes comparative quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.

This compound and its structural analogs have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Primarily recognized for their potent anticonvulsant effects, these compounds have also shown significant promise as anticancer and anti-inflammatory agents. This guide provides a comparative analysis of the biological activities of this compound derivatives, supported by experimental data, to inform further research and drug development efforts in these therapeutic areas.

Anticonvulsant Activity

Derivatives of this compound, particularly α-substituted acetamido-N-benzylacetamides, have been extensively studied for their ability to protect against seizures. The primary preclinical model used to evaluate this activity is the maximal electroshock (MES) seizure test in rodents, which is indicative of a compound's ability to prevent the spread of seizures. The efficacy is typically reported as the median effective dose (ED50), with lower values indicating higher potency.

Comparative Anticonvulsant Activity of this compound Derivatives (MES Test)
CompoundR Substituent (α-position)Animal ModelRoute of AdministrationED50 (mg/kg)Reference CompoundED50 (mg/kg) of Reference
N-Benzyl-2-acetamido-3-methoxypropionamide-CH(NHCOCH₃)CH₂OCH₃Mousei.p.8.3Phenobarbital22
(R)-N-Benzyl-2-acetamido-3-methoxypropionamide(R)-CH(NHCOCH₃)CH₂OCH₃Mousei.p.4.5Phenytoin6.5
(S)-N-Benzyl-2-acetamido-3-methoxypropionamide(S)-CH(NHCOCH₃)CH₂OCH₃Mousei.p.>100--
N-Benzyl-2-acetamido-3-ethoxypropionamide-CH(NHCOCH₃)CH₂OCH₂CH₃Mousei.p.17.3Phenytoin6.5
N-Benzyl-2,3-dimethoxypropionamide-CH(OCH₃)CH₂OCH₃Mousei.p.30Phenobarbital22
(R,S)-α-acetamido-N-benzyl-α-(furan-2-yl)acetamideFuran-2-ylMousei.p.10.3Phenobarbital21.8
(R)-(-)-α-acetamido-N-(4-fluorobenzyl)-α-(furan-2-yl)acetamide4-Fluorobenzyl at N, Furan-2-yl at αMousei.p.-Phenytoin-

Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

The structure-activity relationship (SAR) studies reveal that the nature of the substituent at the α-position of the acetamido group significantly influences the anticonvulsant potency. For instance, the (R)-enantiomer of N-benzyl-2-acetamido-3-methoxypropionamide is significantly more potent than the (S)-enantiomer, highlighting the stereospecificity of the biological target.[1] Furthermore, the presence of a 2-acetamido substituent, while not obligatory, appears to be important for high potency.[2]

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as cytotoxic agents against various cancer cell lines. The in vitro anticancer activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The potency is expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating greater cytotoxicity.

Comparative Anticancer Activity of this compound Derivatives (IC50 in µM)
CompoundR1 Substituent (on N-phenyl)R2 Substituent (on acetamide)Cell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM) of Reference
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidem-NO₂4-FluorophenylPC3Prostate Carcinoma52Imatinib40
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidep-NO₂4-FluorophenylPC3Prostate Carcinoma80Imatinib40
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidep-NO₂4-FluorophenylMCF-7Breast Carcinoma100Imatinib98
N-Benzyl-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide-2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-ylHT-29Colon Carcinoma>50Doxorubicin-
N-(4-Fluorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide4-F2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-ylBT-20Breast Carcinoma- (64% inhibition at 50 µM)Doxorubicin-

Note: The data is compiled from various sources. Direct comparison should be approached with caution due to differences in experimental setups.

SAR studies in this area suggest that the substitution pattern on both the N-phenyl ring and the acetamide moiety plays a crucial role in determining the anticancer activity. For instance, compounds with a nitro moiety on the N-phenyl ring have demonstrated higher cytotoxic effects against prostate cancer cells.[3]

Anti-inflammatory Activity

This compound and its analogs have also been investigated for their anti-inflammatory properties. A standard in vivo model for assessing acute inflammation is the carrageenan-induced paw edema test in rats. The anti-inflammatory effect is measured as the percentage inhibition of edema formation compared to a control group.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This test is a standard preclinical model for evaluating potential anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-25 g) or Sprague-Dawley rats (100-150 g).

  • Procedure:

    • Animals are randomly assigned to control and test groups.

    • The test compound or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before the electroshock.

    • A maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

    • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the abolition of the tonic hindlimb extension.

    • The ED50, the dose that protects 50% of the animals, is calculated using probit analysis.

MES_Workflow A Animal Acclimatization B Randomization into Control & Test Groups A->B C Drug/Vehicle Administration (i.p. or p.o.) B->C D Maximal Electroshock Stimulation C->D E Observation of Seizure Endpoint D->E F Data Analysis (ED50 Calculation) E->F

Maximal Electroshock (MES) Seizure Test Workflow.
MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials: 96-well plates, cultured cancer cell lines, test compounds, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in a solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability compared to the control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Cell Seeding in 96-well plate B Overnight Incubation A->B C Addition of Test Compounds B->C D Incubation (24-72h) C->D E MTT Addition D->E F Incubation (2-4h) E->F G Formazan Solubilization F->G H Absorbance Measurement G->H I IC50 Calculation H->I Anticonvulsant_Pathway Drug This compound Derivative NaChannel Voltage-Gated Sodium Channel Drug->NaChannel Blocks Neuron Neuron NaChannel->Neuron Located on ActionPotential Reduced Neuronal Excitability Neuron->ActionPotential Leads to Seizure Inhibition of Seizure Spread ActionPotential->Seizure Apoptosis_Pathway Drug This compound Derivative Mitochondria Mitochondria Drug->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NFkB_Pathway Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Activates Drug This compound Derivative Drug->IKK Inhibits

References

N-Benzylacetamide as a Reference Standard in Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry, particularly within chromatographic applications, the use of reliable reference standards is paramount for accurate quantification and identification of substances. This guide provides a comprehensive comparison of N-Benzylacetamide as a reference standard against two common alternatives: Acetanilide and Benzanilide. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting an appropriate reference standard for their chromatographic analyses.

Introduction to Reference Standards in Chromatography

Reference standards are highly purified compounds used as a benchmark for qualitative and quantitative analysis. In High-Performance Liquid Chromatography (HPLC), they are crucial for method validation, calibration, and ensuring the accuracy and precision of results. An ideal reference standard exhibits high purity, stability, and is readily soluble in the mobile phase.

This compound is a derivative of acetamide with a benzyl group attached to the nitrogen atom. It is often used as a pharmaceutical analytical impurity standard. Its chemical structure provides a good chromophore for UV detection in HPLC.

Acetanilide , a simpler anilide, has a history of use as an analgesic and is a common organic compound often utilized as a reference standard in various analytical techniques, including chromatography.

Benzanilide is another benzamide derivative with a phenyl group on the nitrogen atom. Its structural similarity to this compound makes it a relevant compound for comparative purposes in chromatographic separations.

Comparative Chromatographic Performance

The performance of a reference standard is evaluated based on several key chromatographic parameters. The following tables summarize the available data for this compound and its alternatives. It is important to note that direct comparative studies are scarce, and the data presented here is compiled from various sources with potentially different experimental conditions.

Compound Purity (%) Melting Point (°C) Solubility
This compound≥9859-63Soluble in methanol, chloroform (slightly), DMSO (slightly), ethyl acetate (slightly)
Acetanilide>99113-115Soluble in methanol
BenzanilideNot specified163Not specified

Table 1: Physical Properties of Reference Standards

Compound Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Retention Time (min)
This compoundC18 or Newcrom R1Acetonitrile, Water, and Phosphoric Acid1.0Not SpecifiedNot Specified
AcetanilideC8Methanol, Acetonitrile, and Potassium Dihydrogen Phosphate Buffer (pH 3.2)Not SpecifiedNot Specified1.8
BenzanilideNewcrom R1Acetonitrile, Water, and Phosphoric AcidNot SpecifiedNot SpecifiedNot Specified

Table 2: Typical HPLC Conditions and Retention Times

Experimental Protocols

Detailed experimental protocols are essential for reproducing analytical methods. Below are generalized HPLC methods for the analysis of this compound and its alternatives, based on available information.

Protocol 1: Analysis of this compound
  • Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of acetonitrile, water, and 0.1% phosphoric acid. The exact ratio should be optimized for best separation. A common starting point is a 50:50 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection: UV detection at a wavelength appropriate for this compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare working standards by serial dilution to the desired concentration range for calibration.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Analysis of Acetanilide
  • Chromatographic System: An HPLC system with a UV detector.

  • Column: A C8 reverse-phase column.

  • Mobile Phase: A mixture of 29% (v/v) methanol, 38% (v/v) acetonitrile, and 33% (v/v) 50 mM potassium dihydrogen phosphate buffer, with the pH adjusted to 3.2.

  • Flow Rate: To be optimized for the specific column and system, typically around 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV detection at a suitable wavelength (e.g., 240 nm).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of Acetanilide in methanol. Further dilute with the mobile phase to create calibration standards.

  • Sample Preparation: Prepare the sample in the mobile phase and filter before injection.

Protocol 3: Analysis of Benzanilide
  • Chromatographic System: An HPLC system with a UV detector.

  • Column: A Newcrom R1 or C18 reverse-phase column.

  • Mobile Phase: A filtered and degassed mixture of acetonitrile, water, and 0.1% phosphoric acid. The ratio should be optimized for the specific application.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV detection at an appropriate wavelength (e.g., 264 nm).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of Benzanilide in a suitable solvent like acetonitrile or methanol and dilute with the mobile phase for working standards.

  • Sample Preparation: Dissolve and dilute the sample in the mobile phase and filter prior to analysis.

Workflow and Pathway Diagrams

To visualize the general workflow of using a reference standard in HPLC analysis, the following diagram is provided.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis standard_prep Reference Standard Preparation hplc_system HPLC System (Pump, Injector, Column, Detector) standard_prep->hplc_system Inject sample_prep Sample Preparation sample_prep->hplc_system Inject mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->hplc_system Elute chromatogram Chromatogram Generation hplc_system->chromatogram calibration Calibration Curve Construction chromatogram->calibration quantification Quantification of Analyte chromatogram->quantification calibration->quantification validation Method Validation quantification->validation

General workflow for HPLC analysis using a reference standard.

Conclusion

This compound serves as a suitable reference standard for chromatographic applications, particularly in the pharmaceutical industry. Its alternatives, Acetanilide and Benzanilide, also find utility as reference materials. The choice between these compounds will largely depend on the specific requirements of the analytical method, including the matrix of the sample, the desired retention time, and the other components present in the sample.

While this guide provides an overview and available data, it is evident that a direct, comprehensive comparative study under identical chromatographic conditions is needed for a definitive performance evaluation. Researchers are encouraged to perform their own suitability tests and method validations when selecting a reference standard for a new analytical procedure. The provided protocols offer a solid starting point for such evaluations.

A Comprehensive Guide to Confirming the Structure of Synthesized N-Benzylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of synthesized compounds is a critical step in chemical research and drug development. This guide provides a comparative analysis of spectroscopic data for N-Benzylacetamide and a common structural isomer, 2-Phenylacetamide. By presenting key differences in their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, this guide serves as a practical resource for researchers to confidently verify the structure of their synthesized this compound.

Distinguishing this compound from its Isomer: A Spectroscopic Comparison

This compound and 2-Phenylacetamide share the same molecular formula (C₉H₁₁NO) and molecular weight (149.19 g/mol ), making them indistinguishable by mass spectrometry based on the molecular ion peak alone. However, their distinct structural arrangements lead to unique spectroscopic fingerprints.

Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)

Assignment This compound 2-Phenylacetamide Key Differentiator
-CH₃ (s) ~2.0 ppm-The presence of a singlet at ~2.0 ppm is characteristic of the acetyl methyl group in this compound.
-CH₂- (d) ~4.4 ppm-A doublet around 4.4 ppm, coupled to the N-H proton, indicates the benzylic methylene group.
-CH₂- (s) -~3.6 ppmA singlet at ~3.6 ppm is indicative of the methylene group adjacent to the phenyl ring in 2-Phenylacetamide.
N-H (br s) ~6.0 ppm~5.5-6.0 ppm (br s, 2H)The integration of the amide proton(s) differs.
Ar-H (m) ~7.2-7.4 ppm (5H)~7.2-7.4 ppm (5H)Aromatic protons show similar chemical shifts but the overall pattern in conjunction with other signals is distinct.

Table 2: Comparative ¹³C NMR Data (CDCl₃, 100 MHz)

Assignment This compound 2-Phenylacetamide Key Differentiator
-CH₃ ~23 ppm-The signal at ~23 ppm is unique to the methyl carbon of the acetyl group in this compound.
-CH₂- ~44 ppm~44 ppmThe chemical shift of the methylene carbon is similar in both, but its connectivity is different.
Ar-C ~127-138 ppm~127-135 ppmAromatic carbon signals are present in both but with subtle differences in their chemical shifts.
C=O ~170 ppm~174 ppmThe carbonyl carbon chemical shift can be a distinguishing feature.

Table 3: Comparative FT-IR Data (KBr Pellet, cm⁻¹)

Vibrational Mode This compound 2-Phenylacetamide Key Differentiator
N-H Stretch ~3280-3300 (sharp)~3350 & ~3180 (two bands)This compound, a secondary amide, shows a single N-H stretch, while 2-Phenylacetamide, a primary amide, exhibits two distinct N-H stretching bands.
C=O Stretch (Amide I) ~1640-1650~1640-1660The Amide I band is present in both, but its position can be subtly influenced by the molecular structure.
N-H Bend (Amide II) ~1550-1560~1600The position of the Amide II band is a significant point of differentiation.
Aromatic C-H Stretch ~3030-3090~3030-3060Both compounds show aromatic C-H stretches.
Aliphatic C-H Stretch ~2850-2950~2850-2950Both compounds show aliphatic C-H stretches.

Table 4: Comparative Mass Spectrometry Data (Electron Ionization)

m/z This compound Fragment 2-Phenylacetamide Fragment Key Differentiator
149 [M]⁺[M]⁺Molecular ion peak is the same for both isomers.
106 [M - CH₃CO]⁺-A prominent peak at m/z 106, resulting from the loss of an acetyl radical, is a key indicator for this compound.[1]
92 -[M - CH₂CONH₂]⁺Loss of the acetamide radical from 2-Phenylacetamide leads to a fragment at m/z 92.
91 [C₇H₇]⁺ (Tropylium ion)[C₇H₇]⁺ (Tropylium ion)A base peak at m/z 91 is common for compounds containing a benzyl group.
43 [CH₃CO]⁺-A peak at m/z 43 corresponding to the acetyl cation is characteristic of this compound.

Experimental Protocols

Accurate data acquisition is paramount for reliable structural confirmation. Below are detailed protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a resolution of <0.5 Hz should be targeted.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum and calibrate the chemical shift to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Solid Sample (KBr Pellet Method)

  • Sample Preparation:

    • Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizing the Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of synthesized this compound using the comparative spectroscopic data.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data_comparison Data Comparison cluster_conclusion Conclusion cluster_outcome Outcome start Synthesized Product (Presumed this compound) HNMR ¹H NMR start->HNMR CNMR ¹³C NMR start->CNMR IR FT-IR start->IR MS Mass Spec start->MS compare_HNMR Compare ¹H NMR Data HNMR->compare_HNMR compare_CNMR Compare ¹³C NMR Data CNMR->compare_CNMR compare_IR Compare FT-IR Data IR->compare_IR compare_MS Compare MS Data MS->compare_MS decision Data Match This compound? compare_HNMR->decision compare_CNMR->decision compare_IR->decision compare_MS->decision confirm Structure Confirmed decision->confirm Yes re_evaluate Re-evaluate Synthesis/ Purification decision->re_evaluate No

Caption: Workflow for the structural confirmation of this compound.

The following diagram illustrates the key structural differences that lead to distinct spectroscopic data.

Caption: Structural comparison of this compound and 2-Phenylacetamide.

References

Quantitative Analysis of N-Benzylacetamide in a Mixture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-Benzylacetamide is critical in various stages of pharmaceutical development and chemical research. As a known impurity in the synthesis of active pharmaceutical ingredients such as Lacosamide, and a potential metabolite, its precise measurement is essential for quality control, safety assessment, and pharmacokinetic studies. This guide provides a comparative overview of various analytical techniques for the quantitative analysis of this compound in a mixture, complete with experimental data and detailed protocols to aid in method selection and implementation.

Comparative Performance of Analytical Methods

The choice of an analytical method for quantifying this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This section summarizes the performance characteristics of common analytical techniques.

MethodLinearity (R²)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC-UV >0.99892.5 - 103.2< 5.00.01 - 1.21 µg/mL0.03 - 4.03 µg/mLRobust, widely available, good for routine QCModerate sensitivity, potential for matrix interference
GC-MS >0.9980 - 115< 15Lower ng/mL rangeLower ng/mL rangeHigh sensitivity and selectivity, excellent for volatile impuritiesMay require derivatization, potential for thermal degradation
qNMR Not ApplicableHigh (primary method)< 1.0Dependent on concentration and magnetic field strengthDependent on concentration and magnetic field strengthNo need for a specific reference standard of the analyte, provides structural informationLower sensitivity compared to chromatographic methods, requires specialized equipment and expertise
UV-Vis Spectrophotometry >0.99898 - 102< 2.0~0.02 µg/mL~0.05 µg/mLSimple, rapid, and cost-effectiveLow specificity, susceptible to interference from other UV-absorbing compounds

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C8 or C18 reverse-phase column (e.g., Waters Symmetry C8, 250 x 4.6mm, 5µm).

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 0.01 M potassium phosphate monobasic, pH adjusted to 2.0-3.0 with phosphoric acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm filter before injection.

Data Analysis:

Construct a calibration curve by plotting the peak area of this compound against the concentration of the standard solutions. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for trace-level quantification of this compound, especially in complex matrices.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound (e.g., m/z 149, 106, 91).

Sample Preparation and Derivatization (if necessary):

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, dichloromethane). Create calibration standards by serial dilution.

  • Sample Solution: Extract this compound from the sample matrix using an appropriate solvent. Concentrate the extract if necessary.

  • Derivatization: For improved chromatographic performance, derivatization (e.g., silylation) may be employed, though it is not always necessary for this compound.

Data Analysis:

Generate a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards. Quantify this compound in the sample using this calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[1][2]

Instrumentation and Parameters:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., DMSO-d6, CDCl3).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (d1): 5 x T1 of the slowest relaxing proton to be quantified.

    • Number of scans: Sufficient to achieve a signal-to-noise ratio >150 for the signals of interest.

Sample Preparation:

  • Accurately weigh a specific amount of the sample containing this compound and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • Ensure complete dissolution by gentle vortexing or sonication.

Data Analysis:

  • Acquire the 1H NMR spectrum.

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity or concentration of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

UV-Visible Spectrophotometry

This technique is a simple and rapid method for the quantification of this compound in straightforward mixtures with no interfering UV-absorbing components.

Instrumentation and Conditions:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Solvent: A solvent in which this compound is soluble and that is transparent in the UV region of interest (e.g., methanol, ethanol).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound (typically around 257 nm).

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the chosen solvent. Prepare a series of calibration standards by dilution.

  • Sample Solution: Dissolve a known amount of the sample in the solvent and dilute to a concentration within the calibration range.

Data Analysis:

Measure the absorbance of the standard and sample solutions at the λmax. Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of this compound in the sample from the calibration curve.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the primary analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample & Reference Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify This compound calibrate->quantify

Caption: Workflow for Quantitative Analysis of this compound by HPLC-UV.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (Optimized Parameters) transfer->acquire integrate Integrate Analyte & Internal Standard Signals acquire->integrate calculate Calculate Purity/ Concentration integrate->calculate result Final Result calculate->result

Caption: Workflow for Quantitative Analysis of this compound by qNMR.

This guide provides a foundational understanding of the primary methods for the quantitative analysis of this compound. The selection of the most appropriate technique will ultimately be dictated by the specific requirements of the analysis, including the sample matrix, desired level of sensitivity, and available resources. For regulatory submissions, a fully validated, stability-indicating HPLC method is often the preferred choice.

References

N-Benzylacetamide Derivatives: A Comparative Analysis of Bioassay Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzylacetamide and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the efficacy of selected this compound derivatives in various bioassays, supported by experimental data from published studies. The objective is to offer a clear, data-driven comparison to aid in drug discovery and development efforts.

Quantitative Efficacy Comparison

The following table summarizes the biological activity of various this compound and structurally related derivatives, presenting key quantitative data for easy comparison across different bioassays.

Compound IDDerivative ClassBioassayTarget/Cell LineEfficacy Metric (IC50/MIC in µM)Reference
1 Thiazolyl N-Benzyl-Substituted AcetamideSrc Kinase InhibitionNIH3T3/c-Src527FGI50: 1.34[1]
2 Thiazolyl N-Benzyl-Substituted AcetamideSrc Kinase InhibitionSYF/c-Src527FGI50: 2.30[1]
3 N-benzyl-2,2,2-trifluoroacetamideAntibacterialP. vulgarisMIC: 62.5 (µg/mL)
4 N-benzyl-2,2,2-trifluoroacetamideAntibacterialS. aureus (MRSA)MIC: 62.5 (µg/mL)[2]
5 N-benzyl-2,2,2-trifluoroacetamideAntifungalA. flavusMIC: 15.62 (µg/mL)[2]
6 N-benzyl-2,2,2-trifluoroacetamideAntifungalC. albicansMIC: 62.5 (µg/mL)[2]
7 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamideAnticancerPC3 (Prostate Carcinoma)IC50: 52[3]
8 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideAnticancerPC3 (Prostate Carcinoma)IC50: 80[3]
9 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideAnticancerMCF-7 (Breast Carcinoma)IC50: 100[3]

Experimental Protocols

Detailed methodologies for the key bioassays cited are provided below. These protocols are generalized based on standard laboratory practices and information from the cited literature.

Anticancer Activity: MTT Assay[1][5]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, PC-3) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are then seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a period of 48-72 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination[6][7][8]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) is prepared.

  • Serial Dilution: The this compound derivatives are serially diluted in a liquid growth medium (broth dilution method) or incorporated into agar plates at various concentrations (agar dilution method).

  • Inoculation: The prepared dilutions are inoculated with the standardized microbial suspension.

  • Incubation: The inoculated plates or tubes are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Experimental Workflow and Signaling Pathways

To better understand the experimental processes and biological mechanisms, the following diagrams are provided.

Experimental_Workflow_MTT_Assay cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement Cell_Culture 1. Cell Culture (e.g., MCF-7, PC-3) Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep 2. Compound Preparation (Serial Dilutions) Treatment 4. Compound Treatment (48-72h) Compound_Prep->Treatment Seeding->Treatment MTT_Addition 5. MTT Addition (4h incubation) Treatment->MTT_Addition Formazan_Solubilization 6. Formazan Solubilization (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Absorbance Reading (570nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation 8. IC50 Calculation Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining the anticancer activity of this compound derivatives using the MTT assay.

MIC_Determination_Workflow cluster_setup Setup cluster_procedure Procedure cluster_result Result Compound_Dilution 1. Serial Dilution of This compound Derivative Inoculation 3. Inoculation of Dilutions with Microorganism Compound_Dilution->Inoculation Inoculum_Prep 2. Preparation of Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation 4. Incubation (e.g., 24-48h at 37°C) Inoculation->Incubation Visual_Inspection 5. Visual Inspection for Microbial Growth (Turbidity) Incubation->Visual_Inspection MIC_Value 6. Determine MIC (Lowest concentration with no growth) Visual_Inspection->MIC_Value

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

This guide highlights the potential of this compound derivatives in various therapeutic areas. The provided data and protocols serve as a valuable resource for researchers to compare the efficacy of these compounds and to design further studies in the pursuit of novel drug candidates.

References

Safety Operating Guide

Proper Disposal of N-Benzylacetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, N-Benzylacetamide should be disposed of as chemical waste through a licensed professional waste disposal service, in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Safety and Handling Before Disposal

This compound is classified as a hazardous substance. It is crucial to handle it with care during all stages, including preparation for disposal.

Key Hazards:

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side-shields or goggles.[2]

  • Body Protection: Long-sleeved clothing or a lab coat.[2]

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, an effective dust mask or respirator is necessary.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a structured process to ensure safety and regulatory compliance.

Step 1: Waste Identification and Segregation

  • Designate as Waste: Once this compound is no longer needed, it must be clearly labeled as "Hazardous Waste."

  • Segregate: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It is incompatible with strong oxidizing agents.[2]

Step 2: Waste Collection and Containment

  • Select a Compatible Container: Use a clean, leak-proof container that is chemically compatible with this compound. Glass or polyethylene containers are generally suitable.

  • Securely Close Container: Ensure the container cap is tightly sealed to prevent leaks or spills.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., Irritant)

    • The date of accumulation

Step 3: Storage

  • Designated Area: Store the waste container in a designated hazardous waste accumulation area.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: Store in a well-ventilated area, away from heat, sparks, or open flames.[3]

Step 4: Disposal

  • Contact EHS: Contact your institution's EHS department or the designated hazardous waste management office to schedule a pickup.

  • Professional Disposal: The final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[4]

Accidental Spill Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as described above.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Avoid dust formation.[2][5]

  • Cleanup: Sweep up the solid material and shovel it into a suitable container for disposal.[2] Do not let the product enter drains.[5][6]

  • Decontaminate: Clean the contaminated surface thoroughly.

  • Dispose: Dispose of the cleanup materials as hazardous waste.

Quantitative Data

PropertyValue
CAS Number 588-46-5[1]
Molecular Formula C₉H₁₁NO
Appearance White to off-white solid, crystalline powder[2][6]
Melting Point 59-63 °C[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Designated as Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill? ppe->spill container Select & Label Compatible Waste Container segregate Segregate from Incompatible Materials container->segregate store Store in Designated Hazardous Waste Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal spill->container No spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->container

Caption: Disposal workflow for this compound.

Disclaimer: The information provided in this document is based on general best practices and available safety data sheets. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Benzylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for N-Benzylacetamide, ensuring that your work can proceed with the highest standards of safety and operational efficiency.

This compound is a compound utilized in organic synthesis and pharmaceutical research.[1] While it is a valuable intermediate, proper handling is crucial to mitigate potential hazards.[1] This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound, compiled from safety data sheets.[2] Consistent use of this equipment is the first line of defense against accidental exposure.

Body PartRequired PPESpecifications
Eyes Safety glasses with side-shields or GogglesMust be worn at all times in the laboratory. Goggles are required when there is a splash hazard.[2]
Hands Chemical-resistant glovesInspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact.[3][4]
Body Long-sleeved clothing, Chemical-resistant apronProvides protection against accidental spills and contamination of personal clothing.[2]
Respiratory Effective dust mask or respirator with dust filterRequired when handling the solid form to prevent inhalation of dust particles, especially if dust formation is likely.[2]

Operational Plan: From Receipt to Use

A systematic workflow is critical for the safe handling of this compound. The following diagram and procedural steps detail the process from receiving the compound to its use in experimental protocols.

cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_cleanup Post-Experiment & Disposal Phase Receive Receive & Inspect This compound Store Store in a Cool, Dry, Well-Ventilated Area Receive->Store Upon arrival SDS Review Safety Data Sheet (SDS) Store->SDS Before first use PPE Don Appropriate PPE SDS->PPE Before handling Weigh Weigh Compound in Vented Enclosure PPE->Weigh Ready for use Dissolve Prepare Solution (if applicable) Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Post-experiment Dispose Dispose of Waste (see disposal plan) Decontaminate->Dispose RemovePPE Remove PPE Correctly Dispose->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Guidance

  • Preparation :

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[3]

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to minimize dust generation.[3]

    • Ensure an eyewash station and safety shower are readily accessible.[3]

    • Don all required PPE as specified in the table above.[2]

  • Handling :

    • When weighing the solid, do so in a manner that avoids creating dust.[2]

    • Keep the container tightly closed when not in use.[3]

    • Avoid contact with skin, eyes, and clothing.[2][3]

    • Do not eat, drink, or smoke in the handling area.[2]

  • Storage :

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

    • Keep it away from incompatible materials such as oxidizing agents.[2]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
Skin Contact Immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[5]
Inhalation Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[6]

In case of a spill, evacuate the area and prevent further leakage if it is safe to do so.[6] For small spills, sweep up the solid material, taking care not to create dust, and place it in a suitable container for disposal.[2]

Disposal Plan

Proper disposal of this compound and its containers is an essential part of the laboratory workflow to ensure environmental safety and regulatory compliance.

cluster_waste Waste Generation & Collection cluster_disposal Final Disposal Unused Unused this compound Collection Segregate into Labeled, Closed Waste Containers Unused->Collection Contaminated Contaminated Materials (e.g., gloves, wipes) Contaminated->Collection Container Empty Container Container->Collection Licensed Engage Licensed Professional Waste Disposal Service Collection->Licensed For disposal Transport Proper Transport of Hazardous Waste Licensed->Transport Final Final Disposal in Accordance with Regulations Transport->Final

Caption: Waste disposal workflow for this compound.

Disposal Protocol:

  • Waste Collection :

    • Collect unused this compound and any contaminated materials (e.g., absorbent paper, gloves) in a designated, labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted.[7]

  • Professional Disposal :

    • Dispose of the chemical waste through a licensed professional waste disposal service.[3]

    • Contaminated packaging should be disposed of in the same manner as the unused product.[3]

    • Ensure that disposal practices are in accordance with all local, state, and federal regulations.[7] Discharge into the environment must be avoided.[3]

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.